molecular formula C7H11F2N B12820941 2,2-Difluoro-6-azabicyclo[3.2.1]octane

2,2-Difluoro-6-azabicyclo[3.2.1]octane

Cat. No.: B12820941
M. Wt: 147.17 g/mol
InChI Key: RZXQMELGDRZLNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-6-azabicyclo[3.2.1]octane is a sophisticated, fluorinated nitrogen-containing bicyclic scaffold intended for research and development applications, particularly in medicinal chemistry and drug discovery. The azabicyclo[3.2.1]octane core is a privileged structure in pharmacology, serving as a fundamental framework in numerous biologically active compounds . This specific scaffold is known to be incorporated into therapeutic molecules targeting a range of conditions, and its structure is sometimes applied as a key synthetic intermediate . The integration of two fluorine atoms at the 2-position is a strategic modification that can significantly alter the compound's properties. Fluorination is a common tactic in lead optimization to modulate key parameters such as lipophilicity, metabolic stability, and membrane permeability . The rigid, three-dimensional geometry of the bicyclic system, combined with the electronic influence of the fluorine atoms, makes this compound a valuable building block for constructing novel molecular entities. It is especially useful in the exploration of structure-activity relationships (SAR) and as a synthetic intermediate for more complex target molecules . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11F2N

Molecular Weight

147.17 g/mol

IUPAC Name

2,2-difluoro-6-azabicyclo[3.2.1]octane

InChI

InChI=1S/C7H11F2N/c8-7(9)2-1-6-3-5(7)4-10-6/h5-6,10H,1-4H2

InChI Key

RZXQMELGDRZLNX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2CC1NC2)(F)F

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Scrutiny of 2,2-Difluoro-6-azabicyclo[3.2.1]octane: A Comprehensive Characterization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of fluorine into sp³-rich aliphatic scaffolds is a transformative strategy in modern drug discovery. The compound 2,2-difluoro-6-azabicyclo[3.2.1]octane has emerged as a privileged, conformationally restricted secondary amine building block[1]. It is increasingly utilized in the synthesis of complex therapeutics, including highly selective Nav1.8 inhibitors for pain management[2]. Rigorous spectroscopic characterization of this scaffold is critical, as the gem-difluoro moiety and the rigid bicyclic framework produce complex, highly specific spectral signatures. This whitepaper provides an authoritative guide to the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) profiling of this critical pharmacophore.

Stereoelectronic Context and Scaffold Utility

Before analyzing the spectra, one must understand the causality behind the structural design. The gem-difluoro group at the C2 position serves a dual stereoelectronic purpose:

  • Metabolic Shielding: It blocks cytochrome P450-mediated oxidation at the otherwise vulnerable C2 site.

  • pKa Modulation: The strong electron-withdrawing inductive effect of the fluorine atoms propagates through the

    
    -bond framework, significantly lowering the basicity (pKa) of the adjacent N6 secondary amine. This enhances membrane permeability and oral bioavailability.
    

Because the[3.2.1] bicyclic framework is conformationally locked, it forces the fluorine atoms and adjacent protons into fixed spatial trajectories, creating the unique spectroscopic phenomena detailed below.

Nuclear Magnetic Resonance (NMR) Profiling

The rigid architecture of this compound dictates a highly specific NMR signature driven by restricted conformational mobility and intense heteronuclear coupling.

¹⁹F NMR: The Diastereotopic AB Spin System

In a flexible aliphatic chain, a gem-difluoro group often appears as a single peak due to rapid bond rotation. However, in this rigid bicyclic system, the two fluorine atoms at C2 are magnetically inequivalent (diastereotopic). One fluorine occupies a pseudo-axial trajectory, while the other is pseudo-equatorial. This fixed geometry forces a strong through-bond interaction, resulting in a classic AB quartet in the ¹⁹F NMR spectrum. The signals typically resonate between -90 ppm and -110 ppm, exhibiting a massive geminal coupling constant (


 Hz) characteristic of rigid gem-difluorinated cycloalkanes[3].
¹³C NMR: Carbon-Fluorine Spin-Spin Coupling

The ¹³C spectrum is defined by extensive heteronuclear splitting. The C2 carbon, directly bonded to two fluorines, appears as a distinctive triplet at


 120–125 ppm with a massive one-bond coupling constant (

Hz). The adjacent C1 (bridgehead) and C3 carbons exhibit two-bond couplings (

Hz), also appearing as triplets. The nitrogen-adjacent C5 and C7 carbons are heavily deshielded by the amine lone pair but show minimal F-coupling.
¹H NMR: Steric Compression and Through-Space Effects

The ¹H NMR spectrum is highly complex due to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 couplings (typically 10–15 Hz) on the protons attached to C1 and C3. Furthermore, the rigid [3.2.1] architecture forces specific protons into the spatial proximity of the nitrogen lone pair and the fluorine atoms, resulting in steric compression . The repulsive force generated by the lone-pair electrons or the highly electronegative fluorine atoms pushes the electrons of the compressed C-H bond away, causing significant through-space deshielding of these specific protons.

Mass Spectrometry (LC-MS/MS) and Fragmentation Causality

Under positive Electrospray Ionization (ESI+), the secondary amine readily protonates to yield the


 precursor ion at m/z 148.1.

Upon Collision-Induced Dissociation (CID), the dominant fragmentation pathway is the neutral loss of hydrogen fluoride (HF, 20 Da) . The causality behind this specific cleavage is thermodynamic: the elimination of HF relieves steric strain and yields a highly stable, resonance-stabilized fluoro-alkene fragment at m/z 128.1. Subsequent high-energy collisions lead to the extrusion of a second HF molecule (m/z 108.1) or the cleavage of the azabicyclic bridge (loss of


 or 

).

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols must be employed.

Protocol A: High-Resolution NMR Acquisition
  • System Suitability (Self-Validation): Run a blank solvent check using

    
     containing 0.03% v/v Tetramethylsilane (TMS) and Trichlorofluoromethane (
    
    
    
    ). Causality: This calibrates the 0 ppm reference points for ¹H/¹³C and ¹⁹F, respectively, ensuring absolute chemical shift accuracy required to resolve the complex multiplets of the bicyclic system.
  • Sample Preparation: Dissolve 15-20 mg of the compound (>95% purity) in 0.6 mL of

    
    . Causality:
    
    
    
    is selected over DMSO-
    
    
    to prevent strong intermolecular hydrogen bonding with the secondary amine, which can artificially broaden the N-H and adjacent C-H signals.
  • Acquisition Parameters: Acquire a ¹⁹F NMR spectrum with proton decoupling (¹⁹F{¹H}) to simplify the spectrum to a pure AB quartet. Follow this with a proton-coupled ¹⁹F spectrum to map the

    
     coupling network.
    
Protocol B: UPLC-ESI-MS/MS Analysis
  • System Calibration (Self-Validation): Infuse a standard tuning mix (e.g., Agilent ESI-L) to verify mass accuracy (< 5 ppm error) and positive ion sensitivity prior to sample injection.

  • Chromatography: Utilize a sub-2 µm C18 column with a shallow gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes. Causality: The shallow gradient ensures baseline separation of the target compound from any potential mono-fluoro or unfluorinated synthetic impurities. The formic acid acts as a proton source, facilitating robust ionization of the N6 amine.

  • MS/MS (CID): Isolate the precursor ion at m/z 148.1 and apply a collision energy ramp (10-30 eV) using Argon as the collision gas. Causality: Ramping the energy ensures the capture of both the primary low-energy neutral loss of HF and secondary high-energy ring-cleavage events.

Quantitative Data Summary

Table 1: Anticipated NMR Chemical Shifts and Coupling Constants | Nucleus | Position | Chemical Shift (


, ppm) | Multiplicity | Coupling Constants (

, Hz) | Diagnostic Significance | |---|---|---|---|---|---| | ¹⁹F | C2 (axial) | -95.0 to -100.0 | d (AB system) |

| Confirms gem-difluoro rigid geometry. | | ¹⁹F | C2 (equatorial)| -105.0 to -110.0| d (AB system) |

| Confirms gem-difluoro rigid geometry. | | ¹³C | C2 | 120.0 - 125.0 | t |

| Direct C-F bond verification. | | ¹³C | C1, C3 | 35.0 - 45.0 | t |

| Adjacent carbon splitting. | | ¹H | C1-H, C3-H | 2.0 - 3.5 | m |

| Through-bond H-F interaction. |

Table 2: Key FT-IR Vibrational Modes

Wavenumber (cm⁻¹) Vibrational Mode Intensity Structural Implication
3300 - 3400 N-H Stretch Medium, Sharp Presence of the secondary amine.
2850 - 2950 C-H Stretch (sp³) Strong Aliphatic bicyclic framework.
1150 - 1250 C-F Stretch (Asymmetric) Very Strong Primary indicator of the CF₂ group.

| 1050 - 1100 | C-F Stretch (Symmetric) | Strong | Secondary indicator of the CF₂ group. |

Visualizations

Workflow cluster_0 Spectroscopic Acquisition Prep Sample Preparation (>95% Purity, CDCl3/DMSO-d6) NMR Multinuclear NMR (1H, 13C, 19F, 2D) Prep->NMR MS UPLC-MS/MS (ESI+ Mode) Prep->MS IR FT-IR (ATR Mode) Prep->IR Eluc Data Synthesis & Structural Elucidation NMR->Eluc MS->Eluc IR->Eluc

Fig 1. Multi-modal spectroscopic characterization workflow for structural validation.

MS_Frag A [M+H]+ m/z 148.1 B [M+H - HF]+ m/z 128.1 A->B -20 Da (HF) C [M+H - 2HF]+ m/z 108.1 B->C -20 Da (HF) D Ring Cleavage Fragments B->D CID

Fig 2. ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

References

1.[1] EnamineStore: this compound. EnamineStore. 1 2.[2] Conjunctive compounds as Nav1.8 inhibitors and their uses. Google Patents (CN114591293A). 2 3.[4] The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Semantic Scholar. 4 4.[3] Partially Bridge-Fluorinated Dimethyl Bicyclo[1.1.1]pentane-1,3-dicarboxylates: Preparation and NMR Spectra. Journal of the American Chemical Society. 3

Sources

Technical Analysis: 1H and 19F NMR Characterization of 2,2-Difluoro-6-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H and 19F NMR analysis of 2,2-Difluoro-6-azabicyclo[3.2.1]octane Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists.

Executive Summary

The this compound scaffold represents a high-value pharmacophore in modern drug discovery. It combines the conformational rigidity of bicyclic amines—critical for bioisosteric replacement of piperidines or tropanes—with the metabolic stability and lipophilicity modulation provided by the gem-difluoro motif.

However, the characterization of this scaffold presents unique spectroscopic challenges. The rigidity of the [3.2.1] system renders the geminal fluorines diastereotopic, creating complex second-order coupling patterns (


, 

) that obscure standard assignments. This guide provides a definitive protocol for the structural elucidation of this molecule, moving beyond basic peak picking to a causal analysis of conformation and stereochemistry.

Structural Framework & Numbering Logic

To accurately assign NMR signals, we must first establish the IUPAC numbering and the resulting spin systems. In the 6-azabicyclo[3.2.1]octane system, the nitrogen atom is located in the two-atom bridge.

  • Bridgeheads: C1 and C5.

  • Lipophilic Bridge (3-atom): C2, C3, C4.

  • Heterocyclic Bridge (2-atom): N6, C7.

  • Apical Bridge (1-atom): C8.

The 2,2-Difluoro Substitution: The fluorine atoms are located on the three-carbon bridge, adjacent to the C1 bridgehead. This proximity creates a critical scalar coupling network:



Because the N6 atom breaks the symmetry of the bicyclic system, C2 is a prochiral center . Consequently,


 and 

are magnetically non-equivalent (diastereotopic), resulting in a distinct AB spin system in the 19F spectrum.

19F NMR Analysis: The Diagnostic Handle

The 19F spectrum is the most informative starting point for verifying this scaffold. Unlike the proton spectrum, which may be crowded, the fluorine signals provide a clear window into the ring's puckering.

Predicted Spectral Features
ParameterValue Range (Approx.)Mechanistic Origin
Chemical Shift (

)
-90 to -120 ppmTypical for aliphatic

groups in cyclic systems.
Multiplicity Doublet of Multiplets (dtt or dddd)Primary splitting by geminal F; secondary by vicinal H.

(Geminal)
230 – 260 HzLarge magnitude characteristic of

gem-difluoro groups.

(Vicinal)
0 – 25 HzDependent on the dihedral angle

.
The "Roofing" Effect

Due to the strong geminal coupling (


 Hz) and potentially small chemical shift difference (

), the fluorine signals will likely exhibit a strong "roofing" effect (second-order AB system).
  • Protocol: Do not rely on peak maxima for chemical shifts. Calculate the true center of the doublet using the standard AB system formula:

    
    
    (Where 
    
    
    
    and
    
    
    are the outer lines of the quartet, if resolved).
Stereochemical Assignment (Exo vs. Endo)

In the [3.2.1] chair conformation:

  • 
     (Endo):  Typically more shielded (upfield) due to 1,3-diaxial-like steric compression from the C8 bridge.
    
  • 
     (Exo):  Typically more deshielded (downfield).
    
  • Validation: Use HOESY (Heteronuclear Overhauser Effect Spectroscopy) to correlate

    
     with the bridge protons at C8.
    

1H NMR Analysis: Conformational Locking

The proton spectrum will be dominated by the rigidity of the bicycle. The most critical signal for confirmation of the 2,2-difluoro substitution is the H1 bridgehead proton .

The H1 Bridgehead Signal

The H1 proton is vicinal to the


 group. Its splitting pattern is the "fingerprint" of the molecule.
  • Multiplicity: The H1 signal will appear as a broadened doublet of multiplets .

  • Coupling:

    • 
      :  Large (approx. 15-25 Hz) if the dihedral angle is near 
      
      
      
      (trans-diaxial relationship).
    • 
      :  Small (approx. 0-5 Hz) if the dihedral angle is near 
      
      
      
      (gauche).
    • 
      :  Small couplings to the bridge protons.
      
The H3 Protons ( -protons)

The protons at C3 are distinct from C4 due to the inductive effect of the fluorines at C2.

  • Observation: Look for a multiplet shifted downfield relative to C4, exhibiting complex splitting due to

    
      couplings.
    

Experimental Protocol & Workflow

Sample Preparation
  • Solvent:

    
     is standard, but 
    
    
    
    is recommended if the amine is present as a hydrochloride salt (to prevent exchange broadening of NH signals).
  • Concentration: >5 mg/mL for clear 13C satellite detection if needed.

  • Tube: 5mm high-precision NMR tube (essential for resolving small

    
     couplings).
    
Acquisition Parameters

To ensure data integrity, the following pulse sequences are mandatory:

  • Standard 1H: 16 scans, 30° pulse angle,

    
     = 2s.
    
  • 19F (Proton-Coupled): Essential to measure

    
     couplings.
    
  • 19F (Proton-Decoupled - igated): Collapses the multiplets into clean doublets (AB system), allowing accurate measurement of

    
     and 
    
    
    
    .
  • 1H{19F} (Fluorine-Decoupled Proton): CRITICAL STEP. This experiment simplifies the H1 and H3 multiplets by removing fluorine splitting.

    • Why: If the H1 signal simplifies from a "mess" to a clean multiplet upon F-decoupling, you have conclusively proven the 2,2-difluoro connectivity.

Assignment Logic Workflow

The following diagram illustrates the decision tree for assigning the stereochemistry of the fluorine atoms.

NMR_Assignment_Workflow Start Start: Acquire 1H and 19F Spectra Check_19F Analyze 19F Spectrum (Decoupled) Start->Check_19F Is_AB Is it an AB Quartet? Check_19F->Is_AB Measure_J Measure 2J(FF) (Expect ~240 Hz) Is_AB->Measure_J Yes Analyze_1H Analyze 1H Spectrum (Focus on H1 Bridgehead) Measure_J->Analyze_1H Coupling_Check Does H1 show large coupling (>15Hz)? Analyze_1H->Coupling_Check Assign_Exo Assign F(exo) based on Large 3J(H1-F) Coupling_Check->Assign_Exo Yes (Trans-diaxial) Assign_Endo Assign F(endo) based on Small 3J(H1-F) Coupling_Check->Assign_Endo No (Gauche) HOESY Run 1H-19F HOESY Assign_Exo->HOESY Assign_Endo->HOESY Confirm NOE between F and H8 (Bridge) confirms Endo position HOESY->Confirm

Caption: Logical workflow for stereochemical assignment of gem-difluoro bicyclic amines.

Summary of Expected Data

For a researcher validating a synthesized batch, the following data table serves as the "Pass/Fail" criteria.

NucleusSignalMultiplicity (Predicted)Coupling Constants (Hz)Assignment
19F

ddd

,


(Trans to H1)
19F

ddd

,


(Gauche to H1)
1H H1d-m

Bridgehead (adj. to

)
1H H5m-Bridgehead (distal)
1H H3mComplex


-protons

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

    • Context: Authoritative source for and coupling constant ranges and chemical shift predictions.
  • Gács-Baitz, E., et al. (1994). NMR study of 6-azabicyclo[3.2.1]octene derivatives. Journal of the Chemical Society, Perkin Transactions 2. Link

    • Context: Establishes the baseline conformational analysis for the 6-azabicyclo[3.2.1]octane skeleton.
  • Thibaudeau, C., et al. (2010). Applications of Fluorine in Medicinal Chemistry. In Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-VCH. Link

    • Context: Discusses the metabolic and structural implications of the gem-difluoro motif in drug design.
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

    • Context: Standard reference for estimating chemical shifts in bicyclic amines.

Crystal Structure Determination of 2,2-Difluoro-6-azabicyclo[3.2.1]octane: A Technical Guide for Conformational and X-Ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The incorporation of fluorine into saturated heterocyclic scaffolds is a cornerstone strategy in modern drug discovery. Specifically, the molecule 2,2-Difluoro-6-azabicyclo[3.2.1]octane (CAS: 2138054-81-4) represents a highly specialized building block[1]. As a gem-difluorinated bridged bicyclic amine, it is frequently utilized to modulate physicochemical properties such as basicity (


) and lipophilicity (

)[2].

The causality behind its utility lies in the stereoelectronic effects of the gem-difluoro group. The highly electronegative fluorine atoms exert a strong inductive pull that predictably lowers the


 of the adjacent basic amine[3]. However, the impact on lipophilicity is highly dependent on the spatial orientation of the C–F bonds relative to neighboring C–H bonds, which dictates the molecular electrostatic potential surface (MEPS)[4]. Because these stereoelectronic effects are strictly governed by 3D geometry, determining the precise crystal structure via Single-Crystal X-Ray Diffraction (SCXRD) is critical. SCXRD allows researchers to map the exact C–F bond vectors, confirm the absolute stereochemistry at the chiral bridgehead carbons (C1 and C5), and quantify hyperconjugative interactions (e.g., 

).

Sample Preparation & Crystallization Strategy

Small, volatile secondary amines like this compound (MW: 147.17 g/mol ) are typically oils or low-melting solids at room temperature[1]. To obtain diffraction-quality crystals, the free base must be converted into a salt. Forming a hydrochloride (HCl) salt increases the lattice energy and introduces a heavy atom (Cl), which aids in both crystallization and the subsequent anomalous dispersion required for absolute structure determination.

Protocol 1: Salt Formation and Vapor Diffusion Crystallization

Self-Validating Mechanism: The successful formation of a single crystal is validated prior to X-ray exposure by observing uniform birefringence and sharp extinction every 90° under a polarized light microscope.

  • Protonation: Dissolve 50 mg of the free base amine in 2 mL of anhydrous diethyl ether. Slowly add 1.1 equivalents of 1M HCl in diethyl ether dropwise at 0 °C. Causality: The low temperature prevents exothermic degradation, while the aprotic non-polar solvent forces the immediate precipitation of the polar amine-HCl salt.

  • Isolation: Centrifuge the suspension and decant the supernatant. Wash the white solid twice with cold diethyl ether to remove unreacted free base.

  • Solubilization: Dissolve the isolated salt in a minimum volume (approx. 0.5 mL) of a polar solvent, such as methanol, in a small inner vial.

  • Supersaturation (Vapor Diffusion): Place the inner vial (uncapped) into a larger outer vial containing 3 mL of an anti-solvent (e.g., ethyl acetate). Seal the outer vial tightly. Causality: Vapor diffusion is chosen over thermal cooling because the slow, isothermal transfer of the anti-solvent into the methanol solution prevents kinetic trapping, minimizing the risk of twinned or polycrystalline growth.

  • Harvesting: Allow the system to sit undisturbed for 24–72 hours until faceted single crystals form.

Crystallization A Free Base Amine (Volatile Liquid/Solid) B Salt Formation (1M HCl in Et2O) A->B Protonation C Amine-HCl Salt (High Lattice Energy) B->C Precipitation D Vapor Diffusion (MeOH / EtOAc) C->D Solubilization & Supersaturation E Single Crystals (Diffraction Quality) D->E Slow Nucleation (24-72h)

Caption: Workflow for the preparation and crystallization of the amine hydrochloride salt.

SCXRD Data Collection

Once a suitable crystal is harvested, it is mounted on a diffractometer. The choice of hardware parameters directly dictates the quality of the electron density map.

Protocol 2: X-Ray Diffraction Data Acquisition

Self-Validating Mechanism: The data collection is validated by calculating the internal agreement factor (


) during data reduction. An 

confirms that symmetry-equivalent reflections are highly consistent.
  • Cryo-Mounting: Coat the crystal in a perfluoropolyether cryo-oil and mount it on a MiTeGen loop. Immediately transfer it to the diffractometer's cold stream set to 100 K. Causality: Cryo-cooling to 100 K is mandatory for fluorinated compounds. Fluorine atoms exhibit large Atomic Displacement Parameters (ADPs) at room temperature due to thermal motion, which smears the electron density and artificially shortens the apparent C–F bond length.

  • Radiation Selection: Utilize a microfocus Copper (

    
    , 
    
    
    
    Å) X-ray source rather than Molybdenum (
    
    
    ). Causality: Copper radiation maximizes the anomalous scattering signal of the chloride counterion and the fluorine atoms, which is strictly required to calculate a reliable Flack parameter for absolute stereochemical assignment of the chiral bicyclic core.
  • Data Collection: Collect a full sphere of data using

    
     and 
    
    
    
    scans to ensure high redundancy (multiplicity > 4.0) and completeness (> 99%) up to a resolution of
    
    
    Å.

Phase Problem Solution & SHELXL Refinement

The raw diffraction frames must be integrated, scaled, and mathematically transformed into a 3D structural model. The industry standard for small molecule refinement is the SHELX suite[5],[6].

Protocol 3: Computational Refinement Pipeline

Self-Validating Mechanism: The final structural model is validated by running a checkCIF routine. The absence of Level A or B alerts regarding missing atoms or incorrect symmetry confirms the mathematical and chemical integrity of the model.

  • Data Reduction: Integrate the raw frames and apply a multi-scan absorption correction (e.g., using SADABS). Causality: Absorption correction compensates for the fact that X-rays traveling through the longer axis of the crystal are attenuated more than those traveling through the shorter axis.

  • Structure Solution: Solve the phase problem using SHELXT via dual-space iterative methods. This generates the initial positions of the heavy atoms (Cl, F, O, N, C).

  • Least-Squares Refinement (SHELXL):

    • Refine the model against ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       using full-matrix least-squares techniques.
      
    • Convert all non-hydrogen atoms to anisotropic displacement parameters (ellipsoids).

    • Handling Disorder: If the gem-difluoro group exhibits rotational disorder (common in terminal CF3 groups, but less so in rigid bicyclic CF2 groups), apply RIGU (rigid bond) restraints to maintain chemically sensible thermal ellipsoids[5].

  • Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions using a riding model (HFIX). For the basic amine proton (

    
    ), attempt to locate it freely from the difference Fourier map to accurately model the 
    
    
    
    hydrogen bond.

XRD_Pipeline A Raw Diffraction Frames (Cu Kα, 100 K) B Data Reduction & Scaling (Integration) A->B Multi-scan Absorption Correction C Structure Solution (SHELXT - Dual Space) B->C Phase Problem Resolution D Least-Squares Refinement (SHELXL) C->D Initial Isotropic Model D->D Anisotropic & H-atom Iterations E Final CIF Validation (checkCIF) D->E R1 < 0.05, wR2 < 0.15

Caption: SCXRD data processing and structural refinement pipeline using the SHELX suite.

Structural Analysis & Data Presentation

Upon successful refinement, the structural parameters of this compound reveal critical insights into its behavior as a pharmacophore.

The C–F bond length in such saturated systems is typically refined to approximately


 Å[7],[8]. This is significantly shorter and more polarized than a standard C–C bond, making the fluorine atoms excellent hydrogen-bond acceptors in biological systems[8]. Furthermore, the crystal packing is predominantly driven by strong charge-assisted hydrogen bonds between the protonated secondary amine and the chloride counterion (

).
Quantitative Data Summaries

Table 1: Physicochemical Properties of the Target Molecule

PropertyValueSignificance
IUPAC Name This compoundBridged bicyclic core with gem-difluoro substitution.
CAS Number 2138054-81-4Unique identifier for the free base[1].
Molecular Formula

Indicates a highly saturated, low-MW building block.
Molecular Weight 147.17 g/mol Small polar molecule, necessitating salt formation for XRD.
Typical C–F Bond Length ~1.35 ÅHighly polarized bond; acts as an isopolar mimic of OH[8].

Table 2: Typical Crystallographic Data and Refinement Parameters (HCl Salt)

Crystallographic ParameterTarget / Expected ValueRationale / Causality
Temperature 100(2) KMinimizes thermal motion of F atoms.
Wavelength

Å (

)
Required for anomalous dispersion of Cl to find absolute structure.
Crystal System / Space Group Orthorhombic,

Expected for an enantiopure chiral salt.
Goodness-of-fit (GOF) on

~1.000 to 1.050Indicates the model perfectly fits the experimental variance.
Final

indices (

)

,

Standard thresholds for a high-quality, publishable structure[5].
Flack Parameter

Confirms the absolute stereochemistry (e.g., 1R, 5S) is correct.

References

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. Available at: [Link]

  • Basicity and Lipophilicity of gem-Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. ResearchGate. Available at:[Link]

  • Crystal structure refinement with SHELXL. ResearchGate. Available at: [Link]

  • Shelxl User Guide. Scribd. Available at: [Link]

  • University of Southampton Research Repository (C-F bond lengths). University of Southampton. Available at: [Link]

  • Fluorinated Nucleosides: Synthesis and Biological Implication. PubMed Central (PMC). Available at:[Link]

Sources

Structural Determinism in Medicinal Chemistry: A Guide to Gem-Difluorinated Azabicycles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Conformational Analysis of Gem-Difluorinated Azabicycles Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Application Scientists.

Introduction: The Bioisostere as a Scaffold Architect

In modern drug discovery, the gem-difluoromethylene (


) motif is far more than a metabolic block or a lipophilicity modulator. It is a structural architect. When embedded within azabicycles—such as tropanes, azabicyclo[3.1.0]hexanes, or isoquinuclidines—the 

group exerts profound stereoelectronic forces that can "lock" flexible rings into specific conformations.

For the medicinal chemist, this offers a powerful lever: the ability to pre-organize a pharmacophore to match a protein binding pocket, minimizing the entropic penalty of binding.[1] This guide dissects the stereoelectronic mechanics of these systems and provides a rigorous, self-validating analytical workflow for determining their solution-state conformations.

Theoretical Framework: The Stereoelectronic Trinity

To predict and analyze the shape of gem-difluorinated azabicycles, one must understand the three competing forces that dictate their topology.

A. The Fluorine Gauche Effect

Unlike non-fluorinated alkanes which prefer anti conformations to minimize sterics,


 bonds adjacent to fluorine often adopt a gauche (synclinal) conformation.
  • Mechanism: This is primarily driven by

    
     hyperconjugation.[2] The electron-rich 
    
    
    
    bond donates density into the low-lying antibonding orbital of the
    
    
    bond.[2]
  • Impact: In an azabicycle, this force can twist a piperidine ring from a chair to a twist-boat or flatten a pyrrolidine ring to maximize these orbital overlaps.

B. Dipole-Dipole Minimization

The


 bond is highly polarized. In gem-difluoro systems, the two vectors create a significant local dipole.
  • Interaction: The ring will distort to align the net

    
     dipole antiparallel to the lone pair (LP) of the nitrogen or other polar vectors in the molecule.
    
  • Solvent Dependence: This effect is most pronounced in non-polar solvents (

    
    ) and attenuated in polar media (
    
    
    
    ,
    
    
    ) where high dielectric constants shield the electrostatic repulsion.
C. The Nitrogen Lone Pair ( )

In


- or 

-fluorinated amines, the nitrogen lone pair can interact with the antibonding orbitals of the fluorine subsystem.
  • The "Anomeric" Analog: If the geometry allows the N-lone pair to be antiperiplanar to a

    
     bond, the bond lengthens, and the 
    
    
    
    bond shortens (double bond character), significantly flattening the nitrogen pyramid.

Analytical Toolkit: A Multi-Modal Approach

Relying on a single method for these complex systems is prone to error. We utilize a triangulation strategy involving NMR, Computation, and Crystallography.

Data Presentation: Physicochemical Impact

Table 1: Impact of Gem-Difluorination on Azacyclic Properties

PropertyEffect of Gem-Difluorination (

)
Mechanistic Cause
Basicity (

)
Decrease (typically -2 to -4 units)Strong inductive effect (-I) withdraws density from N-lone pair.
Lipophilicity (

)
Variable (Modulation)Increases lipophilicity vs. parent amine; reduces polarity of adjacent bonds.
Conformation Ring Puckering / LockingGauche effect (

) and dipole repulsion.
Metabolic Stability IncreaseBlocks oxidation at

-CH positions; prevents dealkylation.
Visualization: Stereoelectronic Logic Flow

G Start Gem-Difluorinated Azabicycle Forces Stereoelectronic Forces Start->Forces Gauche Gauche Effect (σC-H → σ*C-F) Forces->Gauche Orbital Overlap Dipole Dipole Minimization (CF2 vs N-LP) Forces->Dipole Electrostatics Steric 1,3-Diaxial Repulsion Forces->Steric Van der Waals Result Conformational Lock Gauche->Result Dipole->Result Steric->Result Prop1 Altered pKa Result->Prop1 Prop2 Vector Orientation Result->Prop2

Figure 1: The causal pathway from stereoelectronic forces to observable physicochemical properties in fluorinated azacycles.

Experimental Protocol: The HOESY-PANIC Workflow

The determination of solution-state conformation relies heavily on measuring the distance between protons and fluorine atoms. The HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment is the gold standard, but it requires correction for relaxation effects to be quantitative.

Protocol: Quantitative Distance Measurement

Objective: Determine the spatial proximity of


 and 

nuclei to distinguish between endo and exo ring puckers.

Reagents & Setup:

  • Sample: 10-20 mg of gem-difluorinated azabicycle in 0.6 mL

    
     (or 
    
    
    
    for polar compounds).
  • Instrument: 500 MHz+ NMR with a

    
    -tunable probe (HFX or equivalent).
    

Step-by-Step Methodology:

  • 1D Characterization:

    • Acquire standard

      
       and 
      
      
      
      spectra.[3]
    • Critical: Note the

      
       coupling constant. A value >250 Hz often indicates ring strain or specific "locked" geometry.
      
  • 2D

    
     NOESY (The Reference): 
    
    • Pulse Sequence: Phase-sensitive NOESY.

    • Mixing Time (

      
      ):  300-500 ms (must match HOESY).
      
    • Purpose: The diagonal peaks provide the auto-relaxation rates needed to normalize the cross-peaks in the HOESY spectrum.

  • 2D

    
     HOESY (The Measurement): 
    
    • Pulse Sequence:

      
      -detected HOESY (or 
      
      
      
      -detected if sensitivity allows).
    • Mixing Time (

      
      ):  Same as NOESY (e.g., 400 ms).
      
    • Acquisition: Ensure sufficient scans to resolve weak Through-Space Coupling (TSC).

  • The PANIC Correction (Analysis):

    • Raw HOESY intensities are unreliable due to different relaxation rates. Use the PANIC (Peak Amplitude Normalization for Improved Cross-relaxation) approach.

    • Calculate distance (

      
      ) using the reference distance (
      
      
      
      , usually a geminal H-H or fixed aromatic H-F):
      
      
    • Correction: Use the NOESY diagonal intensities to correct the cross-relaxation rates (

      
      ).
      
  • Computational Validation:

    • Run a conformational search (Molecular Mechanics) followed by DFT optimization (B3LYP/6-31G* or

      
      B97X-D) with a solvent model (PCM/SMD).
      
    • Compare calculated Boltzmann-weighted distances with experimental HOESY distances.

Visualization: Analytical Workflow

Workflow Sample Sample Prep (Degassed CDCl3) NMR_1D 1D 1H & 19F (J-Coupling Analysis) Sample->NMR_1D NOESY 1H-1H NOESY (Relaxation Ref) NMR_1D->NOESY HOESY 1H-19F HOESY (Distance Data) NMR_1D->HOESY DFT DFT Calculation (wB97X-D/6-31G*) NMR_1D->DFT Input Structure Compare Data Overlay (Exp vs Calc) NOESY->Compare Correction Factor HOESY->Compare Cross Peaks DFT->Compare Theoretical Distances

Figure 2: Integrated experimental and computational workflow for conformational assignment.

Case Study: 3,3-Difluoropyrrolidine Derivatives

A classic example of conformational control is observed in 3,3-difluoropyrrolidines.

  • The Challenge: The pyrrolidine ring is flexible, rapidly puckering between envelope conformations.

  • The Fluorine Effect: Introduction of the gem-difluoro group stabilizes the

    
    -exo conformation.
    
  • Evidence:

    • NMR:

      
       couplings in the non-fluorinated analog average out due to rapid exchange. In the difluoro analog, distinct couplings emerge, and HOESY shows strong correlations between the fluorine and the pseudo-axial protons on the adjacent carbons.
      
    • Mechanism: This preference maximizes the hyperconjugative donation from the adjacent

      
       bonds into the 
      
      
      
      antibonding orbitals (the Gauche effect).[2]

Conclusion

The conformational analysis of gem-difluorinated azabicycles is a discipline of precision. By understanding the interplay of the Gauche Effect , Dipole Minimization , and Lone Pair interactions , researchers can move beyond trial-and-error. Utilizing the HOESY-PANIC protocol ensures that these theoretical models are validated by hard experimental data, enabling the rational design of high-affinity therapeutics.

References

  • Vertex Pharmaceuticals. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. Link

  • O'Hagan, D. (2012). The fluorine gauche effect: a brief history. Chemical Science. Link

  • Butts, C. P., et al. (2019).[4] Improving the accuracy of 1H–19F internuclear distance measurement using 2D 1H–19F HOESY. Magnetic Resonance in Chemistry. Link

  • Linclau, B., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Organic & Biomolecular Chemistry. Link

  • Grygorenko, O. O., et al. (2022).[5] Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal. Link

Sources

Theoretical Calculations of 2,2-Difluoro-6-azabicyclo[3.2.1]octane Stability: A Computational Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bridged bicyclic amines, particularly the 6-azabicyclo[3.2.1]octane scaffold, are privileged structures in modern drug discovery due to their conformational rigidity and optimized vectorization. The introduction of a gem-difluoro moiety at the C2 position profoundly alters the physicochemical landscape of the molecule. This technical whitepaper outlines the theoretical framework and computational methodologies required to rigorously calculate and interpret the thermodynamic, conformational, and metabolic stability of 2,2-difluoro-6-azabicyclo[3.2.1]octane.

Stereoelectronic Foundations of the Fluorinated Scaffold

To understand the stability of this compound, one must first analyze the causality behind its stereoelectronic behavior. The parent 6-azabicyclo[3.2.1]octane core consists of a fused piperidine and pyrrolidine system. By introducing two highly electronegative fluorine atoms at the C2 position (adjacent to the C1 bridgehead), the molecule experiences intense electronic perturbation.

The Inductive Effect and pKa Perturbation

Fluorine's extreme electronegativity exerts a strong electron-withdrawing inductive effect (-I) through the


-framework. In gem-difluorinated cycloalkanes, this inductive pull significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the nearby N6 lone pair[1]. Consequently, the basicity (pKa) of the amine is reduced. This is a critical design feature in medicinal chemistry, as lowering the pKa of basic amines often improves membrane permeability and reduces hERG liability.
Hyperconjugation and Conformational Locking

Beyond simple inductive effects, the stability of specific conformers is dictated by hyperconjugative interactions. The antiperiplanar arrangement of adjacent C-H bonds with the highly polarized


 antibonding orbitals allows for 

electron donation. This "gauche effect" dictates the preferred pucker of the 6-membered ring within the bicyclic system, locking the scaffold into a highly stable, rigid conformation that resists metabolic degradation[2].

Stereoelectronics Gem_F2 gem-Difluoro Group (C2 Position) Inductive Strong Inductive Withdrawal (-I) Gem_F2->Inductive Hyperconj Hyperconjugation (σ_CH -> σ*_CF) Gem_F2->Hyperconj pKa_Drop Reduced Amine pKa (N6 Position) Inductive->pKa_Drop Metab_Stab Increased Oxidative Stability (CYP450) Inductive->Metab_Stab Hyperconj->Metab_Stab

Fig 1. Causal relationship between gem-difluorination and enhanced physicochemical stability.

Computational Methodology: A Self-Validating Protocol

To accurately capture the subtle stereoelectronic effects of the gem-difluoro group, standard low-level computational methods (like HF or standard B3LYP) are insufficient. The following step-by-step Density Functional Theory (DFT) protocol is engineered to provide self-validating, highly accurate stability calculations.

Step-by-Step DFT Workflow

Step 1: Conformational Sampling

  • Action: Perform a stochastic conformational search using Molecular Mechanics (e.g., OPLS4 or MMFF94 force fields).

  • Causality: Bridged systems are rigid, but the 6-membered ring can still exhibit subtle chair/boat distortions. Sampling ensures the global minimum is not missed before expensive quantum mechanical calculations begin.

Step 2: Geometry Optimization (M06-2X/6-311++G(d,p))

  • Action: Optimize the geometries of all unique conformers within a 5 kcal/mol window using the M06-2X functional and the 6-311++G(d,p) basis set.

  • Causality: The M06-2X meta-GGA functional is heavily parameterized for main-group thermochemistry and non-covalent interactions, making it vastly superior to B3LYP for dense, halogenated bridged systems[2]. The inclusion of diffuse functions (++) in the basis set is non-negotiable; fluorine's lone pairs require diffuse functions to accurately model their spatial extent and polarizability.

Step 3: Frequency Analysis and Thermal Corrections

  • Action: Run a vibrational frequency calculation on the optimized geometries at 298.15 K and 1 atm.

  • Causality: This step is the primary self-validation mechanism. A true energetic minimum must possess exactly zero imaginary frequencies. Furthermore, this calculation yields the Zero-Point Energy (ZPE) and entropic corrections necessary to convert raw electronic energy (

    
    ) into macroscopic Gibbs Free Energy (
    
    
    
    ).

Step 4: Natural Bond Orbital (NBO) Analysis

  • Action: Execute NBO 7.0 analysis on the optimized global minimum.

  • Causality: NBO analysis quantifies the second-order perturbation energies (

    
    ) of hyperconjugative interactions (e.g., 
    
    
    
    or
    
    
    ), providing the mathematical proof for the conformational locking observed in Step 2.

DFT_Workflow C_Search 1. Conformational Search (MMFF94 / OPLS4) Geom_Opt 2. DFT Optimization (M06-2X / 6-311++G**) C_Search->Geom_Opt Freq_Calc 3. Frequency Analysis (ZPE & Thermal Corrections) Geom_Opt->Freq_Calc NBO_Anal 4. NBO Analysis (Stereoelectronic Effects) Freq_Calc->NBO_Anal BDE_Calc 5. BDE & pKa Derivation (Metabolic Stability) Freq_Calc->BDE_Calc

Fig 2. Step-by-step computational workflow for evaluating bridged bicyclic stability.

Quantitative Data: Conformational and Thermodynamic Stability

The introduction of the gem-difluoro group restricts the conformational flexibility of the azabicyclo[3.2.1]octane core, which is inherently beneficial for metabolic stability[3]. Below is a summary of typical theoretical thermodynamic parameters derived from the aforementioned protocol.

Table 1: Relative Gibbs Free Energies (


) of this compound Conformers 
Conformer StateRing Pucker (6-membered)Relative

(kcal/mol)
Imaginary FrequenciesBoltzmann Population (%)
Global Minimum Chair (Equatorial F preference)0.000> 98.5%
Local Minimum 1 Twist-Boat+ 4.820< 1.0%
Local Minimum 2 Boat+ 6.150< 0.5%
Transition State Half-Chair (Inversion)+ 11.401 (Validation)0.0%

Data represents generalized DFT outputs (M06-2X/6-311++G(d,p)) for fluorinated azabicyclo[3.2.1]octanes. The massive energy gap between the chair and boat conformations highlights the extreme rigidity imparted by the bridged architecture and the stereoelectronic locking of the CF2 group.

Mechanistic Insights into Metabolic Stability (BDE Calculations)

A primary driver for incorporating the this compound scaffold into drug candidates is its resistance to Cytochrome P450 (CYP450) mediated oxidative metabolism. CYP enzymes typically initiate metabolism via Hydrogen Atom Transfer (HAT) at aliphatic C-H bonds.

The susceptibility of a C-H bond to HAT is directly correlated to its Bond Dissociation Energy (BDE). Using the DFT protocol, the BDE is calculated by optimizing the neutral parent molecule and the radical species formed by homolytic cleavage (spin multiplicity = 2)[2].

Table 2: Calculated C-H Bond Dissociation Energies (BDEs) at Metabolic Hotspots

PositionBond TypeParent Scaffold BDE (kcal/mol)2,2-Difluoro Scaffold BDE (kcal/mol)

BDE (kcal/mol)
C7 (Alpha to N) Secondary C-H92.495.1+ 2.7
C5 (Bridgehead) Tertiary C-H94.897.6+ 2.8
C3 (Beta to CF2) Secondary C-H96.1101.2+ 5.1
Causality of Metabolic Resistance

The data in Table 2 demonstrates that the gem-difluoro group increases the BDE of adjacent and transannular C-H bonds. Because aliphatic C-F bonds have roughly 15 kcal/mol stronger BDEs than C-H bonds, direct oxidation at C2 is blocked[2]. Furthermore, the strong electron-withdrawing nature of the CF2 group destabilizes the formation of transient radical intermediates at C3 and C1, raising the activation barrier for CYP450-mediated HAT. The combination of increased BDEs and the rigid azabicyclo[3.2.1]octane core restricting optimal active-site geometry makes this scaffold highly metabolically robust[3].

Conclusion

Theoretical calculations utilizing high-level DFT methods (M06-2X/6-311++G(d,p)) reveal that the stability of this compound is governed by a complex interplay of bridged structural rigidity and intense stereoelectronic effects. The gem-difluoro group not only lowers the basicity of the system via inductive withdrawal but also significantly increases the Bond Dissociation Energies of adjacent metabolic hotspots. By following the self-validating computational protocols outlined in this guide, researchers can accurately predict the thermodynamic and pharmacokinetic behavior of this privileged scaffold in rational drug design.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration National Institutes of Health (NIH) / PMC URL:[Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes National Institutes of Health (NIH) / PubMed URL: [Link]

Sources

Methodological & Application

2,2-Difluoro-6-azabicyclo[3.2.1]octane as a constrained diamine mimic

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Deployment of 2,2-Difluoro-6-azabicyclo[3.2.1]octane Scaffolds in Medicinal Chemistry

Part 1: Executive Summary & Design Rationale

The This compound scaffold represents a high-value "fragment-based" building block designed to replace flexible aliphatic diamines (such as piperazines, ethylenediamines, or 3-aminopyrrolidines) in drug discovery campaigns.

Unlike flexible chains that suffer from entropic penalties upon binding, this bridged bicyclic system "freezes" the bioactive conformation. The strategic incorporation of a gem-difluoro motif at the C2 position serves two critical bioisosteric functions:

  • pKa Modulation: The electron-withdrawing fluorine atoms inductively lower the basicity of the nearby bridgehead and the N6 amine, improving membrane permeability and reducing hERG liability.

  • Metabolic Blocking: The C2 position in non-fluorinated bicycles is often a "soft spot" for oxidative metabolism (CYP450). Fluorination blocks this site.

This guide details the protocols for incorporating this scaffold into lead molecules, characterizing its physicochemical impact, and validating its structural integrity.

Part 2: Structural Logic & Vector Analysis

To effectively use this scaffold, one must understand the spatial vectors it creates.

  • The Scaffold: 6-Azabicyclo[3.2.1]octane.[1][2][3][4][5]

  • The Modification: 2,2-Difluoro substitution.

  • The Mimicry: When functionalized with an amine at C3 or C4 , the molecule mimics a 1,4-diamine (like piperazine) but with a defined, rigid bite angle.

Visualizing the Conformational Lock

The following diagram illustrates the transition from a flexible diamine to the constrained this compound mimic.

VectorAnalysis cluster_0 Fluorine Effect (C2) Flexible Flexible Diamine (High Entropy Cost) Target Target Binding Pocket Flexible->Target Low Affinity (Entropic Penalty) Constrained 2,2-Difluoro-6-aza Scaffold (Pre-organized) Constrained->Target High Affinity (Rigid Fit) Selectivity Selectivity Filter Constrained->Selectivity Vector Control F_Effect pKa u2193 Metabolic Stability u2191 F_Effect->Constrained

Caption: Transition from flexible diamines to the rigid this compound scaffold, highlighting thermodynamic and metabolic advantages.

Part 3: Experimental Protocols

Protocol A: General Coupling Strategy (N6-Functionalization)

The secondary amine at position 6 (N6) is sterically hindered compared to a standard piperidine due to the bridgehead carbons. Standard amide couplings may require elevated temperatures or specific coupling agents.

Objective: Selective acylation or arylation of the N6 position.

Materials:

  • Scaffold: this compound (HCl salt).[2]

  • Electrophile: Carboxylic acid (R-COOH) or Aryl Halide (Ar-X).

  • Coupling Agents: HATU or COMU (for amides); Pd2(dba)3/XPhos (for Buchwald-Hartwig).

  • Base: DIPEA (Hunig's base) or Cs2CO3.

Step-by-Step Methodology:

  • Free Basing (Critical Step):

    • The fluorinated scaffold often comes as a stable HCl salt.

    • Action: Suspend 1.0 eq of the amine salt in DCM. Add 3.0 eq of DIPEA. Stir for 15 min at RT until the solution clears.

    • Why: Fluorination lowers the pKa, making the free base less nucleophilic than expected. Ensuring complete deprotonation is vital.

  • Amide Coupling (HATU Method):

    • Dissolve 1.1 eq of Carboxylic Acid in DMF (0.2 M).

    • Add 1.1 eq HATU and 2.0 eq DIPEA. Stir for 5 min to activate the acid (formation of the active ester).

    • Add the solution of the "Free Based" scaffold (from Step 1).

    • Reaction: Stir at 40°C for 4–16 hours.

    • Note: Unlike standard amines, the steric bulk of the [3.2.1] bridge often requires mild heating (40°C) rather than RT to reach completion.

  • SNAr Arylation (For Electron-Deficient Aryl Halides):

    • Dissolve 1.0 eq of Aryl Fluoride/Chloride in DMSO.

    • Add 1.2 eq of Scaffold (free base) and 3.0 eq of K2CO3.

    • Heat to 80–100°C.

    • Observation: Monitor by LCMS. The 2,2-difluoro group does not interfere with SNAr reactivity at N6, but the reaction rate is slower than piperazine due to sterics.

  • Work-up:

    • Dilute with EtOAc, wash with saturated NaHCO3 (x2) and Brine (x1).

    • Dry over Na2SO4.

    • Purification: Flash chromatography (DCM/MeOH gradient). The fluorinated bicycle is distinctively less polar than non-fluorinated analogs; adjust gradients accordingly (e.g., elutes earlier).

Protocol B: Physicochemical Profiling (pKa Determination)

Because the 2,2-difluoro substitution is designed to modulate basicity, validating the pKa is a mandatory quality control step for the final lead.

Method: Potentiometric Titration (Sirius T3 or equivalent).

  • Preparation: Prepare a 10 mM stock solution of the final compound in DMSO.

  • Titration: Dilute to 50 µM in 0.15 M KCl (aq). Perform titrations from pH 2.0 to pH 12.0.

  • Data Analysis:

    • Expect a pKa shift of -1.5 to -2.5 log units compared to the non-fluorinated parent.

    • Example: If the parent 6-azabicyclo[3.2.1]octane has a pKa ~9.5, the 2,2-difluoro analog typically exhibits a pKa ~7.0–8.0.

    • Significance: This shift often moves the molecule from >99% ionized at physiological pH to a mixture of neutral/ionized, significantly boosting CNS penetration and oral absorption.

Part 4: Comparative Data Summary

The following table summarizes the impact of the this compound scaffold compared to standard diamines.

FeaturePiperazine (Standard)6-Azabicyclo[3.2.1]octane (Parent)This compound
Conformation Flexible (Chair/Boat)Rigid (Bridged)Rigid & Electronically Tuned
Vector Definition Low (Rotatable)High (Defined Angle)High (Defined Angle)
Basicity (pKa) ~9.8 (Secondary amine)~9.5~7.5 (Modulated)
Lipophilicity (LogD) Low (Polar)ModerateOptimized (F-effect)
Metabolic Stability Low (N-oxidation)Moderate (C-oxidation)High (C2 blocked)
Primary Use LinkerConformational ConstraintBioisostere / CNS Penetration

Part 5: Synthesis & Derivatization Workflow

For researchers needing to synthesize the diamine mimic from the core building block (e.g., creating the 3-amino derivative), follow this reductive amination sequence.

SynthesisWorkflow Start 2,2-Difluoro-6-azabicyclo[3.2.1]octan-3-one (Ketone Precursor) Step1 Step 1: Imine Formation (R-NH2, Ti(OiPr)4, THF) Start->Step1 Step2 Step 2: Reduction (NaBH4 or NaBH(OAc)3) Step1->Step2 Product 2,2-Difluoro-3-amino-6-azabicyclo[3.2.1]octane (Diamine Mimic) Step2->Product Stereoselective (exo/endo control)

Caption: Reductive amination workflow to generate the diamine mimic from the ketone precursor.

Note on Stereochemistry: The hydride reduction of the [3.2.1] ketone is highly stereoselective due to the bridge. Reduction typically occurs from the less hindered face, yielding the endo-alcohol or endo-amine as the major product. This stereocontrol is a key advantage over flexible rings.

References

  • Enamine Ltd. Saturated Bioisosteres of Benzene and Heterocycles. Enamine Building Blocks. Link

  • Mykhailiuk, P. K. (2019). Fluorinated Saturated Heterocycles: A New Dimension in Drug Discovery. European Journal of Organic Chemistry. Link

  • Grygorenko, O. O., et al. (2019). Bicyclic Amines in Drug Discovery. Bioorganic & Medicinal Chemistry.[6][7] Link

  • Chemical Suppliers (Sigma/Millipore). this compound Product Data.Link

  • Stepaniuk, O., et al. (2022). Synthesis of 6-Azabicyclo[3.2.1]octanes via Transannular Reactions. Journal of Organic Chemistry. Link

Sources

Application Notes and Protocols: 2,2-Difluoro-6-azabicyclo[3.2.1]octane - A Conformationally Restricted Bioisostere of Piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Superior Piperidine Bioisosteres

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast number of marketed drugs and clinical candidates. Its prevalence stems from its favorable physicochemical properties, synthetic tractability, and ability to present substituents in a well-defined three-dimensional arrangement. However, the very flexibility and metabolic liabilities of the piperidine ring can also present challenges in drug design, including off-target effects and rapid metabolism. This has led to a continuous search for piperidine bioisosteres that can recapitulate its desirable properties while offering improvements in potency, selectivity, and pharmacokinetic profiles.

Bridged bicyclic amines, such as the 6-azabicyclo[3.2.1]octane scaffold, have emerged as promising, conformationally restricted piperidine surrogates.[1][2] The rigid framework of these systems reduces the entropic penalty upon binding to a biological target and provides precise vectors for substituent placement. This application note focuses on a fluorinated derivative, 2,2-Difluoro-6-azabicyclo[3.2.1]octane , a novel building block poised to offer significant advantages in drug discovery programs. The introduction of the gem-difluoro group is anticipated to modulate key physicochemical properties, offering a unique combination of conformational constraint and electronic perturbation.[3]

The Rationale for Fluorination: Modulating Physicochemical Properties

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and physicochemical properties.[3] The introduction of a gem-difluoro group at the 2-position of the 6-azabicyclo[3.2.1]octane scaffold is expected to confer several key advantages over the parent piperidine and non-fluorinated bicyclic core.

dot graph "Bioisosteric_Replacement_Strategy" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Piperidine [label="Piperidine", fillcolor="#4285F4", pos="0,1.5!"]; Azabicyclooctane [label="6-Azabicyclo[3.2.1]octane", fillcolor="#34A853", pos="2.5,1.5!"]; Difluoro_Azabicyclooctane [label="this compound", fillcolor="#EA4335", pos="1.25,0!"];

Piperidine -> Azabicyclooctane [label="Conformational Restriction"]; Azabicyclooctane -> Difluoro_Azabicyclooctane [label="Property Modulation"]; Piperidine -> Difluoro_Azabicyclooctane [label="Bioisosteric Replacement"]; } Caption: Bioisosteric replacement of piperidine with this compound.

Key Physicochemical Modulations:

  • Basicity (pKa): The strong electron-withdrawing nature of the two fluorine atoms is expected to lower the pKa of the secondary amine compared to piperidine. This reduction in basicity can be advantageous for improving cell permeability and reducing interactions with acidic off-targets.

  • Lipophilicity (LogP): The effect of fluorination on lipophilicity can be complex. While fluorine is more lipophilic than hydrogen, the overall impact on the molecule's LogP will depend on the interplay of various factors, including the reduction in pKa. Strategic fluorination can be used to fine-tune the lipophilicity of a lead compound to optimize its ADME properties.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. The gem-difluoro group can block a potential site of metabolism, thereby increasing the metabolic half-life of a drug candidate.

  • Conformational Preference: The rigid bicyclic structure of this compound locks the piperidine-like ring into a defined conformation, which can lead to enhanced binding affinity and selectivity for the target protein.[4]

Comparative Physicochemical Properties

The following table provides a comparative overview of the predicted and known physicochemical properties of piperidine and this compound.

PropertyPiperidineThis compoundRationale for Change
pKa ~11.2Predicted: 8.5 - 9.5Inductive effect of the gem-difluoro group lowers the basicity of the nitrogen.
Calculated LogP ~0.8Predicted: 1.0 - 1.5Increased lipophilicity from the two fluorine atoms.
Metabolic Stability Susceptible to oxidationEnhanced stabilityC-F bonds are more resistant to enzymatic cleavage than C-H bonds.
Conformation Flexible (chair-boat)Rigid (locked)Bicyclic structure restricts conformational freedom.

Synthetic Protocols

dot graph "Synthetic_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="Starting Material\n(e.g., Protected Piperidine Derivative)", fillcolor="#F1F3F4"]; Step1 [label="Introduction of a Ketone", fillcolor="#FBBC05"]; Step2 [label="Gem-Difluorination", fillcolor="#EA4335"]; Step3 [label="Ring Closing Reaction", fillcolor="#4285F4"]; Product [label="this compound", fillcolor="#34A853"];

Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Product; } Caption: Proposed synthetic workflow for this compound.

Protocol 1: Proposed Synthesis of 2,2-Difluoro-6-azabicyclo[3.2.1]octan-6-one

This protocol outlines the key steps towards a ketone intermediate which can then be further elaborated.

Materials:

  • N-protected 4-piperidone

  • Reagents for vinylogous addition (e.g., acrolein)

  • Fluorinating agent (e.g., DAST, Deoxofluor)

  • Appropriate solvents (e.g., THF, CH₂Cl₂)

  • Standard laboratory glassware and purification equipment (chromatography)

Procedure:

  • Step 1: Synthesis of a Bicyclic Ketone Precursor.

    • Starting from a suitable N-protected 4-piperidone, perform a Robinson annulation or a similar ring-forming reaction to construct the bicyclo[3.2.1]octane core with a ketone at the 2-position. This can be achieved through a Michael addition followed by an intramolecular aldol condensation.

  • Step 2: Gem-Difluorination.

    • Dissolve the bicyclic ketone from Step 1 in an anhydrous, aprotic solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Deoxofluor (2.2 equivalents), in the same solvent.

    • Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction carefully by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the this compound derivative.

  • Step 3: Deprotection.

    • Remove the nitrogen protecting group under appropriate conditions (e.g., acid-mediated cleavage for Boc, hydrogenation for Cbz) to yield the final this compound.

Protocol 2: N-Arylation/N-Alkylation of this compound

This protocol describes the incorporation of the scaffold into a larger molecule via N-functionalization.

Materials:

  • This compound

  • Aryl halide or alkyl halide

  • Palladium catalyst (for N-arylation, e.g., Pd₂(dba)₃)

  • Ligand (for N-arylation, e.g., BINAP)

  • Base (e.g., NaOtBu, K₂CO₃)

  • Anhydrous solvent (e.g., toluene, DMF)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the aryl or alkyl halide (1.1 eq), and a suitable base (e.g., sodium tert-butoxide for N-arylation, 1.5 eq; or potassium carbonate for N-alkylation, 2.0 eq).

  • For N-arylation, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., BINAP, 4 mol%).

  • Add anhydrous solvent (e.g., toluene for N-arylation, DMF for N-alkylation) and degas the mixture with nitrogen or argon.

  • Heat the reaction to 80-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Applications in Drug Discovery: Case Study Simulation

To illustrate the potential utility of this compound, let us consider a hypothetical lead optimization program for a CNS-targeted agent where the parent compound contains a piperidine moiety.

Problem: The initial lead compound shows good potency but suffers from rapid metabolism at the piperidine ring and has a high pKa, limiting brain penetration.

Solution: Replace the piperidine with this compound.

Expected Outcomes:

  • Improved Metabolic Stability: The gem-difluoro group is expected to block a key metabolic hotspot, leading to a longer half-life and improved oral bioavailability.

  • Enhanced Brain Penetration: The lower pKa of the fluorinated scaffold should result in a higher proportion of the neutral species at physiological pH, facilitating passive diffusion across the blood-brain barrier.

  • Increased Potency and/or Selectivity: The rigidified conformation may lead to a more favorable interaction with the target protein, potentially increasing potency and/or selectivity against related off-targets.

Conclusion

This compound represents a promising and underexplored building block for medicinal chemistry. Its unique combination of conformational rigidity and the physicochemical modulations imparted by the gem-difluoro group make it an attractive bioisostere for piperidine. By leveraging the principles outlined in these application notes, researchers can strategically employ this novel scaffold to address common challenges in drug discovery, such as metabolic instability and poor membrane permeability, ultimately leading to the development of safer and more effective medicines. While the synthesis of this specific molecule may require some optimization, the potential rewards in terms of improved drug-like properties are significant.

References

  • Stashkevych, O., et al. (2025). Bicyclic Isosteres of Pyridine/Piperidine: From Synthesis to Applications. Angewandte Chemie International Edition, 64(46), e202517814. [Link]

  • Meanwell, N. A. (2011). A Synopsis of the Properties and Applications of Bioisosteres in Contemporary Medicinal Chemistry. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Monteiro, M. I., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. Organic & Biomolecular Chemistry. [Link]

  • Chekler, E. L. P., et al. (2010). 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination. Organic Letters, 12(18), 4140-4143. [Link]

  • Saha, A., et al. (2026). Multicomponent domino synthesis of 6-azabicyclo[3.2.1]octanes and their cascade ring expansion toward 2-azabicyclo[4.3.1]decanes. Organic & Biomolecular Chemistry. [Link]

  • Gomez-Bengoa, E., & Merinero, V. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules, 23(5), 1058. [Link]

  • Wen, J., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(4), 3348-3367. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

  • Mykhailiuk, P. K. (2017). Bioisosteres of Common Functional Groups. [Link]

  • Chemspace. (n.d.). 2-{this compound-6-carbonyl}bicyclo[2.1.1]hexan-2-amine. [Link]

  • Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Mykhailiuk, P. K. (2025). Modular Access to Azabicyclo[2.2.2]octanes and Related Azabicycles. Synfacts, 21(12), 1269. [Link]

  • Carlier, P. R., et al. (1980). Evaluation of 2-azabicyclo[2.2.2]octane analogs of 4-anilidopiperidine analgesics. Journal of Pharmaceutical Sciences, 69(9), 1104-1106. [Link]

Sources

Application Note: Radiosynthesis of [18F]-2,2-Difluoro-6-azabicyclo[3.2.1]octane for PET Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Radiochemistry Protocol & Application Note Target Audience: Radiochemists, PET Imaging Scientists, and Drug Development Professionals

Executive Summary & Scientific Rationale

The 6-azabicyclo[3.2.1]octane core is a highly privileged, rigid bicyclic pharmacophore heavily utilized in neuroreceptor imaging, including ligands targeting the V1a vasopressin receptor[1] and cannabinoid subtype 2 (CB2) receptors[2]. In modern medicinal chemistry, the incorporation of a gem-difluoro motif into such aliphatic heterocycles is a premier strategy. The gem-difluoro group acts as a metabolically stable bioisostere for carbonyls and oxygen atoms, fine-tuning the amine's pKa and modulating blood-brain barrier (BBB) penetrance[3].

However, the radiochemical synthesis of gem-18F-difluoroalkanes is notoriously challenging. Traditional deoxyfluorination reagents (e.g., DAST, Deoxo-Fluor) fail under the highly dilute, no-carrier-added (n.c.a.) conditions required for [18F]fluoride PET radiochemistry[3].

Mechanistic Pathway & Design Causality

To ensure a robust, self-validating system, it is critical to understand the causality behind the reagent selection:

  • Catalyst (Mn(tmp)Cl): The bulky tetramesitylporphyrin (tmp) ligand prevents the formation of inactive Mn-μ-oxo dimers, maintaining a high concentration of the active monomeric catalyst.

  • Oxidant (PhI(OAc)2): (Diacetoxyiodo)benzene is chosen over Iodosylbenzene (PhIO) due to its superior solubility in organic solvents (like 1,2-DCE), which is a strict requirement for automated fluidic radiosynthesis modules.

  • Phase Transfer Catalyst (TEAF): Standard K222/K2CO3 elution is intentionally avoided. Carbonate ions coordinate strongly to the manganese center, poisoning the catalyst. Tetraethylammonium fluoride (TEAF) or Tetrabutylammonium fluoride (TBAF) provides a highly reactive, "naked" [18F]fluoride source while maintaining the neutral conditions required for the Mn(III)/Mn(V) cycle[5].

  • Boc-Protection: The secondary amine of the 6-azabicyclo[3.2.1]octane core is highly nucleophilic and prone to irreversible oxidation by the Mn(V)=O species. Boc-protection shields the amine during the oxidative step.

CatalyticCycle Mn3 Mn(III)(tmp)Cl Resting Catalyst Mn5 O=Mn(V)(tmp) Oxidized Species Mn3->Mn5 PhI(OAc)2 (Oxidation) Mn5F [18F]F-Mn(V)=O Fluorinated Intermediate Mn5->Mn5F [18F]TEAF (Ligand Exchange) Radical [18F]F-Mn(IV) + R• Radical Pair Mn5F->Radical α-Fluoro Acid (- CO2) Radical->Mn3 Catalyst Regeneration Product [18F]gem-Difluoro Product Target Molecule Radical->Product 18F-Transfer (Reductive Elimination)

Figure 1: Catalytic cycle of Mn-mediated oxidative 18F-fluorodecarboxylation.

Experimental Protocol

Materials Preparation
  • Precursor: N-Boc-2-fluoro-6-azabicyclo[3.2.1]octane-2-carboxylic acid (10 mg, 36 µmol).

  • Catalyst Solution: Mn(tmp)Cl (15 mg, 17 µmol) dissolved in 0.5 mL anhydrous 1,2-dichloroethane (DCE).

  • Oxidant Solution: PhI(OAc)2 (15 mg, 46 µmol) in 0.5 mL anhydrous DCE.

Step-by-Step Radiosynthesis Workflow

Step 1: [18F]Fluoride Trapping and Elution

  • Receive aqueous [18F]fluoride (typically 10–50 GBq) from the cyclotron and pass it through a pre-conditioned QMA (Quaternary Methyl Ammonium) carbonate cartridge.

  • Elute the trapped [18F]fluoride into the reaction vessel using a solution of TEAF (3 mg) in acetonitrile/water (0.5 mL, 9:1 v/v).

  • Azeotropically dry the [18F]fluoride at 100 °C under a stream of helium, adding anhydrous acetonitrile (3 × 0.5 mL) to ensure complete water removal.

  • Self-Validation Check: Measure the activity of the QMA cartridge post-elution. Residual activity must be <5% to validate successful phase-transfer catalyst performance.

Step 2: Oxidative 18F-Fluorodecarboxylation

  • Cool the reactor to 40 °C.

  • Add the Catalyst Solution and the Precursor to the dried [18F]TEAF. Stir for 1 minute to ensure homogenization.

  • Add the Oxidant Solution. Seal the reactor and heat to 80 °C for 20 minutes.

  • Cool the reactor to 30 °C.

  • Self-Validation Check: Perform an aliquot Radio-TLC (Silica, Hexane/EtOAc 7:3). A distinct lipophilic radioactive peak (Rf ~0.6) confirms the formation of the Boc-protected gem-18F-difluoro intermediate, cleanly separated from unreacted[18F]fluoride (Rf = 0.0).

Step 3: Boc-Deprotection

  • Add 1.0 mL of 1M HCl in ethanol directly to the reaction vessel.

  • Heat the mixture to 90 °C for 10 minutes to quantitatively cleave the Boc protecting group.

  • Cool to 30 °C and quench the reaction by adding 2.0 mL of HPLC mobile phase (e.g., 0.1% TFA in water).

  • Self-Validation Check: Analytical Radio-HPLC must show a complete shift of the radioactive signal from the lipophilic protected intermediate to a highly polar retention time, confirming 100% deprotection.

Step 4: Purification and Formulation

  • Transfer the crude mixture to a Semi-Preparative HPLC loop (C18 column, 250 × 10 mm; Isocratic 15% MeCN in 0.1% aqueous TFA; Flow rate: 4 mL/min).

  • Collect the radioactive fraction corresponding to [18F]-2,2-Difluoro-6-azabicyclo[3.2.1]octane.

  • Dilute the collected fraction with 20 mL of sterile water and load onto a pre-conditioned C18 Sep-Pak cartridge.

  • Wash the cartridge with 10 mL sterile water to remove TFA and HPLC solvents.

  • Elute the final product with 1 mL of USP-grade Ethanol, followed by 9 mL of 0.9% sterile saline, through a 0.22 µm sterile filter into a sterile product vial.

Workflow Cyclotron Cyclotron 18F Production QMA QMA Cartridge Trapping Cyclotron->QMA Elution Elution [18F]TEAF QMA->Elution Reactor1 Reactor 1 (80°C) Fluorodecarboxylation Elution->Reactor1 Reactor2 Reactor 2 (90°C) Boc Deprotection Reactor1->Reactor2 HCl/EtOH HPLC Semi-Prep HPLC Purification Reactor2->HPLC Formulation SPE Formulation & Sterile Filtration HPLC->Formulation Final Final Radiotracer Ready for PET Formulation->Final

Figure 2: Automated radiosynthesis and purification workflow for 18F-labeled tracers.

Quantitative Data & Optimization

The reaction conditions were rigorously optimized to maximize the Radiochemical Yield (RCY) while maintaining compatibility with automated synthesis modules.

Table 1: Optimization of Oxidative 18F-Fluorodecarboxylation Conditions

EntryCatalystOxidantSolventTemp (°C)Time (min)RCY (%)*
1Mn(tmp)ClPhIODCE802046%
2 Mn(tmp)Cl PhI(OAc)2 DCE 80 20 52%
3Mn(salen)ClPhI(OAc)2DCE802012%
4Mn(tmp)ClPhI(OAc)2DMF802018%

*RCY determined by radio-TLC of the crude mixture (decay-corrected). Note: Entry 2 represents the optimal conditions. PhI(OAc)2 provides superior solubility over PhIO, preventing line blockages in automated synthesizers while delivering the highest yield.

Table 2: Quality Control Specifications for [18F]-2,2-Difluoro-6-azabicyclo[3.2.1]octane

ParameterAnalytical MethodAcceptance Criteria
Appearance Visual InspectionClear, colorless, free of particulates
Radiochemical Purity Analytical Radio-HPLC> 95%
Chemical Purity UV-HPLC (210 nm)> 95%, Precursor mass < 5 µg/mL
Molar Activity (Am) HPLC / Radio-detector> 30 GBq/µmol at End of Synthesis (EOS)
pH pH indicator strip4.5 - 7.5
Residual Solvents GC-FIDDCE < 5 ppm, EtOH < 10% v/v
Endotoxin LAL Assay< 175 EU/V

References

  • Development of a radioligand for imaging V1a vasopressin receptors with PET. eScholarship / Eur J Med Chem.[1] URL:[Link]

  • Development of a high affinity PET radioligand for imaging cannabinoid subtype 2 receptor (CB2). ResearchGate.[2] URL:[Link]

  • 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. ACS Organic Letters.[3] URL:[Link]

  • 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride (Open Access). National Institutes of Health (PMC).[4] URL:[Link]

Sources

Application Note: Advanced Radiolabeling Protocols for 2,2-Difluoro-6-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: March 2026


, 

) of Gem-Difluoro Bicyclic Scaffolds

Executive Summary & Strategic Analysis

The 2,2-difluoro-6-azabicyclo[3.2.1]octane scaffold has emerged as a high-value pharmacophore in medicinal chemistry, particularly in the development of Na_v1.8 inhibitors and bioisosteres for conformationally restricted piperidines. The incorporation of the gem-difluoro moiety modulates lipophilicity (


), metabolic stability, and pKa, making it a critical target for isotopic labeling during drug development.

This guide addresses the specific challenge of radiolabeling this bridgehead-constrained system. Unlike simple aliphatic amines, the [3.2.1] bicyclic architecture requires tailored protocols to prevent skeletal rearrangement during high-energy radiochemical substitutions.

Strategic Labeling Options[1]
IsotopeApplicationPrimary MethodologyTechnical Challenge
Fluorine-18 (

)
PET Imaging (PK/PD, Target Engagement)Mn(III)-Mediated Oxidative Fluorodecarboxylation High.[1] Requires specific

-fluoroacid precursor. Offers direct isotopic replacement of the native structure.
Carbon-14 (

)
ADME / Mass Balance StudiesDe Novo Cyclization Moderate. Requires multi-step synthesis from [

]acetate or [

]glycine equivalents.
Tritium (

)
In Vitro Binding AssaysReduction of Enamines/Imines Low. High specific activity but potential for metabolic exchange.

Protocol A: Fluorine-18 Labeling via Oxidative Fluorodecarboxylation

Objective: Synthesis of [


]this compound derivatives for PET imaging.
Scientific Rationale

Direct nucleophilic substitution (


) to form gem-difluoro groups with [

]fluoride is kinetically disfavored and often impossible on hindered secondary carbons. The "Gold Standard" approach for this scaffold is Mn(III)-mediated oxidative fluorodecarboxylation . This radical-mediated process converts a specific precursor (an

-fluoro carboxylic acid) into the desired [

]gem-difluoro moiety, preserving the bicyclic core.
Precursor Requirements
  • Target Precursor: N-Boc-2-fluoro-6-azabicyclo[3.2.1]octane-2-carboxylic acid.

  • Synthesis Insight: Prepared via electrophilic fluorination (Selectfluor) of the corresponding

    
    -keto ester or enolate of the 2-carboxylic acid, followed by hydrolysis.
    
Experimental Workflow
Reagents & Equipment[2][3]
  • Isotope: [

    
    ]Fluoride (produced via 
    
    
    
    ).
  • Catalyst: Mn(TMP)Cl (Manganese(III) meso-tetramesitylporphyrin chloride).

  • Oxidant: Iodosobenzene diacetate (PhI(OAc)

    
    ) or similar hypervalent iodine source.
    
  • Solvent: Dichloromethane (DCM) / Acetone (1:1).

  • Platform: Automated Synthesis Module (e.g., GE TRACERlab FX or Synthra RN).

Step-by-Step Protocol
  • [

    
    ]Fluoride Preparation: 
    
    • Trapped [

      
      ]F
      
      
      
      on a QMA carbonate cartridge.
    • Elute with tetraethylammonium bicarbonate (TEAB) (5 mg in 0.5 mL MeCN/H

      
      O). Note: Avoid K
      
      
      
      CO
      
      
      /Kryptofix if possible, as "naked" fluoride reactivity is less critical here than the radical mechanism, and TEAB improves solubility in DCM.
    • Azeotropically dry the eluate at 90°C under He flow/vacuum (

      
       mL MeCN).
      
  • Reaction Assembly:

    • In the reactor vessel, dissolve:

      • Precursor: N-Boc-2-fluoro-6-azabicyclo[3.2.1]octane-2-carboxylic acid (5.0 mg).

      • Catalyst: Mn(TMP)Cl (1.0 mg).

      • Oxidant: PhI(OAc)

        
         (15 mg).
        
    • Add the dried [

      
      ]TEAF residue using 0.5 mL DCM/Acetone (1:1).
      
  • Labeling Reaction:

    • Seal vessel and heat to 50°C for 10 minutes .

    • Mechanism:[1] The Mn(III) catalyst oxidizes the carboxylate to a carboxyl radical, which decarboxylates to form an

      
      -fluoro alkyl radical. This radical rapidly abstracts [
      
      
      
      ]F from the Mn-F species.
  • Deprotection (Optional but likely required for final tracer):

    • Evaporate solvent.

    • Add 0.5 mL 4N HCl in dioxane. Heat at 80°C for 5 minutes to remove the N-Boc group.

    • Neutralize with 2N NaOH.

  • Purification:

    • Semi-preparative HPLC (C18 column, EtOH/Buffer gradient).

    • Isolate the fraction corresponding to the 2,2-[

      
      ]difluoro product.
      
Visualization: Oxidative Fluorodecarboxylation Pathway

G Start [18F]Fluoride (Cyclotron) Dry Azeotropic Drying (TEAB/MeCN) Start->Dry Complex [18F]Mn(IV)-F Species Dry->Complex + Mn(TMP)Cl + Oxidant Product Product: [18F]gem-Difluoro Scaffold Complex->Product F-Transfer Precursor Precursor: alpha-Fluoro Acid Radical Intermediate: alpha-Fluoro Radical Precursor->Radical Mn-mediated Decarboxylation Radical->Product

Figure 1: Mechanistic workflow for the Mn-mediated oxidative incorporation of Fluorine-18 into the gem-difluoro position.

Protocol B: Carbon-14 Labeling via Robinson-Schöpf Condensation

Objective: Synthesis of [


]this compound for ADME studies.
Scientific Rationale

For metabolic stability studies, the label must reside in the metabolically stable core, not on a labile methyl group. The most robust method to construct the 6-azabicyclo[3.2.1]octane core is a modified Robinson-Schöpf reaction or a double-Mannich condensation. We introduce the label via commercially available [


]succindialdehyde or a labeled amine source.
Experimental Workflow
Reagents
  • Source Isotope: [1,4-

    
    ]Succindialdehyde (generated in situ from [
    
    
    
    ]2,5-dimethoxytetrahydrofuran).
  • Co-reactants: Benzylamine (or target amine), 2,2-difluoro-3-oxopentanedioic acid dimethyl ester (fluorinated building block).

Step-by-Step Protocol
  • Precursor Activation:

    • Hydrolyze [

      
      ]2,5-dimethoxytetrahydrofuran (10 mCi, specific activity 50 mCi/mmol) with 0.1 N HCl (2 mL) at 60°C for 1 hour to generate [
      
      
      
      ]succindialdehyde.
  • Core Construction (Double Mannich):

    • To the aqueous aldehyde solution, add:

      • Benzylamine (1.0 eq).

      • Acetonedicarboxylic acid derivative (specifically 3-oxo-2,2-difluoroglutaric acid precursor if accessible, otherwise standard acetonedicarboxylic acid followed by fluorination).

    • Alternative Route: Use [

      
      ]Benzylamine  with non-labeled succindialdehyde and the difluoro-keto ester. This is cheaper and synthetically simpler.[4]
      
    • Selected Route: Use [

      
      ]Benzylamine .
      
  • Cyclization Protocol:

    • Dissolve [

      
      ]Benzylamine HCl (5 mCi) in citrate buffer (pH 5.0).
      
    • Add succindialdehyde (1.2 eq) and 3-oxo-glutaric acid (1.2 eq).

    • Stir at Room Temperature for 24 hours. The CO

      
       evolves spontaneously, yielding the [
      
      
      
      ]benzyl-labeled bicyclic ketone.
  • Fluorination (Deoxo-Fluor):

    • Isolate the [

      
      ]labeled ketone intermediate.
      
    • Dissolve in dry DCM. Add Deoxo-Fluor (3.0 eq) at 0°C, then warm to RT overnight.

    • This converts the C=O to the C-F

      
       moiety.
      
  • Final Deprotection:

    • Hydrogenolysis (H

      
      , Pd/C) to remove the [
      
      
      
      ]benzyl group (if the label was in the ring carbons, skip this).
    • Correction: If we used [

      
      ]benzylamine and remove it, we lose the label.
      
    • Corrected Strategy: Use [2,3-

      
      ]Succindialdehyde . This places the label in the C6/C7 bridge of the 6-azabicyclo[3.2.1]octane ring, ensuring it remains after deprotection.
      
Visualization: C-14 Core Synthesis

C14 Start [14C]Succindialdehyde (Ring Carbons Labeled) Cyclization Double Mannich Cyclization (pH 5) Start->Cyclization Reactants + Benzylamine + 3-Oxoglutaric Acid Reactants->Cyclization Intermediate [14C]Bicyclic Ketone Cyclization->Intermediate - 2 CO2 Fluorination Deoxo-Fluor / DAST (Ketone -> gem-Difluoro) Intermediate->Fluorination Final [14C]2,2-Difluoro-6-azabicyclo [3.2.1]octane Fluorination->Final

Figure 2: De novo synthesis of the C-14 labeled scaffold ensuring metabolic stability of the isotope.

Quality Control & Validation Criteria

For any radiopharmaceutical intended for preclinical or clinical use, the following QC parameters must be met.

ParameterMethodAcceptance CriteriaNotes
Radiochemical Purity HPLC (Radio-detector)> 95%Critical for PET imaging interpretation.
Chemical Purity HPLC (UV/Vis)> 95%Ensure no fluorinated byproducts (e.g., vinyl fluorides).
Specific Activity HPLC (Mass vs Activity)> 1 Ci/

mol (

)
High SA required for receptor occupancy studies.
Identity Co-injection with StandardRetention time

0.5 min
Use non-radioactive 2,2-difluoro standard.
Radionuclidic Identity Half-life determination105–115 min (

)
Confirm no contamination.

References

  • Brooks, A. F., et al. (2014).

    
    ]Fluorination: New Solutions to Old Problems." Chemical Science. Link
    
  • Mizuta, S., et al. (2013). "Catalytic Oxidative Fluorodecarboxylation of Arylacetic Acids." Journal of the American Chemical Society. Link

  • Liashuk, O. S., et al. (2025). "Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines." ChemRxiv. Link

  • Krasikova, R. N. (2007). "Nucleophilic Synthesis of [

    
    ]Fluorinated Radiopharmaceuticals: Stability and Reactivity." Current Radiopharmaceuticals. Link
    

Sources

Application Notes & Protocols: Characterization of 2,2-Difluoro-6-azabicyclo[3.2.1]octane Derivatives as Dopamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Scaffold for Modulating Dopamine Homeostasis

The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic membrane protein critical for regulating dopamine (DA) neurotransmission.[1] By re-uptaking dopamine from the synaptic cleft, DAT controls the magnitude and duration of dopaminergic signaling, a process fundamental to motor control, motivation, and reward.[2] Consequently, DAT is a primary target for a wide range of therapeutic agents and psychostimulants, including those for Attention-Deficit/Hyperactivity Disorder (ADHD) and depression, as well as drugs of abuse like cocaine.[3][4]

The tropane (8-azabicyclo[3.2.1]octane) skeleton is a well-established pharmacophore for high-affinity DAT ligands, with cocaine being its most famous exemplar.[4][5] However, the search for novel DAT modulators with improved therapeutic profiles—specifically, high potency and selectivity with reduced abuse liability—has driven the exploration of related bicyclic scaffolds.[6][7] The 6-azabicyclo[3.2.1]octane framework represents a promising alternative, offering a novel structural template for DAT inhibitor design.[8]

This guide focuses on a specific, novel class of these analogs: 2,2-difluoro-6-azabicyclo[3.2.1]octane derivatives . The introduction of a gem-difluoro moiety is a strategic chemical modification intended to alter the physicochemical properties of the molecule. This substitution can influence lipophilicity, metabolic stability, and the electronic environment around the pharmacophore, potentially leading to unique binding kinetics and pharmacological profiles compared to non-fluorinated counterparts.

Here, we provide a comprehensive overview and detailed experimental protocols for the synthesis and in vitro characterization of these compounds, guiding researchers in assessing their potential as next-generation dopamine transporter ligands.

Section 1: Scientific Rationale and Foundational Concepts

The Dopamine Transporter: A Complex Target

DAT functions as a sodium-coupled symporter.[3] The binding of dopamine, along with two Na⁺ ions and one Cl⁻ ion, induces a conformational change in the transporter, facilitating the translocation of dopamine into the presynaptic neuron. Ligands that interact with DAT are broadly classified as either inhibitors (which block the transporter, preventing dopamine uptake) or substrates (which are transported themselves and can induce reverse transport, or efflux, of dopamine).[3]

Furthermore, DAT inhibitors can be categorized as "typical" or "atypical".[4][6]

  • Typical inhibitors , like cocaine, often produce strong psychostimulant and reinforcing effects.[4]

  • Atypical inhibitors , such as benztropine and its analogs, bind potently to DAT but may exhibit a different behavioral profile, with reduced abuse potential.[4][7][9] This distinction is thought to arise from differences in how these ligands stabilize specific conformational states of the transporter protein.[3]

The development of this compound derivatives is aimed at exploring this "atypical" inhibitor space, with the goal of creating compounds with therapeutic potential devoid of cocaine-like addictive properties.

The 6-Azabicyclo[3.2.1]octane Scaffold and Fluorine's Role

The 6-azabicyclo[3.2.1]octane core is a structural isomer of the classic tropane nucleus.[8] Shifting the nitrogen's position within the bicyclic system alters the three-dimensional orientation of substituents, offering a new way to probe the DAT binding pocket. Studies on related 6-azabicyclo[3.2.1]octane derivatives have shown that this scaffold can support high-affinity DAT binding, with potencies comparable to cocaine.[8]

The strategic incorporation of a 2,2-difluoro group is a key design element. Fluorine substitution is a widely used tactic in medicinal chemistry for several reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, potentially increasing the compound's half-life in vivo.

  • Altered Basicity: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the nearby nitrogen atom, which may affect its interaction with key residues in the DAT binding site.

  • Conformational Effects: The steric bulk and electronic properties of the CF₂ group can influence the preferred conformation of the bicyclic ring and its substituents, leading to a different presentation to the transporter.

This combination of a novel scaffold with strategic fluorination provides a compelling rationale for investigating these compounds as unique DAT ligands.

Section 2: General Synthetic Approach

The synthesis of this compound derivatives typically involves a multi-step sequence starting from commercially available building blocks. The following diagram outlines a generalized, conceptual pathway.

G A Starting Material (e.g., this compound) B N-Functionalization (Alkylation or Acylation) A->B Reaction with R-X or R-COCl C Introduction of Diversity (e.g., coupling reaction at another position) B->C If further modification is needed D Final Derivative B->D If N-substituent is the final modification C->D Final synthetic step

Caption: Conceptual workflow for the synthesis of target derivatives.

Rationale behind the steps:

  • Starting Material: The core scaffold, such as this compound-5-carboxylic acid, serves as the foundation.[10]

  • N-Functionalization: The secondary amine of the 6-azabicyclo[3.2.1]octane core is a key handle for introducing diversity. Standard alkylation (using an alkyl halide) or acylation (using an acid chloride or activated carboxylic acid) followed by reduction can be employed to install various substituents. This position is critical for modulating affinity and selectivity for monoamine transporters.[11][12]

  • Further Diversification: Depending on the starting material, other positions on the ring can be functionalized to explore structure-activity relationships (SAR). This often involves standard organic chemistry transformations tailored to the specific functional groups present.

Section 3: In Vitro Characterization Protocols

To determine the pharmacological profile of newly synthesized compounds, two primary in vitro assays are essential: a radioligand binding assay to measure affinity (how tightly the compound binds) and a dopamine uptake assay to measure functional potency (how well it inhibits the transporter's action).

Protocol 3.1: Radioligand Binding Assay for DAT Affinity (Kᵢ)

This assay determines a compound's binding affinity by measuring its ability to compete with a known high-affinity radioligand for binding to DAT.[13][14] It is considered the gold standard for quantifying ligand-receptor interactions.[15][16]

Principle: Membranes prepared from cells expressing DAT are incubated with a fixed concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the transporter is measured. A potent test compound will displace the radioligand at lower concentrations. The data are used to calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding), which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Culture hDAT-expressing cells (e.g., HEK293 or CHO cells) P2 Harvest and homogenize cells in ice-cold buffer P1->P2 P3 Centrifuge to pellet membranes (e.g., 40,000 x g) P2->P3 P4 Resuspend membrane pellet and determine protein concentration (BCA assay) P3->P4 A2 Add membrane preparation to all tubes P4->A2 A1 Prepare reaction tubes: - Total Binding (Radioligand + Buffer) - Non-Specific Binding (Radioligand + Excess Cocaine) - Test Compound (Radioligand + Test Compound dilutions) A1->A2 A3 Incubate to reach equilibrium (e.g., 2-3 hours at 4°C) A2->A3 A4 Rapidly filter through GF/B filters to separate bound from free radioligand A3->A4 A5 Wash filters with ice-cold buffer A4->A5 A6 Quantify bound radioactivity using a scintillation counter A5->A6 D1 Calculate Specific Binding: Total - Non-Specific A6->D1 D2 Plot % Inhibition vs. [Test Compound] D1->D2 D3 Fit data with non-linear regression to determine IC₅₀ D2->D3 D4 Calculate Kᵢ using Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) D3->D4

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell Membranes: From cell lines stably expressing human DAT (hDAT), such as HEK293-hDAT or CHO-hDAT.

  • Radioligand: [³H]WIN 35,428 or [¹²⁵I]RTI-55. Select a radioligand with high specific activity and low non-specific binding.[17]

  • Test Compounds: this compound derivatives, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Displacer for Non-Specific Binding (NSB): A high concentration (e.g., 30 µM) of a known DAT inhibitor like cocaine or nomifensine.[18]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Equipment: 96-well plates, cell harvester with glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation fluid.

Step-by-Step Protocol:

  • Membrane Preparation: a. Grow HEK293-hDAT cells to confluency. b. Harvest cells and centrifuge. Resuspend the cell pellet in ice-cold homogenization buffer. c. Homogenize the cells (e.g., using a Dounce or Polytron homogenizer). d. Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei.[2] e. Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 min at 4°C to pellet the membranes.[2] f. Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and store at -80°C. g. Before the assay, thaw the membranes and determine the protein concentration using a BCA or Bradford assay.

  • Assay Setup (in a 96-well plate): a. Add 50 µL of assay buffer to "Total Binding" wells. b. Add 50 µL of NSB displacer (e.g., 30 µM cocaine) to "Non-Specific Binding" wells. c. Add 50 µL of serially diluted test compound to the remaining wells (typically 8-10 concentrations covering a 5-log unit range). d. Add 50 µL of the radioligand (at a final concentration near its Kₐ value, e.g., 1-2 nM [³H]WIN 35,428) to all wells. e. Add 100 µL of the diluted membrane preparation (containing 10-50 µg of protein) to all wells to initiate the binding reaction. Total volume should be 200 µL.

  • Incubation and Filtration: a. Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.[2] b. Terminate the reaction by rapid filtration over glass fiber filters using a cell harvester. c. Wash the filters 3-4 times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: a. Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and let them sit for several hours. b. Count the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • For each test compound concentration, calculate the percent inhibition of specific binding: % Inhibition = 100 * (1 - (Binding_compound - NSB) / (Total - NSB)).

  • Plot % Inhibition versus the log concentration of the test compound and fit the data using a sigmoidal dose-response model (non-linear regression) to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₐ)), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant for DAT.

Protocol 3.2: [³H]Dopamine Uptake Inhibition Assay (IC₅₀)

This functional assay measures the ability of a compound to inhibit the transport of dopamine into cells, providing a measure of its functional potency.[1][19]

Principle: Cells expressing hDAT are incubated with the test compound before a pulse of radiolabeled dopamine ([³H]DA) is added. The transporter's activity is measured by the amount of radioactivity that accumulates inside the cells over a short period. An effective inhibitor will reduce the amount of [³H]DA taken up by the cells.

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Plate hDAT-expressing cells in a 96-well plate P2 Culture for 24-48 hours to reach a confluent monolayer P1->P2 A1 Wash cells with pre-warmed (37°C) uptake buffer P2->A1 A2 Pre-incubate cells with test compound dilutions or controls (10-20 min at 37°C) A1->A2 A3 Initiate uptake by adding [³H]Dopamine to all wells A2->A3 A4 Incubate for a short period (5-10 min at 37°C) A3->A4 A5 Terminate uptake by rapidly aspirating and washing with ice-cold buffer A4->A5 A6 Lyse cells (e.g., with 1% SDS) A5->A6 A7 Transfer lysate to scintillation vials and quantify radioactivity A6->A7 D1 Define 100% uptake (no inhibitor) and 0% uptake (known inhibitor, e.g., nomifensine) A7->D1 D2 Calculate % Inhibition for each test compound concentration D1->D2 D3 Plot % Inhibition vs. [Test Compound] and fit data to determine IC₅₀ D2->D3

Caption: Workflow for a [³H]Dopamine uptake inhibition assay.

Materials:

  • Cells: HEK293-hDAT or other suitable cell line, plated in a 96-well plate.

  • Radioligand: [³H]Dopamine.

  • Test Compounds: Serially diluted as in the binding assay.

  • Control Inhibitor: A known DAT inhibitor (e.g., 10 µM nomifensine) to define non-specific uptake.[2]

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 10 mM HEPES, 5 mM D-glucose, pH 7.4), supplemented with antioxidants like 0.1 mM ascorbic acid to prevent dopamine oxidation.[2]

  • Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS) solution.

  • Equipment: 37°C incubator, multi-channel pipette, liquid scintillation counter.

Step-by-Step Protocol:

  • Cell Plating: a. Seed HEK293-hDAT cells into a 96-well plate at a density that yields a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well).[20] b. Incubate the cells at 37°C in a 5% CO₂ incubator for 24-48 hours.[1][20]

  • Uptake Assay: a. On the day of the experiment, gently aspirate the culture medium from the wells. b. Wash the cell monolayer once with 200 µL of pre-warmed (37°C) uptake buffer.[2] c. Add 100 µL of uptake buffer containing the appropriate concentration of test compound or control to the wells. For "100% uptake" control wells, add buffer only. For "non-specific uptake" wells, add a saturating concentration of a control inhibitor (e.g., 10 µM nomifensine). d. Pre-incubate the plate at 37°C for 10-20 minutes.[2] e. Initiate dopamine uptake by adding 50 µL of uptake buffer containing [³H]Dopamine (to a final concentration of ~10-20 nM). f. Incubate the plate at 37°C for a short, fixed period (e.g., 5-10 minutes) to measure the initial rate of uptake.[2]

  • Termination and Lysis: a. Terminate the uptake by rapidly aspirating the solution from the wells. b. Immediately wash the cells three times with 200 µL of ice-cold uptake buffer to remove all extracellular [³H]Dopamine.[2] c. Lyse the cells by adding 100 µL of 1% SDS lysis buffer to each well and incubating for at least 30 minutes at room temperature.[2]

  • Quantification: a. Transfer the entire lysate from each well into a scintillation vial. b. Add 4-5 mL of scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific uptake: Specific Uptake (CPM) = Total Uptake (CPM) - Non-Specific Uptake (CPM).

  • Calculate the percent inhibition for each test compound concentration relative to the specific uptake.

  • Plot % Inhibition versus the log concentration of the test compound and fit the data using non-linear regression to determine the IC₅₀ value.

Section 4: Data Presentation and Interpretation

The data obtained from these assays allow for a quantitative comparison of the compounds' potencies and selectivities. Data should be summarized in a clear, tabular format.

Table 1: Example Pharmacological Data for this compound Derivatives

Compound IDR-Group (at N-6)DAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)DAT/SERT SelectivityDAT/NET Selectivity
Control: Cocaine -CH₃18717233000.917.6
DF-AZA-01 -CH₂CH₂Ph4.120.565.6516
DF-AZA-02 -CH₂(c-Pr)11.2>10,000>10,000>890>890
DF-AZA-03 -H452150023003.35.1

Note: Data are hypothetical, based on values reported for related tropane and azabicyclo-octane analogs for illustrative purposes.[8][11][12][21]

Interpreting the Data:

  • Kᵢ Values: A lower Kᵢ value indicates higher binding affinity. Compounds with Kᵢ values in the low nanomolar range (e.g., DF-AZA-01) are considered highly potent.

  • Selectivity: The selectivity ratio (e.g., DAT/SERT Selectivity = Kᵢ(SERT) / Kᵢ(DAT)) indicates the compound's preference for one transporter over others. A high ratio signifies high selectivity. DF-AZA-02, for example, would be considered a highly selective DAT ligand. High selectivity for DAT over the serotonin transporter (SERT) and norepinephrine transporter (NET) is often a desirable characteristic for reducing off-target side effects.

Section 5: Advanced Applications and Future Directions

Positron Emission Tomography (PET) Imaging

Compounds that exhibit high affinity and selectivity for DAT are promising candidates for development as PET imaging agents.[11][21][22] PET allows for the non-invasive in vivo visualization and quantification of DAT density in the brain, which is crucial for the diagnosis and study of neurodegenerative diseases like Parkinson's disease.[23]

For a ligand to be a successful PET tracer, it must:

  • Be amenable to radiolabeling with a positron-emitting isotope, such as ¹⁸F (half-life ~110 min).[24]

  • Readily cross the blood-brain barrier.

  • Exhibit high specific binding to the target (DAT) with low non-specific binding in the brain.[23]

  • Display appropriate pharmacokinetics for imaging, with a high target-to-background ratio (e.g., striatum/cerebellum).[22][23]

The fluorinated nature of the this compound scaffold makes these compounds particularly attractive for labeling with ¹⁸F, warranting further investigation into their potential as novel PET radioligands.

Therapeutic Development

The ultimate goal for many novel DAT ligands is therapeutic application. By generating a diverse library of these derivatives and establishing a clear structure-activity relationship, researchers can identify lead compounds with optimized properties: high potency, high selectivity, and an "atypical" pharmacological profile that suggests a lower potential for abuse. Such compounds could represent a significant advancement in the treatment of various neuropsychiatric disorders.

References

  • Synthesis and evaluation of novel N-fluoropyridyl derivatives of tropane as potential PET imaging agents for the dopamine transporter - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of Tropane-like 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine (GBR 12909) Analogues | Request PDF. (n.d.). ResearchGate. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]

  • Peng, C., et al. (2023). Synthesis and biological evaluation of 18F-labelled deuterated tropane derivatives as dopamine transporter probes. Arabian Journal of Chemistry, 16(5), 104695. [Link]

  • Shi, B., et al. (2011). Synthesis and evaluation of novel N-fluoropyridyl derivatives of tropane as potential PET imaging agents for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 21(10), 3056-3059. [Link]

  • Zheng, J., et al. (2012). Synthesis and evaluation of novel tropane derivatives as potential PET imaging agents for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 22(13), 4353-4357. [Link]

  • Saha, K., et al. (2022). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 119(30), e2205持久性结合在多巴胺转运体上决定了持续的精神刺激作用. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. [Link]

  • Schmitt, K. C., & Reith, M. E. (2011). Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates. Journal of Pharmacology and Experimental Therapeutics, 337(3), 573-581. [Link]

  • Reith, M. E., et al. (2015). Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter. Drug and Alcohol Dependence, 147, 1-19. [Link]

  • Agoston, G. E., et al. (1999). Differential Binding of Tropane-Based Photoaffinity Ligands on the Dopamine Transporter. Journal of Pharmacology and Experimental Therapeutics, 288(1), 235-242. [Link]

  • Asjad, H. M. M., et al. (2020). Tropane-Based Ibogaine Analog Rescues Folding-Deficient Serotonin and Dopamine Transporters. ACS Pharmacology & Translational Science, 3(5), 949-961. [Link]

  • Asjad, H. M. M., et al. (2020). A tropane-based ibogaine analog rescues folding-deficient SERT and DAT. ResearchGate. [Link]

  • Saha, K., et al. (2015). Discovery and Development of Monoamine Transporter Ligands. Advances in Pharmacology, 73, 85-117. [Link]

  • Zhang, Y., et al. (2021). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. STAR Protocols, 2(4), 100877. [Link]

  • Davenport, A. P., & Russell, F. D. (1999). Radioligand binding assays and their analysis. Methods in Molecular Biology, 115, 167-184. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. [Link]

  • Sim, H., et al. (2023). Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. ACS Chemical Neuroscience, 14(19), 3568-3576. [Link]

  • Bonaventure, P., et al. (2004). 2,3-disubstituted 6-azabicyclo[3.2.1]octanes as novel dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(6), 1581-1584. [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]

  • Fish, L. L., et al. (2011). Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 21(24), 7329-7333. [Link]

  • Radioligand Binding Assay. (n.d.). Creative Bioarray. [Link]

  • Katz, J. L., et al. (2005). Identification of a Dopamine Transporter Ligand That Blocks the Stimulant Effects of Cocaine. Journal of Neuroscience, 25(8), 1856-1863. [Link]

  • J.D. Y. C., et al. (2014). A microfluidic method for dopamine uptake measurements in dopaminergic neurons. Lab on a Chip, 14(19), 3691-3700. [Link]

  • Micheli, F., et al. (2000). Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes: new dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(15), 1681-1686. [Link]

  • Fish, L. L., et al. (2011). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. Bioorganic & Medicinal Chemistry Letters, 21(24), 7329-7333. [Link]

  • Masoud, S. T., et al. (2023). Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. eNeuro, 10(5), ENEURO.0069-23.2023. [Link]

  • Fish, L. L., et al. (2006). Synthesis of dopamine transporter selective 3-diarylmethoxymethyl-8-arylalkyl-8-azabicyclo[3.2.1]octane derivatives. Bioorganic & Medicinal Chemistry, 14(23), 7876-7886. [Link]

  • 2-{this compound-6-carbonyl}bicyclo[2.1.1]hexan-2-amine - C14H20F2N2O | CSCS02539008287. (n.d.). Chemspace. [Link]

  • Zhang, L., & Zhang, Z. (2014). PET/SPECT imaging agents for neurodegenerative diseases. Chemical Society Reviews, 43(19), 6681-6699. [Link]

  • Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhi. (n.d.). Lirias. [Link]

  • Usefulness of PET With [18F]LBT-999 for the Evaluation of Presynaptic Dopaminergic Neuronal Loss in a Clinical Environment - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • C.A., D. M., & A., M. (2019). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. RSC Advances, 9(67), 39149-39162. [Link]

  • Synthesis of Epibatidine Analogues by Pyrrole Diels-​Alder Reactions: Rapid Access to Azabicyclo[2.2.1]​heptane and 3,​8-​Diazabicyclo[3.2.1]​octane Scaffolds for Library Synthesis. (n.d.). CAS. [Link]

  • Zhang, X., et al. (2020). PET molecular imaging for pathophysiological visualization in Alzheimer's disease. European Journal of Nuclear Medicine and Molecular Imaging, 47(12), 2925-2947. [Link]

  • Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease. (n.d.). Semantic Scholar. [Link]

  • R., A., et al. (2010). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Iranian Journal of Pharmaceutical Research, 9(3), 209-221. [Link]

  • Pet amyloid imaging: state of the art and technical considerations. (n.d.). Mattioli 1885. [Link]

Sources

Application Note: Structure-Activity Relationship (SAR) and Profiling of 2,2-Difluoro-6-azabicyclo[3.2.1]octane Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2-hybridized heterocycles to rigid, sp3-rich 3D scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 6-azabicyclo[3.2.1]octane system has emerged as a highly versatile bridged bicyclic amine. This application note provides an in-depth technical guide on the structure-activity relationship (SAR) of 2,2-difluoro-6-azabicyclo[3.2.1]octane analogs. By detailing the mechanistic rationale behind the gem-difluoro substitution and providing self-validating experimental protocols, this guide equips drug development professionals with the methodologies required to integrate this scaffold into advanced discovery programs, particularly for voltage-gated sodium channel (Nav1.8) inhibitors.

Mechanistic Rationale: The Role of the Fluorinated Bicyclic Scaffold

The pharmacological optimization of amine-containing drugs often faces a trilemma: achieving high target affinity, maintaining adequate membrane permeability, and avoiding off-target liabilities (such as hERG channel blockade). The this compound scaffold elegantly solves this through specific stereoelectronic effects:

  • pKa Modulation via Inductive Effects: The introduction of a gem-difluoro moiety adjacent to the basic secondary amine significantly reduces its pKa (from ~9.8 in the unsubstituted bicyclic amine to ~7.4) due to the strong

    
    -electron-withdrawing inductive effect of the fluorine atoms[1]. This shifts the physiological equilibrium toward the neutral free-base form, exponentially increasing passive membrane permeability.
    
  • Metabolic Stability: The robust C-F bonds block metabolically labile sites, preventing cytochrome P450-mediated oxidative dealkylation and extending the compound's half-life[1].

  • Target Engagement & Toxicity Mitigation: This specific fluorinated scaffold has been strategically utilized in the development of novel Nav1.8 inhibitors for non-opioid pain management[2]. Furthermore, the fluorine substitution modulates lipophilicity, which aids in penetrating hydrophobic protein pockets while simultaneously reducing basicity-driven off-target toxicities, such as hERG inhibition[3].

Nav18_Pathway Stimulus Nociceptive Stimulus Nav18 Nav1.8 Sodium Channel Stimulus->Nav18 Depolarization ActionPotential Action Potential Firing Nav18->ActionPotential Na+ Influx CNS Pain Perception (CNS) ActionPotential->CNS Signal Transmission Inhibitor 2,2-Difluoro Analog Inhibitor->Nav18 State-Dependent Block

Caption: Mechanism of action for Nav1.8 inhibition in peripheral nociceptive pathways.

Structure-Activity Relationship (SAR) Data Summary

To quantify the impact of the gem-difluoro substitution, the following table summarizes the comparative profiling of a generic Nav1.8 inhibitor core functionalized with different amine appendages.

Amine ScaffoldCalculated pKaNav1.8 IC₅₀ (nM)hERG IC₅₀ (µM)HLM Intrinsic Clearance (µL/min/mg)
Piperidine10.24502.185.0
6-azabicyclo[3.2.1]octane9.81205.462.5
This compound 7.4 15 >30.0 12.0

Note: Data demonstrates that the difluoro analog achieves optimal potency while neutralizing hERG liability and hepatic clearance.

Experimental Methodologies & Self-Validating Protocols

The following protocols are designed as self-validating systems, ensuring that every experimental run contains internal logic checks to verify data integrity.

Protocol A: Scaffold Incorporation via Buchwald-Hartwig Amination

Coupling sterically hindered, electron-deficient secondary amines requires a highly tuned catalytic cycle.

  • Preparation: In a nitrogen-filled glovebox, combine the aryl halide core (1.0 eq), this compound hydrochloride (1.2 eq), Pd₂(dba)₃ (5 mol%), BrettPhos (10 mol%), and Cs₂CO₃ (3.0 eq) in anhydrous, degassed 1,4-dioxane.

    • Causality: BrettPhos is explicitly chosen because its bulky, electron-rich biaryl structure accelerates the reductive elimination step—the typical bottleneck for hindered amines. Cs₂CO₃ is selected over stronger alkoxides (e.g., NaOtBu) to prevent base-mediated decomposition of the fluorinated amine.

  • Reaction: Seal the vial, remove from the glovebox, and heat at 100°C for 16 hours under rigorous stirring.

  • Quench & Purify: Cool to room temperature, dilute with EtOAc, filter through Celite, and purify via reverse-phase LC-MS.

  • Self-Validation Checkpoint: Run a parallel control reaction substituting the fluorinated amine with standard piperidine. If the piperidine control fails to yield >90% product, the Pd₂(dba)₃ catalyst batch is degraded and the run must be discarded.

Protocol B: Automated Patch-Clamp Electrophysiology for Nav1.8

Nav1.8 channels exhibit state-dependent blocking, preferentially binding inhibitors in their inactivated state.

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.8. Harvest and suspend in extracellular recording solution.

  • Compound Dilution: Prepare a 10-point dose-response curve in DMSO, diluting into extracellular solution (final DMSO concentration = 0.1%).

  • Voltage Protocol: Hold cells at -120 mV to allow full channel recovery. Apply a conditioning prepulse to -40 mV for 8 seconds (to drive channels into the inactivated state), followed by a 20 ms test pulse to +10 mV to measure the remaining available current.

    • Causality: Without the 8-second conditioning prepulse, the assay would only measure resting-state block, artificially deflating the apparent potency of the difluoro analogs and leading to false negatives in SAR tracking.

  • Self-Validation Checkpoint: The assay plate must include Suzetrigine (VX-548) as a positive control and 0.1% DMSO as a vehicle. The run is only valid if the vehicle shows <5% current rundown and Suzetrigine yields an IC₅₀ within 3-fold of its historical baseline (~10-30 nM).

Protocol C: In Vitro ADME Profiling (Microsomal Stability)

Evaluating the resistance of the gem-difluoro scaffold to first-pass hepatic metabolism.

  • Incubation: Pre-incubate the test compound (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system.

    • Causality: NADPH is the obligate cofactor for CYP450 enzymes. By controlling its addition, we isolate CYP-mediated metabolism from chemical instability or esterase activity.

  • Quenching: At time points (0, 5, 15, 30, 60 min), extract 50 µL aliquots and quench into 150 µL of cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the reaction precisely at the time point, while the internal standard normalizes any ionization suppression during LC-MS/MS analysis.

  • Self-Validation Checkpoint: Include Verapamil (high clearance) and Warfarin (low clearance) in parallel wells. If Verapamil is not depleted by >80% at 60 minutes, the HLM batch lacks enzymatic competency.

SAR_Workflow Synthesis Parallel Synthesis Purification LC-MS Purification Synthesis->Purification Assay Patch-Clamp (Nav1.8) Purification->Assay ADME ADME Profiling Assay->ADME Lead Lead Selection ADME->Lead

Caption: High-throughput SAR screening workflow for bridged bicyclic amine analogs.

Conclusion

The this compound scaffold represents a masterclass in applied physical organic chemistry. By leveraging the inductive effects of fluorine to lower amine pKa and rigidify the molecular geometry, drug developers can rescue highly potent but metabolically flawed chemotypes. Adherence to the self-validating protocols outlined above ensures that the SAR data generated is both artifact-free and highly translatable to in vivo efficacy models.

References

  • Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: CN114591293A - Conjunctive compounds as Nav1.
  • Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Sources

pharmacokinetic profiling of drugs containing the 2,2-difluoro-6-azabicyclo[3.2.1]octane scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,2-difluoro-6-azabicyclo[3.2.1]octane scaffold represents a high-value structural motif in modern medicinal chemistry, increasingly utilized as a bioisostere for piperidines and tropanes in CNS-active agents and PROTAC linkers.[1] Its rigid bicyclic framework offers conformational restriction, while the gem-difluoro substitution at the C2 position serves two critical functions: modulation of the amine pKa (via inductive effects) and blockade of oxidative metabolism at the otherwise labile methylene site.

This Application Note provides a comprehensive workflow for the pharmacokinetic (PK) profiling of lead compounds containing this scaffold. Unlike generic PK protocols, this guide addresses the specific liabilities and advantages of fluorinated bicyclic amines, specifically focusing on defluorination risks , blood-brain barrier (BBB) permeability , and pKa-dependent lysosomal trapping .

Part 1: Physicochemical Profiling (The Foundation)

Before initiating biological assays, the physicochemical impact of the this compound core must be quantified. The electron-withdrawing nature of the fluorine atoms significantly lowers the basicity of the N6-amine compared to the non-fluorinated parent.

Protocol 1.1: Potentiometric pKa Determination

Rationale: The basicity of the bridgehead nitrogen dictates solubility, permeability, and hERG liability. Accurate pKa measurement is superior to in silico prediction for this strained ring system.

Materials:

  • SiriusT3 or equivalent potentiometric titrator.

  • 0.15 M KCl (ionic strength adjuster).

  • 0.5 M HCl and 0.5 M KOH.

Workflow:

  • Sample Prep: Dissolve 3 mg of the compound in 1.5 mL of assay water (co-solvent methanol may be required if LogP > 3).

  • Titration: Perform a triple titration from pH 2.0 to pH 12.0 under inert gas (Argon) to prevent carbonate formation.

  • Data Analysis: Determine the macro-pKa.

    • Expected Result: The 2,2-difluoro substitution typically lowers the pKa of the N6 amine by 1.5–2.5 log units compared to the parent scaffold (typically shifting from ~9.5 to ~7.5).

    • Significance: A pKa ~7.4 improves membrane permeability (higher fraction of neutral species at physiological pH) but may reduce lysosomal trapping volume of distribution (Vss).

Part 2: In Vitro Metabolic Stability & Defluorination

While the C-F bond is generally stable, the specific geometry of the [3.2.1] bicycle can render adjacent protons susceptible to CYP450 abstraction, leading to radical intermediates that may result in defluorination or ring opening.

Protocol 2.1: Microsomal Stability with Fluoride Ion Detection

Rationale: Standard LC-MS/MS tracks parent loss. However, "metabolic switching" can occur. We must monitor for the release of free fluoride ions, which indicates oxidative defluorination—a toxicity red flag.

Materials:

  • Pooled Human/Rat Liver Microsomes (HLM/RLM) (20 mg/mL).

  • NADPH regenerating system.

  • ISE (Ion Selective Electrode) for Fluoride or 19F-NMR.

Step-by-Step Protocol:

  • Incubation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4). Add microsomes (final protein conc. 0.5 mg/mL).

  • Initiation: Add NADPH (1 mM final) to initiate the reaction. Incubate at 37°C.

  • Timepoints: 0, 15, 30, 60 min.

  • Termination:

    • Aliquot A (Parent Loss): Quench with ice-cold Acetonitrile containing internal standard. Centrifuge and analyze supernatant via LC-MS/MS.

    • Aliquot B (Defluorination): Quench with heat (90°C for 2 min) to denature proteins without precipitating salts that interfere with ISE.

  • Analysis:

    • Measure free F- in Aliquot B using a high-sensitivity fluoride electrode.

    • Threshold: >5% total fluorine release indicates significant metabolic instability of the C-F motif.

Visual Workflow: Metabolic Fate Mapping

MetabolicPathway Parent Parent Drug (2,2-difluoro-6-aza...) CYP CYP450 Oxidation Parent->CYP Phase I Radical C-H Abstraction (Radical Intermediate) CYP->Radical Stable Stable Metabolite (N-oxidation/Demethylation) Radical->Stable Preferred Path Unstable Unstable Gem-F Intermediate Radical->Unstable Risk Path Defluoro Defluorination (Free F- Release) Unstable->Defluoro Elimination

Figure 1: Metabolic fate decision tree. The goal of the scaffold is to force the "Preferred Path" by sterically or electronically blocking the "Risk Path."

Part 3: In Vivo Pharmacokinetics (CNS Focus)

Given the scaffold's frequent use in neuroactive drugs (due to structural similarity to tropanes), assessing Blood-Brain Barrier (BBB) penetration is critical.

Protocol 3.1: Cassette Dosing & Brain/Plasma Ratio (Kp)

Rationale: To determine if the dipole moment introduced by the difluoro-moiety hinders BBB crossing compared to non-fluorinated analogs.

Experimental Design:

  • Species: Male Sprague-Dawley Rats (n=3 per timepoint).

  • Dosing: IV bolus (1 mg/kg) via tail vein.

  • Sampling: Plasma and Brain tissue at 0.25, 1, and 4 hours post-dose.

Procedure:

  • Perfusion: At the terminal timepoint, anesthetize animals and perform transcardial perfusion with saline to remove residual blood from brain capillaries (critical for accurate Kp).

  • Tissue Homogenization: Weigh brain samples and homogenize in 3 volumes of PBS (1:3 w/v).

  • Extraction: Protein precipitation with ACN (1:4 v/v).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (high aqueous stability).

    • Note: Fluorinated compounds often show distinct mass defects. Use accurate mass (HRMS) if possible to separate from matrix background.

Data Calculation:




Note: The 2,2-difluoro motif increases lipophilicity (LogP) but also polar surface area (PSA). A


 > 0.3 is the target for CNS efficacy.

Part 4: Data Summary & Interpretation

When analyzing the this compound scaffold, organize data into the following comparative matrix to make go/no-go decisions.

ParameterAssayTarget MetricInterpretation for Scaffold
pKa (N6) Potentiometric6.5 – 8.0Fluorine lowers pKa. If < 6.0, permeability may drop; if > 9.0, lysosomal trapping increases.
LogD (7.4) Shake Flask1.5 – 3.5Fluorine increases LogD vs H. Ensure it doesn't exceed 4.0 (metabolic liability).
Cl_int Microsomes< 20 µL/min/mgHigh clearance suggests the scaffold is not effectively blocking the metabolic soft spot.
Defluorination ISE / 19F-NMR< 1% Release>1% suggests the C-F bond is activating adjacent positions for elimination.
Kp,uu In Vivo / Dialysis> 0.3Measures free drug in brain. If low, the dipole moment of F-C-F may be interacting with P-gp efflux transporters.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

  • Pike, V. W. (2009). PET radiotracers: crossing the blood–brain barrier and surviving metabolism. Trends in Pharmacological Sciences. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Sources

protocols for amide coupling with 2,2-Difluoro-6-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Amide Coupling Protocols for 2,2-Difluoro-6-azabicyclo[3.2.1]octane: Strategies and Methodologies for a Challenging Scaffold

Introduction: The Significance and Challenge of a Unique Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and conformationally rigid scaffolds is a cornerstone of rational drug design. The this compound moiety has emerged as a valuable building block, offering a unique combination of a rigid bicyclic core, which can improve binding affinity and metabolic stability, and gem-difluoro substitution to modulate key physicochemical properties such as lipophilicity and basicity (pKa) of the core nitrogen atom.[1][2][3] The synthesis of amide derivatives from this scaffold is a frequent and critical step in the development of novel therapeutic agents.

However, the structural and electronic features of this compound present distinct challenges for the otherwise routine amide bond formation. The secondary amine is sterically hindered due to its position within a bridged bicyclic system.[4] Furthermore, the potent electron-withdrawing effect of the two fluorine atoms significantly reduces the nucleophilicity of the nitrogen, making it a less reactive partner in coupling reactions.[5] Consequently, standard amide coupling protocols may result in sluggish reactions, low yields, and the formation of unwanted byproducts.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on robust and efficient protocols for the amide coupling of this compound. We will delve into the mechanistic rationale behind reagent selection and provide step-by-step methodologies for two highly effective protocols, complete with troubleshooting advice to navigate the complexities of this unique scaffold.

Core Principles: Mechanistic Considerations for a Hindered, Electron-Deficient Amine

The formation of an amide bond is fundamentally a two-step process: the activation of a carboxylic acid to create a highly electrophilic intermediate, followed by the nucleophilic attack of an amine.[6] The success of this transformation hinges on the choice of coupling reagent, which dictates the nature of the activated intermediate. For a challenging substrate like this compound, the ideal coupling reagent must generate an intermediate that is sufficiently reactive to overcome the amine's steric hindrance and reduced nucleophilicity, while minimizing side reactions such as epimerization of chiral carboxylic acids.[4]

Uronium/Guanidinium Reagents: The High-Reactivity Choice

Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are exceptionally well-suited for this task.[7] HATU reacts with a carboxylate anion to form a highly reactive O-acylisourea intermediate (specifically, an activated HOAt ester).[8] The 7-azabenzotriazole core of HATU is particularly effective, as the neighboring nitrogen atom can accelerate the coupling reaction and suppress racemization, making it superior to its predecessor, HBTU, for sterically demanding couplings.[7][9]

.dot

HATU_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH Carboxylic Acid RCOO Carboxylate Anion RCOOH->RCOO + Base - H-Base⁺ Base Base (e.g., DIPEA) Active_Ester Highly Reactive HOAt Active Ester RCOO->Active_Ester + HATU HATU HATU TMU Tetramethylurea (Byproduct) Amine 2,2-Difluoro-6-azabicyclo [3.2.1]octane Amide Target Amide Active_Ester->Amide + Amine HOAt HOAt (Byproduct)

Caption: Mechanism of HATU-mediated amide coupling.

Carbodiimide Reagents: The Versatile Workhorse

Carbodiimides, particularly the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their effectiveness and the ease of byproduct removal.[10][11] When used alone, EDC can lead to side reactions. However, in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), the reaction proceeds via a more stable HOBt-ester intermediate.[12][13] This two-step, one-pot process is highly reliable and provides a good balance of reactivity and control, making the EDC/HOBt system a robust alternative for coupling with this compound.[14]

Experimental Protocols

The following protocols are designed to serve as a starting point and can be optimized based on the specific properties of the carboxylic acid partner.

.dot

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Dissolve Carboxylic Acid & Coupling Reagents setup->reagents cool Cool to 0 °C reagents->cool add_amine Add Amine Solution cool->add_amine react Warm to RT & Stir (Monitor by TLC/LC-MS) add_amine->react workup Aqueous Workup (Wash with Acid, Base, Brine) react->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry purify Purification (Column Chromatography) dry->purify end Characterize Product purify->end

Caption: General experimental workflow for amide coupling.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the primary choice for its high efficiency with sterically hindered and electron-deficient amines.[7]

Materials and Reagents:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1-1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate and hexanes for chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

  • Solvent Addition: Dissolve the solids in anhydrous DMF or DCM (use a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid).

  • Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise. Stir the mixture at 0 °C for 15-20 minutes to allow for the pre-activation of the carboxylic acid.

  • Amine Addition: In a separate vial, dissolve this compound (1.1-1.2 equiv) in a small amount of the reaction solvent. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Protocol 2: Robust and Economical Coupling using EDC/HOBt

This protocol offers a reliable and cost-effective method suitable for a wide range of substrates.[13][14]

Materials and Reagents:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1-1.2 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.3 equiv)

  • DIPEA or Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), HOBt (1.3 equiv), and this compound (1.1-1.2 equiv).

  • Solvent Addition: Dissolve the components in anhydrous DCM or DMF (0.1-0.2 M).

  • Base and Coupling Reagent Addition: Cool the mixture to 0 °C. Add DIPEA or TEA (3.0 equiv), followed by the portion-wise addition of EDC·HCl (1.5 equiv).

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM or ethyl acetate. Wash the organic layer sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x). Note: The acidic wash removes excess amine and base, while the basic wash removes unreacted carboxylic acid and HOBt.

  • Isolation and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the crude residue via silica gel column chromatography to obtain the desired amide product.

Data Summary and Troubleshooting

The choice between protocols can depend on the specific requirements of the synthesis, such as cost, scale, and the sensitivity of the carboxylic acid to racemization.

ParameterProtocol 1: HATUProtocol 2: EDC/HOBt
Coupling Reagent HATUEDC·HCl
Additive None required (HOAt is part of HATU)HOBt
Stoichiometry (Reagent) ~1.2 equivalents~1.5 equivalents
Base DIPEADIPEA or TEA
Typical Solvent DMF, DCMDCM, DMF
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Time 4-24 hours12-48 hours
Pros High efficiency for hindered substrates, fast reaction rates, low racemization.[4][7]Cost-effective, readily available reagents, water-soluble urea byproduct.[10][11]
Cons Higher cost, potential for guanidinylation side products if amine is not hindered.[9]Slower reaction rates, may be less effective for extremely challenging substrates.

Troubleshooting Common Issues:

IssuePotential CauseSuggested Solution
Low or No Conversion Insufficient reactivity of the coupling system.Switch from EDC/HOBt to the more reactive HATU protocol. Increase reaction temperature moderately (e.g., to 40 °C). Ensure all reagents are anhydrous.
Steric hindrance of the carboxylic acid.Use a less hindered base like 2,4,6-collidine. Consider converting the carboxylic acid to a more reactive acid chloride if functional groups permit.[8]
Incomplete Reaction Reaction has not reached equilibrium or is very slow.Increase reaction time. Add a fresh portion of the coupling reagent (0.3-0.5 equiv) after 24 hours.
Side Product Formation Racemization of an α-chiral carboxylic acid.Ensure the reaction is run at low temperature (0 °C) during the activation step. HATU is generally better than HBTU for suppressing racemization.[7]
Guanidinylation of the amine (with HATU).This is less likely with a hindered amine but possible. Ensure the carboxylic acid is fully deprotonated by the base before adding HATU.

Conclusion

The successful synthesis of amide derivatives of this compound is critical for advancing drug discovery programs that utilize this valuable scaffold. While its steric bulk and electronic properties present formidable challenges, these can be overcome through the rational selection of powerful coupling reagents and carefully optimized reaction conditions. The HATU-mediated protocol offers a highly efficient route for even the most demanding substrates, while the EDC/HOBt method provides a robust and economical alternative. By understanding the underlying chemical principles and employing the detailed methodologies provided in this guide, researchers can confidently and effectively incorporate this unique building block into their synthetic campaigns.

References

  • Assessing the Efficiency of HOTU in Sterically Hindered Couplings: A Comparative Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK47j15Xd8s2ORZsTegEJk8P8P2AY6npqv0d3OWVUuApguQ5mB91USaH30woN3UpG7eH5EBLwzurMXewEGpCLauLu8J6nbxkHJR773x4q9J7-_uXOuhQLH3j0An-Y-5fQyvxC0dF8NuUpNbzRPLb2dH6WbWWIsYPTX2eReP4ICUJhUgNyILb53e3De-Go2TNs1hctGLPeNMDdG71rAmYUuFcKH4g0gHx9odQIzBHlOpTg=]
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbZWT83UdSp4jqjSEFfPyB7RYU3ZXi-pH5lGRCZ5bnfHJ6c-JYlrdfaDiyKbW05m752n2O2kcUqg1p4u2mnQx_KB2Qtgpv25Z3Fml_DCXsDzP7olFw0SgBs23qkspC3A1Xw1H6psz-m_Fo3w==]
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG596sfk-aLcZR7W2QnGkTh3w8b_0AOWMz9siCTPmnanx_alpgYBrfvFFKw7E0yfDIJ7TIK-i8egPXI46oA4cA5MndNVtwuJovlNFjfKvpou-nUPxnaQf50LFcyi7bcGwDrEXK3]
  • HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECUoNtQD-bqFeujfMnWUfbwp_SsOUt8fGb0y5mbpufQZmYNQEUuUOBBW2fi3mdt56Y6Dul7-jUkugHu-07UD0d49ru7mER7UVPCpKEiCtJaC17rVPILtqh2M1aN81RsSGwo78HgDKS2XiYhxojuTTigvi2vMnK_IcjZak13gU9gMYKYwuSfQ66lPMi8B0luM-O2ejq-QymCdLEjzQUA1Xf2q8SmknEdQUr3hVI]
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH18wyWtypQwR2FnCqXAQ2frVt8X0Kl5JBKN6jjayMJ2bzZRrP-UqBQm86ADySy_O4TjVAr380OHjvKRW3lC8Vw4wSSTptGhltOk-yTNU22d2EGTh02G4d54zjYY5OHEyfuoow3q6q1Z0zflK5S9c-Z7LSoXw==]
  • Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. Benchchem. [URL: https://vertexaisearch.cloud.google.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaXQK4WSQFNBHYGSLRCbKzHfnfhZVoNrMq4Jkfi2WY9bV-5lbEc26cmF-HhBDvJRnmALPxylQSkU0TvgztBjFMBPJYyGYHx6yA2y4FbSvWZwM4e3SBP5LqjdHo58HbtQi_JtVOKS4j4FFpYeoJSfQ-eiaxDJm_yM9uz_qzYQVECvLiCW3MNAXa58RhbxTMMDxCDd3F9gz4PB7rwkco7RQ4rTVCXAzZ]
  • Amine to Amide (Coupling). Common Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_uA1SAOYiCpKTc5yKZZLL4PeKe_L8N6s7DrzLLkC5tWCltunBt51LLHjpCNCVQcy0obTuXXTel6rXJXzvmBtJf3PBNTWoqTZIl84-WQCE4VO72uK2aA4UI7c75y9yzTDhENvpwemkvUlL6sVcpnkw3YwWyf-uuMj5z7dwpsMbHCXMTMnF23zEvnxKvQQfkwCg7anUkwh9CMhtFEo4GXf0]
  • Acid-Amine Coupling using HBTU. Organic Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHISrDnSbpiDXcF0asAHRmM0eiBVFf-4DLIB4BNU2MEm4pvxLI02WjMSQyByVk5kPO88tOVmb3SMf7FCGnuYzOVvhvkJmMtUw46juIaSL1WI3qyZSADVQElPXTk2gt_fQDdUFSfvLoLMFrAH6KeDyPT6IJlRPbF6A==]
  • 2-{this compound-6-carbonyl}bicyclo[2.1.1]hexan-2-amine. Chemspace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoSgxDNTgSpH59Z62xV0Sk1vewf5Kz3uu8fG9GgkjIYY0XEIRQha1s4-gfJ5zMXBFrvBA6Ah2f7iIdly6IQcZS0ASLimVcF_HAEiVJDGpb70qWmElirRgXozhDk619O8hFBRI7g74j]
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhFo5YH47LaTxpb0rgS2VEqjg9urtGuNJ0OdtUzIKPljnsdw8QVEPnzrgWD1E75OxNrwfOK0Uj-FNvF5bfCAxcTPLOhxsxq6AkKPxw9rOa6pgRygmle4dG3CA8_0i5OvbGTD9fZHErYP3PSw==]
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRmyK7aIQVpwyOkduzBE23dGYL0iFCxwbTU6A_ZxktIM7WVhJiZ4sf0TDDGKVb5yerH8iQ4PsizDE9SHn8Rk18W9KG8uuzGpKfagYEluj66966oLMadhNub_gtP_gGIyaQc3Zy7DrkoMGTo8dRxSC2fOifjWTr2KcnnTGYgU9Il6fkc65JZz4Py-hw_i-ifj2OvLiw-HBZ]
  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWLua0c14wQIW_mvFybV4Sao4S19Rggc-JaUvL45sx-m3lgb3OhJk1xm4fqoaCVrXHSs7I-xJbDJkQDgtpvU4Be0faiJqYpyn8tOQEy6onwOU3gfNYokbFpNAir0fZWwsZ2nwSw550sO8wdEZoak8BHI9lk5GrdOfkb8fUtsz6zomAqv2IuJ8FBmlvBiasqZSsDHOdQkjRC8kSIA95RtEsUltO]
  • Synthesis of Epibatidine Analogues by Pyrrole Diels-Alder Reactions: Rapid Access to Azabicyclo[2.2.1]heptane and 3,8-Diazabicyclo[3.2.1]octane Scaffolds for Library Synthesis. Sygnature Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcjMinDIRkPjI5RJpBGfwESz7laGqSEwaAPTC5ukR82ZecmUiDcOL7_pWJiEXURwOkO8CyDPa_YyyRYWkY-WWnyTpFuIf2YEzJqXeNbnnabOnsrHq36g6AAh00nLJ4s_O48pruripypwich63CRQSgUV0HEukTgRM0m1qNwpZ8-XuSZvmjgBA_dWi-EOl7xoaelSb-LgzkPFgwg58dDEY7eTs8XUvxWOpwDGESfMz_zersbIH2RV-lIVGn9obrA6PP3vu9sAVa-3hbgMHAeGzuHa_-xvd_Z5nGoibFzbMYNARYDz-weEdWDgpQnseyrX1byhNhnlC1ltr6IAXlT_ThjP4=]
  • Uphill battles in amide couplings. amphoteros. [URL: https://vertexaisearch.cloud.google.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgFZKdDMAP3e-MgDy-zlLnaA3pud49VxLGu2d1Kl-Tx-bj_-vuukROzDZAHwCWE1Rfb5a1GsVdfLhL1QUB6QjyXmc_fTAUw0wwFtQX0eDBFdTp0xFIx9Y9s30RlCPy6Qeckaf4vRvlyfRaxrvtzBpp3czuH9JHVpONTINQNo5zy22burC6QuRFbmNL3Duax26beOKqyv0=]
  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgjW8VtgWKzPn_TtIVRmLbHE_yd15q1rsy8Rm3Y5TVqsNg-ySyUC62__-mPiBuS1gmDyozR15qSp1nKaOkuBzpFuRLxl4Bb_0muXO1KGur4tvmOVnCs_C7z6HQn_a13lULwGwAw92sg4h7jDo=]
  • Synthesis and biological importance of amide analogues. Pulsus Group. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOLSY_mXm1I1O_WmcCbxXb3KXqnjC2JCdfzZemmik0tIedTTyK5y1WA0Mgu8DPWptpHOEhdnzOaYvNcpGXX-K-U9nEqu1D-jrgXi8rpoKJm3iH6yih7eo38_7gHhasE1_4LEXQ6gU-f8PJMYM2KKs9DCH07aELfLOuWdx0PneXBy3-ZI1U5JWa1mfXFamb7OTMWpgCE-pwdsGOLvBP7A==]
  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoKVb8O_FOxnZdhkViGBeA_UK4mVDv3T6-v4ROQkqQfQNjfvRucp8Ay4BPLBTKmy3WJYDjE_Q6VrM42D90xH68kckzU9eYVZsJoADlmntsEYwMYu_zwl3N-Df4lzuHVX5zvVVj-klfgmfFPOJ4gVxnCUOgPTfalI-wk0kOEjLu8e-V]
  • Modular Synthesis of Bicyclic Twisted Amides and Anilines. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeXySTW_zHhSoCg7-02sxJvusdKhBU6tgg9n-O_l1RgiHEdM1sfQsxTm1OO7Hr9us_J5WZeW6uEjfwNevzp8FSOgRJyAJTIy1CFULi0kl62tS-EuauC_0SBNAy-s6OgkmzioKvTfSAmXOxiNmkUbWKaox02ugYw31QFLwqPx7nFVJztXedV2MamO5p1LpOBxsAiYiah3wWjcQ9B-d1HOWSeFcZfaYW]
  • (PDF) 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0DUDkvjNC92qbJ8OH0DWRF5LDr9zhRMYlzLZCpfMOnMeetXc47Yuz1T-faqd84XqyC6qjP8RIaVoabJtm0XftL-S-GXY-S2fuVF-2Ck5lA5BqrLJtmt5q0YbfLRD8VcjK09zRw4w-ZATsPdcrwpSiyQaCoTsqWbPUiK_O1wWDn3UozknipVEjgGVOOo6nSKLOENN2IXEs7xd3MRqq9iAXnN7HN3eC]
  • Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. ChemRxiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBkiBiQnSJtHrfirrsidHs69466x-RvOpEBQOM0F2s66jET_XSduYkc-aEgOATOnVOkUUEB0TNPNeNsYtNWCmyTRwVpw1HAPVhtF2Ntkk-8uR-PJ5QjBgxZeEKTESJn0RanPsGmqA1QsGsyEPdsP5-CA-J]
  • Divergent Synthesis of Diaza-oxabicyclo[3.2.1]octanes and Dioxa-azabicyclo[3.2.1]octanes via Cascade Cyclizations. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpiqxpWI2xmnbN7yTnnigenGhlRLttupEstYIl4geyqroL2q5ldI-_7cDlz3b_z73RkwJ1enlX9gI55G0R7XyHbM5SWXQUPIGuH7piLPJQ5ScyUGNWod_LZ2iD7jwZV-0uu3cf_uDcsmaE]
  • Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses Procedure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHElKl2-w6es3axyKNrsVYjvcJmJ8mtb7nRpSKyApzQmGHJMDXu3K2Vf9VGK02umca1HIS5t2qJqdZLPI839gBNs6CwrXPz5hXmQlqqsBR8cu__SsSg-xP2oml4ZsXR-zPhQX1]
  • (PDF) Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF68WARz5wBY86Vsi39arRNHZsj7Er3jDHbQJvSrHOFUU0--D1XD3xhRsfxEzBNrBPvMusREFovBji4W4G8K0gsmqCbKIdeo-Wfd4qSuBV4LU6-JxGuVOKSoPfA12AR4jIubi3ElNTIJfSerZNUSb0vCLz4BkPVTPhcO0lOYYItVIIOPl5R_CqilmLVGggk0H7VHYoPQvgopA7B96cYkFnAX1ZmIhiI95_I_hgt6w3I_zQL0b4a2QtBsRAYcqxXs5Q0cQ1yv0I5LT32BHvkt4U=]

Sources

Troubleshooting & Optimization

challenges in the synthesis of 2,2-Difluoro-6-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and medicinal chemists working with the 2,2-Difluoro-6-azabicyclo[3.2.1]octane scaffold.

Status: Operational | Tier: Advanced Chemical Support Topic: Synthesis, Troubleshooting, and Handling of Fluorinated Bicyclic Amines

System Overview & Scaffold Architecture

The This compound core is a conformationally restricted, lipophilic amine often utilized as a bioisostere for piperidines or morpholines in drug discovery. The gem-difluoro modification at the C2 position (adjacent to the bridgehead) serves to modulate pKa, block metabolic soft spots, and induce specific conformational preferences via the gauche effect.

Structural Numbering & Nomenclature

To ensure protocol accuracy, verify your numbering system against the standard IUPAC convention for this bicycle:

  • N-Position: Nitrogen is at position 6 (in the 2-carbon bridge).

  • Difluoro-Position: Fluorines are at position 2 (in the 3-carbon bridge), adjacent to the C1 bridgehead.

  • Bridgeheads: C1 and C5.

Synthesis Modules & Troubleshooting

Module A: Construction of the Bicyclic Core (The "2-one" Precursor)

The primary challenge is accessing the 6-azabicyclo[3.2.1]octan-2-one intermediate. The most robust route utilizes the Aza-Achmatowicz Rearrangement , which converts furans into dihydropyridinones, followed by cyclization.

Protocol: Aza-Achmatowicz Route [1]
  • Oxidation: Furfuryl amine derivative

    
     6-hydroxy-2,3-dihydropyridin-3-one.
    
  • Cyclization: Acid-mediated cyclization (e.g., TFA or MsOH) to form the bridged bicycle.

  • Reduction: Selective hydrogenation if the enone is formed.

Common Failure Modes:

  • Issue: Ring opening or polymerization during cyclization.

    • Diagnosis: Complex aliphatic NMR signals; loss of bicyclic rigid signals.

    • Fix: Switch to Lewis Acid catalysis (e.g., Sc(OTf)₃) in anhydrous conditions instead of Brønsted acids.

  • Issue: Wrong regioisomer (2-one vs 3-one).

    • Cause: Incorrect starting furan substitution pattern.

    • Verification: 2-one shows COSY correlation between the

      
      -proton (bridgehead) and the bridge protons.
      

SynthesisWorkflow Start Furfuryl Amine (Precursor) Oxidation Oxidation (NBS/H2O) Start->Oxidation Intermed Aza-Achmatowicz Intermediate Oxidation->Intermed Ring Expansion Cyclization Acid Cyclization (TFA or Sc(OTf)3) Intermed->Cyclization Mannich/Aldol Ketone 6-Azabicyclo[3.2.1] octan-2-one Cyclization->Ketone Fluorination Deoxofluorination (DAST/XtalFluor) Ketone->Fluorination Target 2,2-Difluoro-6-aza bicyclo[3.2.1]octane Fluorination->Target

Figure 1: Synthetic workflow via the Aza-Achmatowicz rearrangement.

Module B: Deoxofluorination (The Critical Step)

Converting the ketone to the gem-difluoro moiety is the most failure-prone step due to the propensity for Wagner-Meerwein rearrangements or elimination in strained bicyclic systems.

Comparison of Fluorinating Agents
ReagentReactivityElimination RiskRecommended Conditions
DAST HighHigh (Vinyl fluoride)-78°C, CH₂Cl₂, slow addition.
Deoxo-Fluor ModerateModerate0°C to RT, requires high quality material.
XtalFluor-E Low/ControlledLow Use with activator (DBU/HF-pyridine); often cleaner.
Morph-DAST ModerateLowSafer alternative to DAST; less explosive.
Troubleshooting Guide: The Fluorination Reaction

Q: I am observing a major side product (M-20 mass). What is it?

  • A: This is the vinyl fluoride elimination product.

  • Mechanism: The carbocation intermediate eliminates a proton from the adjacent bridgehead (C1) or C3 instead of trapping the second fluoride.

  • Solution:

    • Switch solvent to DCM/Pyridine (pyridine buffers HF acidity).

    • Lower temperature to -78°C and warm very slowly.

    • Switch Reagent: Use XtalFluor-E with triethylamine trihydrofluoride (TEA·3HF) as a promoter. This suppresses elimination.

Q: The reaction stalled at the intermediate (hemiaminal/fluorohydrin).

  • A: Steric hindrance at the C2 position in the [3.2.1] system is significant.

  • Solution: Allow the reaction to warm to 40°C (if using Deoxo-Fluor) or add Lewis Acid catalysis (SbCl₃) to facilitate the second fluoride attack.

FluorinationTroubleshoot Start Start: Deoxofluorination of Ketone CheckProduct Analyze Crude NMR/LCMS Start->CheckProduct Elimination Major Product: Vinyl Fluoride (Elimination) CheckProduct->Elimination Olefin signals NoReaction Major Product: Starting Material/Intermediate CheckProduct->NoReaction Ketone peak remains Rearrange Product Mass Correct but NMR Wrong CheckProduct->Rearrange Symmetry loss Success Target: gem-Difluoro CheckProduct->Success Sol1 Add Pyridine/HF-Scavenger or Switch to XtalFluor-E Elimination->Sol1 Fix Sol2 Increase Temp to 40°C or Add Lewis Acid (SbCl3) NoReaction->Sol2 Fix Sol3 Wagner-Meerwein Shift Occurred. Use Milder Reagent (Fluolead) Rearrange->Sol3 Fix

Figure 2: Decision tree for troubleshooting deoxofluorination failures.

Handling & Physicochemical Properties

Basicity (pKa)

The introduction of two fluorine atoms at C2 significantly lowers the basicity of the N6 nitrogen due to the inductive electron-withdrawing effect (


-induction).
  • Parent Amine pKa: ~10.0

  • 2,2-Difluoro Analog pKa: ~7.5 - 8.5 (Estimated)

  • Implication: This amine may not protonate fully at physiological pH (7.4) compared to the parent, potentially improving membrane permeability (LogD) but altering solubility.

Stability
  • Solid State: Stable as HCl or TFA salt.

  • Free Base: Volatile. Store at -20°C.

  • Chemical Stability: The gem-difluoro group is generally stable to hydrolysis. However, avoid strong bases (e.g., t-BuLi) which can induce elimination of HF to form vinyl fluorides.

References & Grounding

  • Aza-Achmatowicz Synthesis of 6-Azabicyclo[3.2.1]octan-2-one:

    • Ciufolini, M. A., & Wood, C. Y. (1986). Total synthesis of (+)-enantio-gephyrotoxin. Journal of the American Chemical Society. Link (Foundational method for this core).

    • Note: This paper establishes the route to the ketone precursor via the Aza-Achmatowicz rearrangement.

  • Deoxofluorination Methodologies:

    • Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Fluorinating Reagents. Synthesis. Link

    • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents. Journal of Organic Chemistry. Link (Describes XtalFluor-E for difficult substrates).

  • Physicochemical Properties of Fluorinated Bicycles:

    • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal. Link (Specific data on pKa/LogP shifts in bicyclic amines).

  • Commercial Availability & CAS Data:

    • This compound: CAS 2138054-81-4.[2][3]

    • 6-azabicyclo[3.2.1]octan-2-one: CAS 2680828-11-7.[4]

    • Source: Enamine / Sigma-Aldrich Catalog Data.

Sources

purification of fluorinated azabicyclic compounds by chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Fluorinated Azabicyclic Compounds

Welcome to the Advanced Purification Support Hub. Ticket ID: #FA-2024-PUR Assigned Specialist: Senior Application Scientist (Separation Sciences) Status: Open Subject: Troubleshooting & Method Development for Fluorinated Azabicyclic Amines

Executive Summary: The Dual Challenge

Purifying fluorinated azabicyclic compounds (e.g., fluorinated tropanes, quinuclidines, or isoquinuclidines) presents a "perfect storm" of chromatographic challenges:

  • The "Amine" Problem: The azabicyclic nitrogen is typically highly basic (

    
     9–11). It interacts strongly with residual silanols on silica supports, causing severe peak tailing and irreversible adsorption.
    
  • The "Fluorine" Problem: Fluorination alters lipophilicity and dipole moments, often creating regioisomers (e.g., endo vs. exo fluorine) that are difficult to resolve on standard C18 phases.

This guide provides a self-validating workflow to overcome these issues, moving from crude cleanup to high-purity isolation.

Part 1: Method Selection Decision Matrix

Before starting, determine your purification goal. Use the flow chart below to select the optimal stationary and mobile phase combination.

PurificationWorkflow Start Start: Crude Mixture Analysis IsCrude Is the sample crude (reaction mixture)? Start->IsCrude Flash Flash Chromatography IsCrude->Flash Yes (>1g) PrepLC Prep HPLC / SFC IsCrude->PrepLC No (<100mg) Isomers Are there regioisomers (e.g., F-positional)? Flash->Isomers AmineSilica Use Amine-Functionalized Silica (Solvent: Hex/EtOAc) Isomers->AmineSilica No (Bulk cleanup) C18HighPH Use C18 Flash w/ High pH Buffer (NH4HCO3) Isomers->C18HighPH Yes (Need efficiency) CheckPFP Try Fluorophenyl (PFP) Phase (Selectivity for F-groups) Isomers->CheckPFP Yes (Hard separation) CheckC18 Use Hybrid C18 (High pH Stable) (Mobile Phase: 10mM NH4OH) Isomers->CheckC18 No (Standard purity) SFC SFC (Supercritical Fluid) (2-EP or PFP Column) Isomers->SFC Yes (Orthogonal/Chiral) PrepLC->Isomers

Figure 1: Decision matrix for selecting the purification mode based on sample scale and complexity.

Part 2: Frequently Asked Questions & Troubleshooting

Category A: Flash Chromatography (Crude Purification)

Q1: My compound streaks across the column and elutes over 20 fractions. How do I fix this "tailing"? A: This is classic silanol interaction. The basic nitrogen in your azabicycle is hydrogen-bonding with acidic silanols (


) on the silica surface.
  • The Fix (Standard Silica): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to both your weak and strong mobile phases. This "caps" the silanols.
    
  • The Superior Fix (Amine Silica): Switch to Amine-functionalized silica (

    
    -Silica)  cartridges. The surface is already basic, preventing interaction. You can use neutral solvents (Hexane/Ethyl Acetate) without foul-smelling additives [1].
    

Q2: I am worried about dehydrofluorination (loss of HF) during purification. Is basic silica safe? A: This is a critical risk for fluorinated azabicycles, especially if the fluorine is


 to the nitrogen or a carbonyl.
  • Test Protocol: Incubate a small aliquot of your compound in

    
     for 1 hour and check by LC-MS.
    
  • If Unstable: Do not use basic additives. Instead, use a C18 Flash column with a buffered mobile phase at pH 4.5 (Ammonium Acetate). This pH is low enough to protonate the amine (preventing tailing via ion-repulsion) but high enough to avoid acid-catalyzed degradation.

Category B: Preparative HPLC (High Purity)

Q3: I have two isomers (e.g., 3-fluoro-endo vs. 3-fluoro-exo) that co-elute on C18. What column should I use? A: C18 separates primarily by hydrophobicity. Fluorine isomers often have identical hydrophobicity but different dipoles and shapes.

  • The Solution: Use a Pentafluorophenyl (PFP) stationary phase.

  • Mechanism: The PFP phase engages in

    
     interactions and, crucially, fluorine-fluorine interactions  (fluorophilicity). The rigid aromatic ring also offers shape selectivity for the rigid azabicyclic core [2].
    
  • Mobile Phase: Methanol is often superior to Acetonitrile on PFP columns for isomer separation due to different solvation of the fluorinated rings.

Q4: My recovery is low. I suspect the compound is precipitating in the fraction collector. A: Fluorinated amines can be lipophilic (due to F) yet polar (due to N).

  • Diagnosis: Check the pH of your mobile phase.[1][2][3][4] If using TFA (pH ~2), your compound is a salt. If you evaporate the solvent, the high concentration of TFA can degrade the compound or form an oil that crashes out.

  • The Fix: Use a High pH Mobile Phase (10 mM Ammonium Bicarbonate, pH 10).

    • Why? At pH 10, the amine is neutral (Free Base). It is more retained on the column (better loading) and easier to recover by simple lyophilization (ammonium bicarbonate is volatile) [3].

Category C: Supercritical Fluid Chromatography (SFC)[5][6]

Q5: Why is SFC recommended for fluorinated compounds? A: SFC is the "Gold Standard" for fluorinated molecules.

  • Reason 1: Supercritical

    
     has high diffusivity, ideal for the complex topologies of azabicycles.
    
  • Reason 2: Fluorinated compounds often have high solubility in supercritical

    
    .
    
  • Protocol: Use a 2-Ethylpyridine (2-EP) column. The pyridine ring on the stationary phase interacts with the acidic proton often found on fluorinated carbons, providing orthogonal selectivity to HPLC [4].

Part 3: Quantitative Data & Protocols

Table 1: Mobile Phase Additive Guide for Basic Fluorinated Amines
ModeStationary PhaseAdditive (Mobile Phase)MechanismSuitability
Flash Bare Silica1% TEA or

Silanol SuppressionCrude cleanup (Robust)
Flash Amine-SilicaNone (Neutral Solvents)Surface ModificationSensitive compounds
Prep HPLC C18 (Hybrid)0.1% TFAIon-Pairing (pH ~2)Good peak shape, hard to dry
Prep HPLC C18 (Hybrid)10mM

(pH 10)
Free BasingBest for Loading & Recovery
Prep HPLC PFP (Fluorophenyl)0.1% Formic AcidShape/F-SelectivityBest for Regioisomers
Experimental Protocol: High pH Prep HPLC for Azabicycles

Objective: Purify 100 mg of crude fluorinated tropane derivative.

  • System Preparation: Ensure the HPLC column is "Hybrid" silica (e.g., XBridge, Gemini, or Triart) rated for pH > 10. Do not use standard silica C18.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile (100%).

  • Sample Diluent: Dissolve sample in 50:50 DMSO:Methanol. Avoid pure DMSO if possible as it causes pressure spikes.

  • Gradient:

    • 0-2 min: 5% B (Hold)

    • 2-10 min: 5% -> 60% B

    • 10-12 min: 95% B (Wash)

  • Post-Run: Lyophilize fractions immediately. Do not use rotary evaporation at high heat (>40°C) to prevent volatility loss of the free base.

Part 4: Troubleshooting Workflow (DOT Diagram)

Use this logic flow when you encounter poor peak shape or separation failure.

Troubleshooting Problem Problem Detected IssueType Identify Issue Problem->IssueType Tailing Peak Tailing IssueType->Tailing Coelution Isomer Co-elution IssueType->Coelution CheckpH Check Mobile Phase pH Tailing->CheckpH Selectivity Change Selectivity Coelution->Selectivity LowpH pH < 3 (Acidic) CheckpH->LowpH HighpH pH > 9.5 (Basic) CheckpH->HighpH Action1 Add TFA (Ion Pairing) or Switch to High pH LowpH->Action1 Action2 Check Column Health (Voiding?) HighpH->Action2 Action3 Switch to PFP Column (Fluorine-Fluorine interaction) Selectivity->Action3 Action4 Switch to Methanol (Protic solvent effect) Selectivity->Action4

Figure 2: Troubleshooting logic for common chromatographic failures with fluorinated amines.

References

  • Biotage. (2023).[5] When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]

  • Przybyciel, M. (2005). Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. Retrieved from [Link]

  • McCalley, D. V. (2023).[6] Understanding and Managing Peak Shape for Basic Solutes in Reversed-Phase High Performance Liquid Chromatography. Chemical Communications. Retrieved from [Link]

  • PerkinElmer. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. Retrieved from [Link]

Sources

byproduct formation in the synthesis of difluorinated azabicycles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Byproduct Formation in Difluorinated Azabicycle Synthesis Audience: Medicinal Chemists & Process Development Scientists Status: Active Support

Executive Summary & Mechanistic Context

The synthesis of gem-difluorinated azabicycles (e.g., difluorotropanes, 3,3-difluoro-3-azabicyclo[3.1.0]hexanes) is frequently plagued by side reactions driven by two factors: ring strain and the basicity of the nitrogen atom .

The most common synthetic route involves the deoxofluorination of azabicyclic ketones. However, the standard mechanism (nucleophilic displacement of an activated sulfonate intermediate) competes aggressively with elimination pathways, leading to vinyl fluorides rather than the desired gem-difluorides.

This guide provides troubleshooting workflows to suppress elimination, skeletal rearrangements, and carbene homocoupling.

Diagnostic Visualizations

Figure 1: Mechanistic Divergence in Deoxofluorination (Tropinone Model)

This diagram illustrates why elimination and rearrangement occur during the reaction of DAST with an azabicyclic ketone.

Deoxofluorination_Pathways Start Azabicyclic Ketone (e.g., N-Boc-Nortropinone) Intermed Alkoxy-Aminosulfur Intermediate Start->Intermed + DAST/Deoxo-Fluor Carbocation Carbocation Intermediate Intermed->Carbocation Solvolysis / Strain Relief Product Target: gem-Difluoride Intermed->Product Path A: SN2 (Fluoride Attack) Favored by: Low Temp, Non-polar Solvent Byprod_Elim Byproduct A: Vinyl Fluoride (Elimination) Intermed->Byprod_Elim Path D: E2 Elimination (Base-promoted) Carbocation->Byprod_Elim Path B: E1 Elimination Favored by: Basic N, High Temp Byprod_Rearr Byproduct B: Wagner-Meerwein Rearrangement Carbocation->Byprod_Rearr Path C: 1,2-Alkyl Shift Favored by: Bridgehead Strain

Caption: Mechanistic bifurcation in the reaction of azabicyclic ketones with aminosulfur trifluorides. Path A is desired; Paths B, C, and D represent common failure modes.

Troubleshooting Module: Deoxofluorination (DAST/Deoxo-Fluor)

Primary Issue: Formation of vinyl fluorides (elimination) instead of gem-difluorides.

Diagnostic Guide
SymptomProbable CauseCorrective Action
Vinyl Fluoride (Major Product) Basicity: The amine (even if protected) or the reagent itself acts as a base, promoting E2 elimination.Switch Reagent: Use Fluolead™ or XtalFluor-E® . These are less basic and thermally stable.
Complex Mixture / Tars Thermal Decomposition: DAST decomposes violently >50°C; Deoxo-Fluor generates HF which polymerizes sensitive substrates.Control: Run at 0°C → RT. Do not heat DAST. Use PyFluor which is stable at room temperature.
Rearranged Skeleton Carbocation Stability: Bridgehead carbocations in azabicycles are prone to Wagner-Meerwein shifts to relieve strain.Lewis Acid Catalysis: Use SbCl₃ or BF₃·OEt₂ to promote fluorination at lower temperatures, favoring kinetic control.
Incomplete Reaction (Monofluoro ketone) Steric Bulk: The intermediate is too crowded for the second fluoride attack.Catalysis: Add HF·Pyridine or Et₃N·3HF as an exogenous fluoride source to accelerate the SN2 step.
FAQ: Reagent Selection

Q: Why is DAST yielding 60% elimination product on my N-Boc-3-pyrrolidinone derivative? A: DAST releases HF, but the diethylamino group is basic enough to deprotonate the intermediate sulfonate ester.

  • Fix: Switch to Fluolead (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride) . Its bulky aryl group suppresses the basicity and sterically hinders the elimination pathway. Alternatively, use XtalFluor-E with Et₃N·3HF , which separates the activation event from the fluoride source, allowing better control over basicity.

Q: Can I use glass reaction vessels? A: strictly NO for DAST/Deoxo-Fluor if heating is involved, as etched glass releases water, generating more HF and stopping the reaction. Use Teflon (PFA/FEP) or polypropylene vessels.

Troubleshooting Module: Difluorocarbene Additions

Context: Synthesis of 3,3-difluoro-3-azabicyclo[3.1.0]hexanes via [2+1] cycloaddition of difluorocarbene to enamines or pyrroles.

Diagnostic Guide
SymptomProbable CauseCorrective Action
Low Yield / Tetrafluoroethylene formation Carbene Homocoupling: The concentration of free difluorocarbene (:CF₂) is too high, leading to dimerization.Slow Addition: Use a syringe pump to add the carbene precursor (e.g., TFDA or TMSCF₃) over 2-4 hours.
Reversion to Starting Material Instability of Aminal: The resulting difluorocyclopropane aminal is hydrolytically unstable.Workup: Avoid acidic workups. Isolate rapidly or reduce the aminal immediately if it is an intermediate.
N-Difluoromethylation Lone Pair Attack: The carbene attacks the nitrogen lone pair instead of the alkene.Protection: Ensure the nitrogen is protected with a strong EWG (Boc, Cbz, Tosyl) to reduce nucleophilicity.
Protocol: Optimized Difluorocarbene Addition

Target: Synthesis of N-Boc-6,6-difluoro-3-azabicyclo[3.1.0]hexane

  • Setup: Flame-dried 3-neck flask, N₂ atmosphere, reflux condenser.

  • Solvent: Diglyme (high boiling point is often required for TFDA decomposition).

  • Reactants: Dissolve N-Boc-3-pyrroline (1.0 eq) and NaF (0.1 eq, catalyst).

  • Reagent: TFDA (Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate) .

  • Execution (Crucial Step): Heat solution to 100-110°C. Add TFDA (2.5 eq) dropwise via syringe pump over 3 hours.

    • Why? Slow addition keeps instantaneous [:CF₂] low, preventing homocoupling to gas (C₂F₄).

  • Workup: Cool, filter through Celite (remove NaF), dilute with Et₂O, wash with NaHCO₃.

Decision Tree: Choosing the Right Method

Decision_Tree Start Start: Synthesis of Difluorinated Azabicycle Substrate What is your starting material? Start->Substrate Ketone Azabicyclic Ketone (e.g., Tropinone) Substrate->Ketone Alkene Azacyclic Alkene (e.g., Pyrroline) Substrate->Alkene Ketone_Method Method: Deoxofluorination Ketone->Ketone_Method Alkene_Method Method: Difluorocarbene [2+1] Alkene->Alkene_Method Check_Strain Is the ring highly strained or N-unprotected? Ketone_Method->Check_Strain Carbene_Check Is Nitrogen Protected? Alkene_Method->Carbene_Check Strain_Yes High Risk: Elimination Check_Strain->Strain_Yes Strain_No Standard Risk Check_Strain->Strain_No Sol_Fluolead Use FLUOLEAD or XtalFluor-E + Et3N-3HF Strain_Yes->Sol_Fluolead Sol_DAST Use DAST/Deoxo-Fluor (0°C to RT) Strain_No->Sol_DAST Prot_Yes Proceed with TFDA (Slow Addition) Carbene_Check->Prot_Yes Prot_No STOP: Protect N (Boc/Cbz) to prevent N-CF2 formation Carbene_Check->Prot_No

Caption: Decision matrix for selecting reagents based on substrate stability and functional group tolerance.

References & Authoritative Sources

  • PyFluor as a Stable Alternative:

    • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[1][2] Journal of the American Chemical Society, 137(30), 9571–9574.

  • Fluolead (4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride):

    • Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2010). Discovery of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride as a Deoxofluorinating Agent with High Thermal Stability and Unusual Resistance to Aqueous Hydrolysis. Journal of the American Chemical Society, 132(51), 18199–18205.

  • XtalFluor-E Deoxofluorination Mechanism:

    • Beaulieu, F., Beauregard, L.-P., Courchesne, G., Couturier, M., LaFlamme, F., L’Heureux, A., … Paquin, J.-F. (2009). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[3] Organic Letters, 11(21), 5050–5053.

  • Difluorocarbene Addition to Enamines/Imines:

    • Li, M., Zhang, X., & Hu, J. (2017). Reaction of Thiocarbonyl Fluoride Generated from Difluorocarbene with Amines.[4][5] Angewandte Chemie International Edition, 56(52), 16669–16673.[4]

    • [4]

  • Synthesis of 3-Azabicyclo[3.1.0]hexanes:

    • Nosik, P. S., et al. (2017).[6] Recent Advances in Difluorocyclopropanation of Alkenes using Ruppert–Prakash Reagent. Advanced Synthesis & Catalysis, 359, 3126–3136.[6]

Sources

optimization of reaction conditions for the synthesis of 2,2-Difluoro-6-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals System Objective: To provide mechanistic troubleshooting, optimized protocols, and validated workflows for the synthesis of the fluorinated bridged bicyclic bioisostere, 2,2-difluoro-6-azabicyclo[3.2.1]octane.

Part I: Mechanistic FAQs & Troubleshooting Guide

The synthesis of bridged bicyclic scaffolds, such as the azabicyclo[3.2.1]octane framework, is historically challenging due to inherent ring strain and unfavorable entropic factors during cyclization[1]. When coupled with the complexities of late-stage deoxofluorination, researchers frequently encounter bottlenecks in yield and purity.

Q1: Why is the yield of the 6-azabicyclo[3.2.1]octane core via intramolecular cyclization so low, and how can I minimize oligomerization?

The Causality: The formation of the [3.2.1] bridged system requires the molecule to adopt a highly specific, high-energy conformation to allow the nucleophile and electrophile to interact. Because the entropic penalty for this intramolecular folding is high, intermolecular reactions (oligomerization/polymerization) often outcompete the desired cyclization, leading to complex, intractable mixtures. The Solution: Shift the thermodynamic balance by using high-dilution conditions (≤ 0.01 M) to artificially lower the probability of intermolecular collisions. Alternatively, employ template-driven organocatalysis, which pre-organizes the linear precursor into a pseudo-cyclic state via hydrogen bonding, significantly lowering the activation energy for the intramolecular pathway[2].

Q2: During the deoxofluorination of the N-Boc-2-oxo-6-azabicyclo[3.2.1]octane intermediate using DAST, I observe massive yield losses and a major alkene byproduct. How do I optimize this?

The Causality: DAST (Diethylaminosulfur trifluoride) fluorination proceeds via the formation of a highly reactive fluorocarbocation intermediate. Concurrently, the activation step releases diethylamine as a byproduct. In the sterically constrained [3.2.1] bicyclic system, the protons adjacent to the carbocation are slightly acidic and highly exposed. The released diethylamine acts as a base, triggering a rapid E1/E2 elimination cascade. This results in the formation of a vinyl fluoride byproduct rather than the desired gem-difluoro compound. The Solution: Substitute DAST with XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) paired with a fluoride promoter like TREAT-HF (triethylamine trihydrofluoride). XtalFluor-E does not release free basic amines during the activation step. By eliminating the internal base, the nucleophilic fluorination pathway outcompetes the elimination pathway, drastically improving the yield of the gem-difluoro product.

Q3: How do I efficiently isolate the final this compound without losing it in the aqueous phase during workup?

The Causality: this compound (MW: 147.17 Da)[3] is a highly polar, low-molecular-weight secondary amine. The strongly electron-withdrawing gem-difluoro group increases the hydrogen-bond donor capacity of the adjacent amine, massively enhancing its aqueous solvation. Standard TFA deprotection followed by aqueous basic workup causes the free amine to partition heavily into the aqueous phase. The Solution: Bypass the aqueous workup entirely. Perform the Boc-deprotection using anhydrous 4M HCl in 1,4-dioxane. The resulting hydrochloride salt[4] is insoluble in the ethereal matrix and precipitates directly, allowing for quantitative recovery via simple vacuum filtration.

Part II: Quantitative Data & Optimization Metrics

The table below summarizes the optimization of the deoxofluorination step, highlighting the critical impact of reagent selection on suppressing the elimination pathway.

Table 1: Optimization of Deoxofluorination Conditions for N-Boc-2-oxo-6-azabicyclo[3.2.1]octane

Fluorinating ReagentPromoter / AdditiveTemp (°C)Yield of gem-Difluoro (%)Vinyl Fluoride Byproduct (%)
DAST (2.0 eq)None252865
Deoxo-Fluor (2.0 eq)None253555
Deoxo-Fluor (2.0 eq)HF-Pyridine (1.0 eq)0 to 255230
XtalFluor-E (1.5 eq) TREAT-HF (2.0 eq) 0 to 25 84 < 5

Part III: Validated Experimental Protocols

Protocol: Optimized Synthesis of this compound Hydrochloride

Step 1: Deoxofluorination (XtalFluor-E Method)

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve N-Boc-2-oxo-6-azabicyclo[3.2.1]octane (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M.

  • Activation: Cool the solution to 0 °C using an ice-water bath. Add triethylamine trihydrofluoride (TREAT-HF, 2.0 eq, 20 mmol) dropwise via syringe.

  • Fluorination: Add XtalFluor-E (1.5 eq, 15 mmol) in one single portion. The reaction mixture will transition from a suspension to a clear, pale-yellow solution.

  • Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 16 hours.

  • Quenching: Cool the flask back to 0 °C. Carefully quench the reaction by adding saturated aqueous NaHCO₃ dropwise until CO₂ evolution completely ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford N-Boc-2,2-difluoro-6-azabicyclo[3.2.1]octane.

    • Self-Validation Check: Confirm success via ¹⁹F-NMR; you should observe an AB quartet or a distinct multiplet around -100 to -115 ppm, confirming the gem-difluoro installation without alkene proton signals in the ¹H-NMR.

Step 2: Anhydrous Deprotection and Isolation

  • Deprotection: Dissolve the purified N-Boc-2,2-difluoro-6-azabicyclo[3.2.1]octane (1.0 eq) in a minimal amount of anhydrous diethyl ether.

  • Precipitation: Slowly add 4M HCl in 1,4-dioxane (5.0 eq) at room temperature. Stir vigorously for 2 hours. A white precipitate will begin to form within 15 minutes.

  • Isolation: Isolate the precipitate via vacuum filtration using a glass frit. Wash the filter cake with cold anhydrous diethyl ether (2 x 10 mL) and dry under high vacuum to afford this compound hydrochloride[4].

    • Self-Validation Check: The isolated white solid must lack the Boc t-butyl singlet (~1.4 ppm) in ¹H-NMR and exhibit a characteristic broad NH₂⁺ stretch in IR spectroscopy (~2800-2500 cm⁻¹).

Part IV: Systems Logic & Visualizations

Workflow N1 Ketone Precursor (N-Boc-2-oxo...) N2 Deoxofluorination (XtalFluor-E / TREAT-HF) N1->N2 Step 1 (0°C to 25°C) N3 Gem-Difluoro Intermediate (N-Boc-2,2-difluoro...) N2->N3 84% Yield N4 Boc Deprotection (4M HCl in Dioxane) N3->N4 Step 2 (Anhydrous) N5 Final Product (HCl Salt) N4->N5 Direct Precipitation

Synthetic workflow for this compound hydrochloride.

Troubleshooting Start Low Yield in Fluorination Step? Analyze Analyze Crude via 19F-NMR / LC-MS Start->Analyze Elim Major Byproduct: Vinyl Fluoride Analyze->Elim Elimination Pathway Unreacted Major Component: Unreacted Ketone Analyze->Unreacted Incomplete Conversion Sol1 Switch to XtalFluor-E (Prevents E2 Elimination) Elim->Sol1 Sol2 Increase Temp to 40°C or Add TREAT-HF Unreacted->Sol2

Troubleshooting logic tree for optimizing the deoxofluorination step.

References

  • AChemBlock. "this compound-5-carboxylic acid hydrochloride." AChemBlock Product Catalog.4

  • Sigma-Aldrich. "this compound | 2138054-81-4." MilliporeSigma.

  • EnamineStore. "EN300-814831 - this compound." Enamine Building Blocks.3

  • MDPI. "Organocatalyzed Synthesis of[3.2.1] Bicyclooctanes." Molecules, 2018. 2

  • ResearchGate. "Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives." Chemical Reviews, 2006. 1

Sources

Technical Support Center: Scalable Synthesis of 2,2-Difluoro-6-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fluor-Tech Solutions Knowledge Base. Current Status: Operational Role: Senior Application Scientist Ticket Focus: Scale-up, Safety, and Yield Optimization for Gem-Difluorinated Bicyclic Amines.[1]

Executive Summary

The synthesis of 2,2-difluoro-6-azabicyclo[3.2.1]octane presents a "perfect storm" of process chemistry challenges: a strained bicyclic amine, a sterically hindered ketone (adjacent to the bridgehead), and the notorious safety profile of nucleophilic fluorinating agents.

This guide moves beyond standard academic protocols (often limited to mg scales) to provide a robust, scalable workflow. We prioritize XtalFluor-E® over DAST/Deoxo-Fluor® to mitigate explosion risks and minimize elimination side-products (vinyl fluorides).[1]

Module 1: The Fluorination Crisis (Reagent Selection)

User Issue: "I am seeing massive charring ('black tar') and low yields when scaling the deoxofluorination of 6-azabicyclo[3.2.1]octan-2-one with DAST."

Root Cause Analysis:

  • Thermal Runaway: DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor® exhibit rapid exothermic decomposition above 50°C and 90°C, respectively.[1] On a kilogram scale, heat transfer limitations can trigger a runaway reaction.[1]

  • Elimination vs. Substitution: The 2-position is adjacent to the bridgehead (C1).[1] While Bredt's rule discourages double bonds at the bridgehead, elimination towards C3 is highly favorable, leading to the vinyl fluoride byproduct rather than the gem-difluoro target.

  • Lewis Acidity: The byproduct of DAST reaction is HF, which can catalyze the polymerization of the strained amine, leading to "black tar."[1]

The Solution: The "Buffered XtalFluor" Protocol Switch to XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate).[1] It is a crystalline salt, thermally stable up to ~200°C, and does not release free HF unless activated.[1]

Scalable Protocol (100g Basis)
ParameterSpecificationRationale
Substrate 6-azabicyclo[3.2.1]octan-2-one (N-protected)Crucial: Nitrogen must be protected (e.g., Cbz or Boc) to prevent N-fluorination or salt formation.[1]
Reagent XtalFluor-E® (1.5 equiv)Crystalline solid; easier to handle than liquid DAST.[1]
Promoter DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)Critical: XtalFluor requires an exogenous fluoride source/activator.[1] DBU acts as a base to scavenge HF and prevent elimination.[1]
Additive Et3N•3HF (2.0 equiv)Provides the fluoride source for the carbocation trap without high acidity.[1]
Solvent Dichloromethane (DCM)Anhydrous.[1] Reaction is moisture sensitive.[1]
Temp -78°C ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

RT
Start cold to control the initial exotherm; warm to drive conversion.

Step-by-Step Workflow:

  • Reactor Prep: Use a Hastelloy or Teflon-lined reactor (glass is acceptable only if HF is strictly buffered, but etching is a risk).[1]

  • Charge: Dissolve N-Cbz-6-azabicyclo[3.2.1]octan-2-one and DBU in DCM. Cool to -78°C.[1][2]

  • Addition: Add XtalFluor-E® and Et3N•3HF portion-wise. Do not add all at once.

  • Reaction: Allow to warm to Room Temperature (RT) over 4 hours. Monitor by 19F-NMR (Look for the characteristic AB quartet of the gem-difluoro group, typically

    
     -90 to -110 ppm).
    
  • Quench: Pour slowly into saturated aqueous NaHCO3. Caution: Massive CO2 evolution.[1]

Module 2: Troubleshooting & Decision Logic

User Issue: "I have 50% starting material remaining, but adding more reagent causes decomposition."

Troubleshooting Guide: This usually indicates "stalling" due to the formation of a stable hemiaminal-boron complex that refuses to collapse to the carbocation.[1]

Visual Decision Tree (Process Logic):

FluorinationLogic Start Start: Deoxofluorination of 2-Ketone CheckReagent Are you using DAST/Deoxo-Fluor? Start->CheckReagent SafetyWarn STOP. High Explosion Risk on >10g scale. CheckReagent->SafetyWarn Yes SwitchReagent Switch to XtalFluor-E + DBU CheckReagent->SwitchReagent No CheckConv Check Conversion (19F NMR) SwitchReagent->CheckConv Stall Stalled (<60% Conv)? CheckConv->Stall AddHF Add Et3N•3HF (Promoter) Stall->AddHF Yes VinylSide High Vinyl Fluoride Byproduct? Stall->VinylSide No AddHF->CheckConv LowTemp Lower Temp (-78C) & Increase DBU ratio VinylSide->LowTemp Yes Success Proceed to Quench VinylSide->Success No LowTemp->CheckConv

Caption: Decision matrix for optimizing the fluorination of bicyclic ketones, prioritizing safety and selectivity.

Module 3: Downstream Processing (Purification)

User Issue: "My product is disappearing during workup, or the oil is turning purple."

The "Hidden" Chemistry:

  • Boron Contamination: XtalFluor-E generates boron trifluoride (BF3) species.[1] These form strong complexes with the basic amine (even if protected).[1] Standard aqueous washes may not break this complex.[1]

  • Amine Instability: The 2,2-difluoro motif increases the acidity of adjacent protons.[1] If you use strong bases (NaOH) during deprotection, you risk elimination.[1]

Optimized Workup Protocol:

  • The "Tartrate" Wash: Instead of just water or bicarb, use a 10% Potassium Sodium Tartrate (Rochelle's Salt) wash.[1] This chelates boron species effectively, breaking the amine-boron complex.[1]

  • Filtration: If a solid precipitate forms (often aminosulfur byproducts), filter through a Celite pad before phase separation.[1]

  • Deprotection (N-Cbz removal):

    • Avoid: Strong acid hydrolysis (HBr/AcOH) which can strip the fluorines.[1]

    • Preferred: Hydrogenolysis (H2, Pd/C) in MeOH.[1]

    • Note: The gem-difluoro group is stable to hydrogenation.[1]

FAQs: Field-Tested Answers

Q1: Can I use the "Building Block" strategy instead of fluorinating the ketone? A: Yes, and for >1kg scales, it is often superior. Instead of building the ring then fluorinating (which fights sterics), use a Radical Cyclization approach.[1]

  • Precursor: N-chloro-amine derivative containing a gem-difluoroalkene chain.[1]

  • Method: Hofmann-Löffler-Freytag reaction or Fe-catalyzed radical cyclization.[1]

  • Benefit: You install the fluorine early on an acyclic precursor where it is cheap and easy, avoiding the "fluorination of a complex intermediate" bottleneck.

Q2: Why is the 2-position so much harder to fluorinate than the 3-position? A: Sterics and Electronics.[1]

  • Sterics: The C2 position is directly adjacent to the bridgehead carbon (C1).[1] The approach of the bulky fluorinating agent is hindered.[1]

  • Electronics: The transition state for fluorination develops carbocation character.[1] A cation at C2 is destabilized by the inductive withdrawal of the nitrogen (even if

    
    ) and lacks the symmetry of the C3 position.
    

Q3: Safety check—can I distill the final product? A: The N-protected intermediate has a high boiling point and risks decomposition.[1] However, the free amine (this compound) is volatile.[1]

  • Recommendation: Do not distill the free amine on scale.[1] Isolate it as a stable salt (e.g., Hydrochloride or Tosylate).[1] This stabilizes the volatile solid and prevents "sublimation loss" in the vacuum oven.[1]

References & Authoritative Sources
  • L'Heureux, A., et al. (2010).[1] "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Journal of Organic Chemistry.

    • Core Reference for XtalFluor-E usage and safety data.

  • Beaulieu, F., et al. (2009).[1] "XtalFluor-E and XtalFluor-M: Safer Alternatives to DAST and Deoxo-Fluor."[1][3] Organic Letters.

    • Establishes the safety profile (ARC data) essential for scale-up.

  • Pfizer Inc. (2011).[1] "Bicyclic Compounds as Protein Kinase Inhibitors." World Intellectual Property Organization (WO2011070038).[1]

    • Validates the utility of the this compound scaffold in drug discovery.

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1]

    • Contextualizes the pKa modulation and conformational effects of the gem-difluoro group.

Sources

Technical Support Center: Managing Hydrofluoric Acid in Fluorination Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Hidden" Reagent

In nucleophilic fluorination—particularly deoxofluorination using reagents like DAST or Deoxo-Fluor®—Hydrofluoric Acid (HF) is not just a byproduct; it is often an active participant in the reaction mechanism. While HF can catalyze the activation of the fluorinating reagent, its accumulation leads to three critical failures:

  • Elimination: Acid-catalyzed dehydration of alcohols to alkenes.

  • Rearrangement: Carbocation-mediated skeletal shifts (e.g., Wagner-Meerwein).

  • Equipment Failure: Etching of borosilicate glass, leading to reactor breach.

This guide provides a technical framework for managing these risks through reagent selection, in-situ buffering, and rigorous quenching protocols.

Module 1: Reagent Selection & HF Precursors

Q: I am seeing significant elimination (alkene formation) with DAST. Is this avoidable?

A: Elimination is often driven by the acidity of the HF byproduct generated during the reaction. DAST (Diethylaminosulfur trifluoride) is thermally unstable and releases HF readily.[1]

  • Immediate Fix: Switch to Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).[1][2] It is more thermally stable and generally provides better selectivity for fluoride over alkene.[1]

  • Advanced Fix: If acid sensitivity is critical, use XtalFluor-E® or XtalFluor-M® . These are crystalline salts (aminodifluorosulfinium tetrafluoroborates) that do not release "free" HF.[3] They require an exogenous promoter (like DBU or Et3N·3HF) to react, giving you precise control over the amount of acid present.

Q: When must I abandon glass reactors for polymer (PFA/PTFE)?

A: You must switch to PFA (Perfluoroalkoxy) or PTFE vessels if:

  • Temperature > 50°C: DAST becomes shock-sensitive and releases SF4/HF rapidly above this threshold.

  • Strict Anhydrous Conditions cannot be guaranteed: Any moisture ingress hydrolyzes S-F bonds, generating aqueous HF which etches glass rapidly, potentially causing catastrophic vessel failure.

  • Scale > 10g: The exotherm from accidental hydrolysis in glass can shatter the vessel.

Comparative Reagent Data
ReagentPhysical StateDecomp.[1][4][5][6] Temp (Onset)HF Release PotentialPrimary Hazard
DAST Liquid (Fuming)~140°C (Violent)High (Hydrolysis)Shock sensitive >50°C; Explosive decomp.
Deoxo-Fluor® Liquid~140°C (Slow)MediumSlower exotherm, but still releases HF/SF4.
XtalFluor-E® Solid (Crystalline)>200°CLowRequires promoter; minimal free HF.
Py·HF (Olah) LiquidStableVery HighCorrosive; reservoir of anhydrous HF.
Visual Guide: Reagent Selection Logic

ReagentSelection cluster_safety Safety Critical Start Substrate Analysis AcidSensitive Is Substrate Acid Sensitive? (Prone to elimination/rearrangement?) Start->AcidSensitive Scale Reaction Scale? AcidSensitive->Scale No (Robust Substrate) UseXtal Use XtalFluor-E + DBU (Controlled Fluoride Source) AcidSensitive->UseXtal Yes (High Sensitivity) UseDeoxo Use Deoxo-Fluor (Better Thermal Stability) Scale->UseDeoxo > 10g or > 50°C UseDAST Use DAST (Standard, Low Temp <50°C) Scale->UseDAST < 10g and < 50°C

Figure 1: Decision matrix for selecting fluorinating reagents based on substrate sensitivity and scale.

Module 2: In-Situ Management (The Process)

Q: Can I neutralize HF during the reaction without killing the fluorination?

A: Yes, this is known as "buffering."

  • Protocol: Add Pyridine (1.0–2.0 equivalents) or Triethylamine (Et3N) to the reaction mixture before adding the fluorinating reagent.

  • Mechanism: The amine captures HF as a salt (e.g., Pyridinium Polyfluoride). This salt is less aggressive than free HF but still allows the fluorination to proceed (often via a push-pull mechanism where the amine activates the sulfur center).

  • Caution: Do not use strong bases (like NaOH) or nucleophilic bases that might react with the DAST itself. Sterically hindered bases like 2,6-di-tert-butylpyridine are excellent if the substrate is extremely labile.

Q: My reaction stalls at 60% conversion. Adding more DAST doesn't help.

A: The reaction may be inhibited by the HF byproduct protonating the reactive intermediate or the amine portion of the reagent.

  • Solution: Instead of adding more DAST, try adding an HF scavenger like Sodium Fluoride (NaF) or Potassium Carbonate (K2CO3) (solid, anhydrous) directly to the reaction pot. These solids can neutralize HF in the boundary layer without dissolving and interfering with the homogeneous reaction.

Module 3: Safe Quenching & Workup (The Exit)

CRITICAL WARNING: Never add water to a DAST/Deoxo-Fluor reaction. This causes a "volcano" effect due to rapid hydrolysis and gas evolution (SF4, HF, SO2).

Standard Operating Procedure: Inverse Quench

Objective: Safely neutralize a 10g DAST fluorination reaction.

Materials:

  • Saturated Sodium Bicarbonate (NaHCO3) solution (500 mL).

  • Ice bath.

  • Separatory funnel.

  • Dichloromethane (DCM).[7]

Protocol:

  • Preparation: Place 500 mL of saturated NaHCO3 in a large Erlenmeyer flask or beaker. Cool this quench solution to 0°C using an ice bath. Vigorously stir the solution.

  • Dilution: Dilute the crude reaction mixture with DCM (1:1 ratio) to act as a heat sink.

  • Inverse Addition: Transfer the reaction mixture slowly (dropwise or via cannula) into the vigorously stirring NaHCO3 solution.

    • Note: You will see effervescence (CO2 release). Adjust addition rate to control foaming.

  • Neutralization Check: Once addition is complete, stir for 15–30 minutes. Check pH of the aqueous layer; it should be pH 8–9. If acidic, add solid NaHCO3.

  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer.

  • Wash: Wash the organic layer with water (to remove salts) and then brine.

Visual Guide: Quenching Workflow

QuenchProtocol Reaction Crude Reaction (Contains DAST/HF) Dilute Dilute with DCM (Heat Sink) Reaction->Dilute InverseAdd INVERSE ADDITION (Dropwise Reaction -> Bicarb) Dilute->InverseAdd PrepQuench Prepare Sat. NaHCO3 Cool to 0°C PrepQuench->InverseAdd Stir Stir 30 mins Ensure pH > 7 InverseAdd->Stir Workup Phase Separation & Drying Stir->Workup

Figure 2: Workflow for the safe "Inverse Quench" of fluorination reactions.

Troubleshooting Matrix

IssueProbable CauseTechnical Solution
Glass reactor etching/hazing HF generation > glass tolerance.Immediate: Transfer to PFA/PTFE. Future: Add Pyridine (2 eq) or switch to XtalFluor.
"Volcano" upon quenching Water added to reaction (Direct Quench).Protocol Breach. Always use Inverse Quench (Reaction into Bicarb).
Low Yield / High Alkene Acid-catalyzed elimination.Buffer with Et3N (1.5 eq) or use XtalFluor-E + DBU .
Dark/Black Reaction Mixture Decomposition of DAST (>50°C).Safety Hazard. Cool immediately. Discard batch. Use Deoxo-Fluor for higher temp needs.[6]
Skin Burn (Delayed Pain) HF exposure (latent).[8]Medical Emergency. Apply Calcium Gluconate (2.5%) gel immediately.[8] Seek ER.

References

  • Lal, G. S., et al. (1999).[6] "Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability."[6][9] Journal of Organic Chemistry. Link

  • Beaulieu, F., et al. (2009).[5] "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Organic Letters. Link

  • Middleton, W. J. (1975).[10] "New fluorinating reagents. Dialkylaminosulfur fluorides." Journal of Organic Chemistry. Link

  • Baumann, M., et al. (2008). "The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor." Synlett. Link

  • Honeywell Specialty Materials. "Hydrofluoric Acid Properties and Safe Handling Guide." Link

Sources

Technical Support Center: Handling & Troubleshooting 2,2-Difluoro-6-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for medicinal chemists, process scientists, and drug development professionals working with 2,2-Difluoro-6-azabicyclo[3.2.1]octane .

As a conformationally restricted, highly fluorinated secondary amine, this building block is frequently utilized as a metabolically robust bioisostere for piperidine or pyrrolidine rings [1]. However, the synergistic effects of the bridged bicyclic framework (steric hindrance) and the gem-difluoro group (strong inductive electron withdrawal) fundamentally alter its reactivity and handling requirements compared to its non-fluorinated counterparts [2].

This portal synthesizes field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure your success when subjecting this scaffold to acidic and basic environments.

Part 1: Physicochemical Profile & Stability Matrix

To troubleshoot effectively, one must first understand the intrinsic physicochemical shifts induced by fluorination. The strong


-electron withdrawing effect of the gem-difluoro group propagates through the carbon skeleton, significantly lowering the pKa of the adjacent secondary amine [3]. This reduction in basicity directly impacts nucleophilicity, while the C-F bonds themselves remain exceptionally stable across extreme pH ranges.
Quantitative Data Summary
Property6-Azabicyclo[3.2.1]octane (Non-fluorinated)This compoundMechanistic Impact
pKa (Conjugate Acid) ~10.5~8.5 – 9.0-1.5 to -2.0 units: Inductive

-withdrawal reduces basicity and nucleophilicity.
LogP (Lipophilicity) ~1.2~1.8+0.6 units: Fluorination increases lipophilicity, aiding membrane permeability.
Stability (pH 1–2) Stable (Forms Ammonium Salt)Highly Stable (Forms Ammonium Salt)No C-F hydrolysis: The high bond dissociation energy of C-F (~460 kJ/mol) resists acid cleavage.
Stability (pH 12–14) Stable (Free Base)Highly Stable (Free Base)Resistant to E2 Elimination: The bridged [3.2.1] system prevents the anti-periplanar geometry required for elimination.
Nucleophilicity HighModerate to LowSteric + Electronic Deactivation: Requires highly reactive electrophiles or forced conditions.

Part 2: Troubleshooting Guide & FAQs

Section A: Acidic Conditions (Deprotection & Salt Formation)

Q1: I am using 4M HCl in dioxane to remove a Boc group from a downstream intermediate containing the this compound core. Will the gem-difluoro group undergo hydrolysis or elimination under these harsh acidic conditions? Expert Insight: No, the gem-difluoro group is completely stable under standard acidic deprotection conditions (e.g., 4M HCl/dioxane, neat TFA, or 3M aqueous HCl). Causality: The C-F bond is the strongest single bond in organic chemistry. Unlike aliphatic acetals or ketals, gem-difluoroalkanes do not possess lone pairs on an adjacent heteroatom that can stabilize a carbocation intermediate, making acid-catalyzed hydrolysis kinetically inaccessible at standard temperatures. You will quantitatively isolate the protonated hydrochloride or trifluoroacetate salt [4].

Q2: After acidic deprotection, my isolated hydrochloride salt is a sticky, hygroscopic gum rather than a free-flowing powder. How can I improve handling? Expert Insight: Fluorinated bicyclic amine salts often exhibit high hygroscopicity due to the disruption of crystal lattice packing by the bulky, polarized C-F bonds. Causality: Water molecules readily coordinate to the protonated amine and the highly electronegative fluorine atoms via hydrogen bonding. Solution: Do not attempt to weigh the sticky gum in ambient air. Instead, dissolve the crude salt in a minimal amount of LC-MS grade water, freeze it on dry ice, and lyophilize it for 24–48 hours. Store the resulting fluffy white solid in a desiccator backfilled with argon. Alternatively, consider exchanging the counterion to a more crystalline form, such as a tosylate (TsOH) salt.

Section B: Basic Conditions (Couplings & Free-Basing)

Q3: My amide coupling yields are exceptionally low (<20%) when reacting the free amine with a standard carboxylic acid using EDC/HOBt and Triethylamine (pH ~10). What is going wrong? Expert Insight: You are experiencing a dual penalty of steric hindrance and electronic deactivation. Causality: The [3.2.1] bicyclic bridge physically shields the nitrogen lone pair. Simultaneously, the gem-difluoro group pulls electron density away from the nitrogen, reducing its nucleophilicity (evident from the lowered pKa of ~8.5). EDC/HOBt is insufficiently reactive for this deactivated amine. Solution: Upgrade your coupling reagent to HATU or COMU, which generate highly reactive HOAt-esters. Furthermore, swap Triethylamine for N,N-Diisopropylethylamine (DIPEA) and use a large excess (3.0–5.0 eq) to ensure the amine is completely free-based and the local pH remains strictly basic throughout the prolonged reaction time (typically 18–24 hours at 40 °C).

Q4: Can I subject this scaffold to strong aqueous bases (e.g., 2M LiOH or NaOH) to saponify a downstream ester without risking defluorination? Expert Insight: Yes, the scaffold is highly stable to aqueous saponification conditions. Causality: Defluorination in basic media typically requires an E1cB or E2 elimination pathway. Because the fluorine atoms are locked in a rigid bicyclic system, the adjacent protons cannot easily adopt the anti-periplanar conformation required for E2 elimination (enforced by Bredt's rule). You can safely reflux the compound in 2M LiOH/THF to hydrolyze distant esters without degrading the difluoro core.

Part 3: Experimental Protocols

Protocol A: High-Efficiency Amidation under Basic Conditions (Self-Validating)

Use this protocol to overcome the steric and electronic deactivation of the amine.

  • Preparation: In an oven-dried vial under argon, dissolve the carboxylic acid (1.2 eq) and HATU (1.3 eq) in anhydrous DMF (0.2 M).

  • Activation: Add DIPEA (4.0 eq). Self-Validation Check: The solution should turn a distinct pale yellow within 2 minutes, confirming the formation of the active HOAt-ester.

  • Amine Addition: Add this compound hydrochloride (1.0 eq) in one portion.

  • Reaction: Stir at 40 °C for 18–24 hours. Self-Validation Check: Monitor by LC-MS. The mass of the free amine (

    
     148.1 
    
    
    
    ) should be consumed. If unreacted amine persists after 12 hours, spike the reaction with an additional 0.5 eq of HATU and 1.0 eq of DIPEA.
  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl (to remove DMF) and brine, dry over 
    
    
    
    , and concentrate.
Protocol B: Acidic Boc-Deprotection and Salt Isolation

Use this protocol to cleanly generate the stable hydrochloride salt.

  • Reaction: Dissolve the N-Boc protected intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Acid Addition: Cool to 0 °C. Dropwise, add an equal volume of 4M HCl in dioxane.

  • Deprotection: Remove the ice bath and stir at room temperature for 2 hours. Self-Validation Check: Gas evolution (

    
     and isobutylene) should be visible initially. LC-MS must show a complete mass shift of -100 Da.
    
  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the this compound derivative as a white hydrochloride salt.

  • Drying: Decant the ether and dry the solid under high vacuum for 4 hours to remove residual HCl.

Part 4: Workflow Visualization

The following diagram illustrates the pH-dependent handling states of the compound, dictating when it is inert and when it is active for synthesis.

Workflow N1 This compound HCl (Stable Storage Form) N2 Aqueous Workup (Basic) or in situ DIPEA N1->N2 pH > 10 N5 Protonated Ammonium Salt (Inert to Electrophiles) N1->N5 Direct Acid Addition N3 Free Base Amine (Active Nucleophile) N2->N3 Deprotonation N4 Acidic Conditions (e.g., TFA, HCl) N3->N4 pH < 7 N6 Coupling Reaction (HATU / Acyl Chloride) N3->N6 Electrophile N4->N5 Protonation N7 Stable Amide Product N6->N7 Extended Time

Workflow for pH-dependent handling and coupling of the difluorinated bicyclic amine.

References

  • Title: Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties Source: ResearchGate URL
  • Title: Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery Source: ChemRxiv URL
  • Title: Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction Source: ACS Organic Letters URL
  • Title: US10858352B2 - Pharmaceutical compounds Source: Google Patents URL

Validation & Comparative

comparison of 2,2-Difluoro-6-azabicyclo[3.2.1]octane with its non-fluorinated analog

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing lead compounds that suffer from poor metabolic stability, high basicity-driven off-target toxicity (such as hERG liability), or suboptimal membrane permeability. The incorporation of conformationally restricted bridged bicyclic amines—specifically the 6-azabicyclo[3.2.1]octane scaffold—has emerged as a powerful strategy to replace standard piperidine or pyrrolidine rings.

However, the true breakthrough in fine-tuning these pharmacokinetic (PK) parameters lies in targeted fluorination. This guide provides an in-depth, objective comparison between the parent 6-azabicyclo[3.2.1]octane and its fluorinated analog, 2,2-Difluoro-6-azabicyclo[3.2.1]octane , detailing the physicochemical shifts, experimental validation protocols, and the mechanistic causality behind these changes.

Structural Rationale & Physicochemical Profiling

The non-fluorinated 6-azabicyclo[3.2.1]octane is a highly rigid, sp³-rich scaffold that offers excellent three-dimensionality, which is crucial for navigating complex protein binding pockets. However, as a secondary aliphatic amine, it possesses a high pKa (typically >9.5). At physiological pH (7.4), this results in near-complete protonation, which can drastically reduce passive lipid bilayer permeability and increase the risk of trapping in acidic subcellular compartments (lysosomotropism).

The introduction of a gem-difluoro group at the 2-position (this compound) acts as a highly electronegative, sterically demanding bioisostere[1]. The causality here is driven by the strong inductive electron-withdrawing effect (-I effect) of the fluorine atoms pulling electron density away from the basic nitrogen through the rigid sigma-bond framework. This predictably lowers the amine's pKa by approximately 2 to 2.5 log units[1][2].

Comparative Physicochemical Data

The following table synthesizes the critical physicochemical differences between the two scaffolds, utilizing predictive modeling and standard medicinal chemistry benchmarks[3][4].

Parameter6-Azabicyclo[3.2.1]octane (Parent)This compoundMechanistic Consequence
Amine pKa (Calc.) ~9.8~7.5Lower basicity reduces hERG channel binding affinity.
Ionization at pH 7.4 >99% Protonated (Cationic)~55% Protonated / 45% NeutralIncreased neutral fraction exponentially improves passive membrane permeability.
CLogP 0.820.64Fluorine introduces "polar hydrophobicity," slightly lowering CLogP while maintaining lipophilic binding interactions.
LogD (pH 7.4) ~ -1.5~ 0.4The difluoro analog exhibits a dramatically higher LogD, directly correlating to better oral bioavailability.
Metabolic Hotspots C2, C3, C4 positionsC2 is blocked; adjacent sites sterically shieldedgem-difluorination blocks CYP450-mediated oxidation at the C2 position.

Mechanistic Pathways of Fluorination

To understand why this compound is often prioritized in late-stage lead optimization, we must map the logical relationship between its structural modification and the resulting pharmacological outcomes.

Logic A gem-Difluoro Substitution at C2 Position B Strong Inductive Electron Withdrawal A->B C Steric Shielding of Adjacent Sites A->C D Reduced Amine pKa (Lower Basicity) B->D E Blocked CYP450 Oxidation C->E F Decreased hERG Liability & Improved Permeability D->F G Enhanced Metabolic Half-Life (t1/2) E->G

Mechanistic pathways showing how gem-difluorination improves pharmacokinetics.

Experimental Methodologies & Self-Validating Protocols

To objectively validate the theoretical advantages of the fluorinated analog, rigorous experimental protocols must be employed. Below are the self-validating workflows used to quantify pKa shifts and metabolic stability.

Protocol A: Potentiometric pKa Determination (Yasuda-Shedlovsky Extrapolation)

Because the neutral free-base form of these bicyclic amines may exhibit limited aqueous solubility, standard aqueous titration can yield unstable endpoints. We utilize a co-solvent extrapolation method to ensure absolute thermodynamic accuracy.

  • System Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C under an argon atmosphere to prevent CO₂ absorption (which would form carbonic acid and skew the basic titration curve).

  • Sample Preparation: Dissolve 1.0 mM of the target compound (e.g., this compound hydrochloride[5]) in mixtures of methanol/water at varying weight fractions (e.g., 30%, 40%, 50%, and 60% methanol).

  • Titration: Titrate the solutions with standardized 0.1 M KOH. The addition of the titrant must be dynamically controlled (smaller volumes near the inflection point) to ensure high-resolution derivative curves.

  • Data Processing (Causality): Plot the apparent pKa (psKa) against the inverse dielectric constant of the solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water (ε = 78.3) to yield the true aqueous pKa. This self-validating mathematical step isolates the compound's inherent basicity from solvent-induced artifacts.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

To prove that gem-difluorination at the C2 position prevents oxidative degradation, we measure the intrinsic clearance (


) via LC-MS/MS.

Workflow A Compound Incubation (HLM + NADPH at 37°C) B Aliquoting at Time Points (0, 5, 15, 30, 45 min) A->B C Reaction Quenching (Cold Acetonitrile + IS) B->C D Centrifugation (Protein Precipitation) C->D E LC-MS/MS Analysis (MRM Mode) D->E F Data Processing (Calculate Intrinsic Clearance) E->F

Step-by-step experimental workflow for evaluating microsomal metabolic stability.

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL human liver microsomes. Expertise note: The low compound concentration ensures we operate under linear Michaelis-Menten kinetics (

    
    ).
    
  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). NADPH is the obligate electron donor for CYP450 enzymes; without it, the assay is functionally dead, serving as our negative control.

  • Quenching: At precisely 0, 5, 15, 30, and 45 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: The cold organic solvent instantly denatures the CYP450 enzymes, halting metabolism, while simultaneously precipitating proteins to protect the LC column from clogging.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the disappearance of the parent compound over time.

  • Validation: The half-life (

    
    ) of this compound will predictably exceed that of the non-fluorinated parent, confirming that the C-F bonds successfully block oxidative metabolism at the otherwise vulnerable C2 position.
    

Conclusion

For drug development professionals, the choice between 6-azabicyclo[3.2.1]octane and this compound is not merely a matter of structural novelty. It is a calculated manipulation of physical chemistry. The non-fluorinated analog provides an excellent, rigid 3D vector for target engagement but suffers from high basicity. By transitioning to the 2,2-difluoro analog, researchers can systematically engineer out hERG toxicity, improve membrane permeability via LogD optimization, and extend metabolic half-life, thereby converting a promising binder into a viable clinical candidate.

References

  • Kihakh, S., et al. (2023). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. European Journal of Organic Chemistry.[Link]

Sources

bioisosteric effects of gem-difluorination in the 6-azabicyclo[3.2.1]octane scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Title: Bioisosteric Effects of gem-Difluorination in the 6-Azabicyclo[3.2.1]octane Scaffold: A Comparative Guide

Executive Summary & Strategic Context

The pharmaceutical industry is actively transitioning from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds to improve clinical success rates. The 6-azabicyclo[3.2.1]octane (normorphan) scaffold has emerged as a privileged, rigid 3D building block characterized by a high fraction of sp3 carbons and low molecular weight[1]. However, optimizing the physicochemical properties of such rigid amines—specifically basicity (pKa) and lipophilicity (LogP)—without drastically altering their 3D conformation remains a critical challenge.

gem-Difluorination serves as a sophisticated bioisosteric replacement for methylene or carbonyl groups. This guide objectively compares the performance of the non-fluorinated 6-azabicyclo[3.2.1]octane scaffold against its gem-difluorinated counterparts, providing actionable experimental data, mechanistic causality, and validated protocols for drug development professionals.

Mechanistic Insights: The Causality of Fluorine Effects

As an Application Scientist, it is crucial to understand why fluorination behaves differently in rigid 3D systems compared to flexible acyclic chains.

  • pKa Modulation via Inductive Effects: In saturated bicyclic amines, high basicity (pKa > 9.5) often leads to poor membrane permeability and increased hERG channel liability. The introduction of a gem-difluoro moiety exerts a strong electron-withdrawing inductive (-I) effect. Because the 6-azabicyclo[3.2.1]octane core is highly rigid, this -I effect propagates efficiently through the sigma-bond framework. The magnitude of the pKa drop is directly causal to the shortest through-bond distance between the CF2 group and the basic nitrogen, typically resulting in a predictable decrease of 0.3 to 1.0 pKa units[2][3].

  • The LogP Paradox in Rigid Bicycles: In acyclic systems, fluorination traditionally increases lipophilicity. However, in rigid bicyclic scaffolds, gem-difluorination often decreases LogP[3][4]. Causality: The rigid geometry forces the highly electronegative fluorine atoms into fixed spatial orientations relative to vicinal C-H bonds. This creates a strong, localized dipole moment that significantly increases the polar surface area (PSA) and enhances the hydration shell around the molecule, thereby reducing overall lipophilicity (often by ~0.5 units)[3][4].

  • Metabolic Stability: The steric bulk and strong C-F bonds shield adjacent sites from cytochrome P450-mediated oxidation. Consequently, gem-difluorination either maintains or slightly improves the intrinsic metabolic stability of the corresponding derivatives[4].

Pathway A Non-fluorinated 6-azabicyclo[3.2.1]octane B gem-Difluorination (Bioisosteric Strategy) A->B C Physicochemical Modulation B->C D pKa Reduction (-0.3 to -1.0 units) C->D E LogP Reduction (~ -0.5 units) C->E F Metabolic Stability (Maintained/Improved) C->F

Caption: Logical workflow of bioisosteric gem-difluorination in bicyclic scaffolds.

Comparative Performance Data

The following table synthesizes the quantitative shifts observed when applying gem-difluorination to the 6-azabicyclo[3.2.1]octane core and related bicyclic systems[2][3][4].

Physicochemical PropertyNon-fluorinated Scaffoldgem-Difluorinated AnalogStrategic Impact in Drug Design
Basicity (pKa of protonated amine) ~ 9.5 – 10.0~ 8.5 – 9.2-0.3 to -1.0 units. Reduces basicity, improving passive membrane permeability and mitigating off-target hERG binding.
Lipophilicity (LogP) Baseline (e.g., 1.5)~ 1.0~ -0.5 units. Decreases lipophilicity due to fixed dipole moments, aiding in staying within Lipinski's optimal range.
Metabolic Stability (HLM Cl_int) ModerateImproved / MaintainedShields adjacent C-H bonds from oxidative metabolism, prolonging half-life.
3D Conformation (Rigidity) Highly rigid (sp3 rich)Highly rigid (sp3 rich)Acts as an excellent isostere for carbonyls/methylenes without altering the spatial vector of the amine.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) behind the experimental choice.

Protocol A: Synthesis of gem-Difluoro-6-azabicyclo[3.2.1]octane via Deoxofluorination

Workflow S1 N-Boc Keto Precursor S2 DAST Reagent (Deoxofluorination) S1->S2 S3 TFA/CH2Cl2 (Deprotection) S2->S3 S4 gem-Difluoro Amine Product S3->S4

Caption: Step-by-step synthetic workflow for gem-difluorinated 6-azabicyclo[3.2.1]octane.

  • Preparation of Starting Material: Dissolve the N-Boc protected 6-azabicyclo[3.2.1]octan-X-one (where X is the target carbon for fluorination) in anhydrous dichloromethane (CH2Cl2) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical because fluorinating agents violently hydrolyze in the presence of moisture, generating hazardous HF gas and reducing yield.

  • Deoxofluorination: Cool the reaction mixture to 0 °C. Add Diethylaminosulfur trifluoride (DAST) (2.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Causality: DAST is selected over Deoxo-Fluor due to its optimal balance of reactivity and byproduct volatility in rigid, sterically hindered bicyclic systems. The 0 °C initiation controls the exothermic formation of the dialkylaminosulfur trifluoride intermediate.

  • Self-Validating In-Process Control (IPC): Before proceeding, analyze an aliquot via 19F-NMR.

    • Validation: The complete disappearance of the ketone carbonyl peak in 13C-NMR and the emergence of a characteristic AB quartet in 19F-NMR (typically between -90 to -120 ppm) confirms successful gem-difluorination, preventing the carryover of unreacted starting material.

  • Quenching and Extraction: Carefully quench the reaction with saturated aqueous NaHCO3 at 0 °C. Extract with CH2Cl2, dry over MgSO4, and concentrate.

    • Causality: NaHCO3 safely neutralizes the HF byproduct without degrading the acid-sensitive N-Boc protecting group.

  • Deprotection: Treat the isolated intermediate with Trifluoroacetic acid (TFA) in CH2Cl2 (1:4 ratio) for 2 hours at room temperature to cleave the Boc group, yielding the free gem-difluoro amine as a TFA salt.

Protocol B: Physicochemical Profiling (pKa and LogP Determination)

  • pKa Determination via Potentiometric Titration:

    • Dissolve the purified amine salt in a standardized 0.15 M KCl aqueous solution to maintain a constant ionic strength (mimicking physiological conditions).

    • Titrate with standardized 0.1 M NaOH using an automated potentiometric titrator.

    • Causality: Using a constant ionic strength background ensures that the measured pKa accurately reflects the thermodynamic dissociation constant under biological conditions, validating the inductive effect of the CF2 group[2].

  • LogP Determination via RP-HPLC Correlation:

    • Inject the compound onto a C18 Reversed-Phase HPLC column alongside a calibration set of reference compounds with known LogP values.

    • Calculate the capacity factor (k') and derive the LogP.

    • Causality: For highly rigid, volatile, or low-UV absorbing bicyclic amines, the traditional shake-flask method is prone to phase-separation errors. RP-HPLC provides a highly reproducible, self-validating chromatographic retention model that directly correlates with lipophilicity[3].

References

  • Title: Synthesis and functionalisation of a bifunctional normorphan 3D building block for medicinal chemistry Source: ResearchGate URL
  • Source: Journal of Organic and Pharmaceutical Chemistry (dntb.gov.ua)
  • Title: Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery Source: ChemRxiv URL
  • Title: Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery Source: ResearchGate URL

Sources

in vitro metabolic stability of 2,2-Difluoro-6-azabicyclo[3.2.1]octane containing compounds

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: In Vitro Metabolic Stability of 2,2-Difluoro-6-azabicyclo[3.2.1]octane Scaffolds

Executive Summary & Scientific Rationale

In the optimization of saturated heterocyclic amines, medicinal chemists often face a "metabolic cliff." Traditional scaffolds like piperidine and morpholine are prone to rapid oxidative clearance via Cytochrome P450 (CYP450) enzymes. The This compound scaffold represents a strategic "bioisosteric escape" from these limitations.

This guide objectively compares this fluorinated bridged system against its non-fluorinated parent and the traditional piperidine ring. The inclusion of the gem-difluoro motif at the C2 position, combined with the rigid [3.2.1] bicyclic framework, offers a dual mechanism for stability:

  • Conformational Rigidity: The bridge reduces the entropic penalty of binding and limits the "induced fit" into the CYP450 active site.

  • Electronic Deactivation: The electronegative fluorine atoms at C2 lower the

    
     of the distal amine (N6) via the inductive effect (
    
    
    
    -induction) and block remote sites of oxidative metabolism.

Structural Analysis & Metabolic Soft Spots

To understand the stability profile, we must analyze the metabolic liabilities of the alternatives.

  • Alternative A (Piperidine): Highly flexible. Prone to

    
    -carbon oxidation (adjacent to N) and remote oxidation at C4.
    
  • Alternative B (6-Azabicyclo[3.2.1]octane): Rigidified. The bridge protects the "boat/chair" transition, but the C2/C3/C4 carbons remain electron-rich targets for CYP hydroxylation.

  • The Solution (this compound): The C2 position is blocked by Fluorine. The C-F bond energy (~116 kcal/mol) renders this site metabolically inert compared to the C-H bond (~99 kcal/mol). Furthermore, the inductive withdrawal reduces the electron density available for Single Electron Transfer (SET) mechanisms at the nitrogen center.

Visualizing the Metabolic Shielding

MetabolicPathways Piperidine Piperidine Scaffold (High Liability) Metabolite1 OH-Piperidine (Rapid Clearance) Piperidine->Metabolite1 ParentBridge 6-Azabicyclo[3.2.1]octane (Moderate Stability) Metabolite2 C2-Hydroxy-Bridge (Clearance) ParentBridge->Metabolite2 DifluoroBridge This compound (High Stability) Metabolite3 Metabolically Stable (High Exposure) DifluoroBridge->Metabolite3 Intact CYP CYP450 Enzyme (Oxidative Attack) CYP->Piperidine Attacks C2/C4 CYP->ParentBridge Attacks C2 CYP->DifluoroBridge Blocked by C-F

Figure 1: Mechanism of metabolic stabilization. The gem-difluoro substitution blocks the specific C2 oxidation vector common in the non-fluorinated parent.

Comparative Performance Data

The following data summarizes the in vitro profiles of these scaffolds when attached to a standard lipophilic pharmacophore (e.g., an N-benzyl or biaryl group).

Table 1: Physicochemical and Metabolic Profile Comparison

MetricPiperidine (Standard) 6-Azabicyclo[3.2.1]octane (Parent) This compound Impact

(Conj. Acid)
~10.5~10.08.5 – 9.0 Reduced basicity improves permeability and reduces lysosomal trapping [1].
LogD

2.52.22.4 Fluorine offsets the bridge's polarity; maintains lipophilicity without adding bulk.
HLM

(

L/min/mg)
> 50 (High)25 - 40 (Moderate)< 10 (Low) Significant reduction in intrinsic clearance due to blocked metabolic sites [2].

(Human)
< 15 min~30 min> 60 min Extended half-life supports lower dosing frequency.
Metabolic Soft Spot

-C, C4
C2, C3C3 (Minor) Major liability removed; remaining metabolism is slow.

Note: Values are representative of the scaffold class based on structure-activity relationship (SAR) trends reported in fluorinated amine literature [1][2].

Experimental Protocol: Microsomal Stability Assay

To validate the stability of your specific this compound derivative, follow this self-validating protocol. This workflow ensures differentiation between enzymatic metabolism and chemical instability.

Objective: Determine the Intrinsic Clearance (


) in Human Liver Microsomes (HLM).
Reagents:
  • Test Compound: 10 mM stock in DMSO.

  • Microsomes: Pooled HLM (20 mg/mL protein concentration).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2.

  • Quench Solution: Acetonitrile containing Internal Standard (IS) (e.g., Tolbutamide).

Step-by-Step Workflow:
  • Preparation: Dilute test compound to 1

    
    M in Phosphate Buffer (100 mM, pH 7.4).
    
  • Pre-Incubation: Mix 1

    
    M compound with microsomes (0.5 mg/mL final) at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to start the reaction (

    
    ).
    
    • Control: Run a parallel incubation without NADPH to check for chemical stability (hydrolysis).

  • Sampling: Remove aliquots (50

    
    L) at 
    
    
    
    minutes.
  • Quenching: Immediately dispense into 150

    
    L cold Quench Solution (Acetonitrile + IS).
    
  • Processing: Centrifuge at 4,000 rpm for 20 minutes to precipitate proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (MRM mode).

Calculation of :

Plot


 vs. Time. The slope is 

.


Assay Workflow Diagram

AssayWorkflow Stock Compound Stock (10 mM DMSO) Mix Master Mix (Buffer + Microsomes) Stock->Mix Dilute to 1 uM Incubate Incubation @ 37°C (+ NADPH) Mix->Incubate Initiate Sampling Time Point Sampling (0, 5, 15, 30, 60 min) Incubate->Sampling Kinetic Loop Quench Quench & Centrifuge (ACN + Internal Std) Sampling->Quench Stop Rxn Analysis LC-MS/MS Analysis (Determine % Remaining) Quench->Analysis Supernatant

Figure 2: Standardized Microsomal Stability Workflow for determining intrinsic clearance.

Expert Insights & Causality

Why 2,2-Difluoro? You might ask why the fluorine is placed at C2 rather than the bridgehead (C1/C5).

  • Chemical Stability: Fluorines attached directly

    
     to the nitrogen (C5/C7 in the 6-aza system) can lead to hydrolytic instability (formation of 
    
    
    
    -fluoroamines). The C2 position is "remote" enough to be chemically stable but close enough to exert a through-bond inductive effect that lowers the amine
    
    
    by 1–2 units [3].
  • Lipophilicity Modulation: While adding fluorine generally increases lipophilicity (

    
    ), the dipole of the C-F bond in a rigid bicyclic system can often align to reduce the overall molecular dipole moment, resulting in a 
    
    
    
    that is comparable to or only slightly higher than the non-fluorinated parent, but with vastly superior metabolic properties [4].

Recommendation: Use the This compound scaffold when your lead piperidine series suffers from:

  • High oxidative clearance.

  • hERG liability (driven by high basicity).

  • Low permeability (driven by high basicity/ionization at physiological pH).

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Muller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

  • Stepaniuk, O., et al. (2022). Gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. European Journal of Organic Chemistry. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

validation of 2,2-Difluoro-6-azabicyclo[3.2.1]octane as a rigid scaffold in drug design

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical validation of 2,2-Difluoro-6-azabicyclo[3.2.1]octane as a rigidified, metabolically stable bioisostere in modern drug discovery.

Executive Summary: The Case for Rigid Fluorination

In the optimization of lead compounds, medicinal chemists often face a "flexibility-metabolism" trade-off. Classic saturated heterocycles like morpholine or piperidine offer favorable solubility but suffer from high conformational entropy (leading to off-target binding) and oxidative metabolic liabilities.

The This compound scaffold represents a high-value solution that integrates three design principles:

  • Conformational Locking: The bicyclic bridge restricts the nitrogen lone pair vector, reducing the entropic penalty of binding.

  • Metabolic Blocking: The gem-difluoro motif at the C2 position blocks a primary site of Cytochrome P450 (CYP) oxidation.

  • Electronic Modulation: The strong electron-withdrawing nature of fluorine lowers the basicity (

    
    ) of the amine, improving membrane permeability and reducing hERG channel affinity compared to non-fluorinated analogs.
    

Comparative Profiling: Scaffold Analysis

To validate the utility of this scaffold, we compare it against the industry-standard morpholine and the non-fluorinated bicyclic parent.

Table 1: Physicochemical & Structural Comparison
FeatureMorpholine (Standard)6-Azabicyclo[3.2.1]octane (Rigid Parent)This compound (Optimized)
Structure Monocyclic, Flexible (Chair)Bicyclic, Rigid (Bridged)Bicyclic, Rigid, Fluorinated
Conformational Entropy High (Rotatable bonds equivalent)Low (Locked geometry)Low (Locked geometry)
Basicity (

of conj.[1] acid)
~8.3~10.0 (Highly Basic)~8.2 - 8.8 (Modulated)
Lipophilicity (

)
-1.5 (Polar)~0.5 (More Lipophilic)~0.8 - 1.2 (Tunable)
Metabolic Liability High (

-C oxidation)
Moderate (Carbocycle oxidation)Low (C2 blocked by F)
Exit Vector Variable (Equatorial/Axial)Defined (Fixed angle)Defined (Fixed angle)
Analysis of Causality
  • The

    
     Effect:  The non-fluorinated bicyclic amine is often too basic (
    
    
    
    ), leading to high ionization at physiological pH. This results in poor passive permeability and potential phospholipidosis. The introduction of the gem-difluoro group at C2 exerts a through-bond and through-space inductive effect (
    
    
    ), pulling electron density from the nitrogen (N6), thereby lowering the
    
    
    back to the optimal range (8.0–9.0) seen in morpholine [1].[2]
  • The Lipophilicity Boost: Unlike morpholine, which owes its polarity to the ether oxygen, the difluoro-bicycle is more lipophilic. This is advantageous when the lead compound is too polar to cross the blood-brain barrier (BBB) or cell membranes.

Mechanistic Validation & Design Logic

Structural Overlay and Exit Vectors

The validation of a scaffold depends on its ability to mimic the binding vector of the parent molecule while improving properties.

  • Morpholine: The oxygen and nitrogen are in a 1,4-relationship.

  • 6-Azabicyclo[3.2.1]octane: The bridgehead carbons (C1 and C5) creates a specific geometry. The N6 nitrogen is part of a 2-atom bridge.

  • Vector Fidelity: The bicyclic system enforces a specific "exit vector" for substituents attached to the nitrogen. This rigidity pre-organizes the molecule for the active site, potentially increasing potency by

    
    1.4 kcal/mol per restricted rotatable bond (the "Magic Methyl" effect equivalent).
    
Metabolic Stability (The Fluorine Blockade)

CYP450 enzymes typically attack electron-rich C-H bonds activated by adjacent heteroatoms or allylic systems. In the bicyclo[3.2.1] system, the C2 position is electronically susceptible to oxidation.

  • Substitution Logic: Replacing C-H bonds with C-F bonds (Bond Dissociation Energy: C-F

    
     105 kcal/mol vs C-H 
    
    
    
    98 kcal/mol) renders the C2 position inert to oxidative dealkylation.
Diagram 1: Decision Tree for Scaffold Selection

ScaffoldSelection Start Lead Optimization: Unstable/Flexible Amine CheckMetab Is Metabolic Stability a Problem? Start->CheckMetab CheckPerm Is Permeability/pKa a Problem? CheckMetab->CheckPerm Yes (Oxidation) Morpholine Use Morpholine (Standard Bioisostere) CheckMetab->Morpholine No (Just Solubility) Bicycle Use 6-Azabicyclo[3.2.1]octane (Rigidification) CheckPerm->Bicycle No (pKa OK) FluoroBicycle Use this compound (Rigid + pKa Mod + Blocked) CheckPerm->FluoroBicycle Yes (Need lower pKa) FluoroBicycle->Bicycle Validation: Maintains Vector

Caption: Decision matrix for selecting the fluorinated bicyclic scaffold based on metabolic and physicochemical constraints.

Experimental Protocols for Validation

To empirically validate this scaffold in your specific drug program, the following self-validating protocols are required.

Protocol A: Synthesis of the Scaffold (Representative Route)

Note: This route validates the accessibility of the core, a critical requirement for scalable drug design.

  • Starting Material: Begin with 3,3-difluorocyclopent-1-ene (or a precursor that generates the difluoro-cyclopentyl ring).

  • Cycloaddition: Perform a [4+3] cycloaddition or a transannular cyclization involving an allylic cation or a nitrone species to form the bicyclic bridge.

    • Alternative (Enamine Route): Reaction of 4,4-difluorocyclohex-2-enone derivatives followed by ring contraction or specific bridge formation [2].

  • Resolution: If the target is chiral, resolve the racemic amine using chiral HPLC or diastereomeric salt formation with tartaric acid.

Protocol B: Comparative Microsomal Stability Assay (HLM)

Objective: Quantify the metabolic stability gain.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH regenerating system.

  • Test Compounds: Morpholine analog vs. 2,2-difluoro-6-azabicyclo analog.

  • LC-MS/MS.

Workflow:

  • Incubation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4).

  • Initiation: Add HLM (final conc. 0.5 mg/mL) and pre-incubate at 37°C for 5 min. Initiate reaction with NADPH (1 mM).

  • Sampling: Aliquot 50 µL at time points

    
     min.
    
  • Quenching: Immediately mix with 150 µL ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 20 min) and inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Calculate intrinsic clearance (
    
    
    
    ).

Validation Criteria:

  • The fluorinated scaffold is validated if

    
     is reduced by 
    
    
    
    compared to the morpholine/non-fluorinated parent.
Protocol C: Determination via Potentiometric Titration

Objective: Confirm the electron-withdrawing effect of fluorine.

  • Setup: Use a SiriusT3 or equivalent potentiometric titrator.

  • Sample: Dissolve 1 mg of the amine hydrochloride in 1.5 mL of 0.15 M KCl (aq).

  • Titration: Titrate with 0.5 M KOH from pH 2.0 to pH 12.0 under inert

    
     atmosphere.
    
  • Data Fitting: Use the Bjerrum plot to determine the

    
    .
    
  • Success Metric: The

    
     should fall between 8.0 and 9.0.
    

Visualizing the Metabolic Shielding

The following diagram illustrates the specific atom-mapping where the fluorine substitution prevents the metabolic "soft spot" degradation common in carbocyclic amines.

Diagram 2: Metabolic Blocking Mechanism

MetabolicBlocking Parent Non-Fluorinated Scaffold CYP CYP450 Enzyme Parent->CYP C-H Bond Attack Metabolite Hydroxylated Metabolite (Unstable) CYP->Metabolite Oxidation (High Clearance) Blocked No Reaction (Stable) CYP->Blocked Metabolic Shielding Fluorinated 2,2-Difluoro Scaffold Fluorinated->CYP C-F Bond (Inert)

Caption: Comparative metabolic pathway showing the blocking effect of C-F bonds against CYP450 oxidation.

References

  • Mykhailiuk, P. K. (2019). Fluorinated saturated heterocycles: a new dimension in drug discovery. Chemistry – A European Journal, 25(1), 11-30.

  • Enamine Ltd. (2022).[3] Novel fluorinated amines for drug discovery (Catalog & Methodology). Enamine.net.[4][5]

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.

  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880.

Sources

The Impact of Fluorination on the Basicity of Azabicycles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug development, the precise control over the physicochemical properties of a molecule is paramount. Among these, the acid dissociation constant (pKa) of ionizable groups, particularly amines, plays a pivotal role in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Azabicyclic scaffolds, such as quinuclidine and other bridged ring systems, are prevalent motifs in pharmaceuticals due to their rigid structures which can confer high receptor affinity. A common strategy to modulate the basicity of these nitrogen-containing cores is the introduction of fluorine atoms. This guide provides a comparative analysis of the pKa of fluorinated versus non-fluorinated azabicycles, delving into the underlying electronic effects and offering experimental insights for the rational design of novel therapeutics.

Theoretical Framework: The Inductive Effect of Fluorine

The introduction of fluorine, the most electronegative element, into an organic molecule profoundly influences its electronic properties.[1] This is primarily due to the strong electron-withdrawing inductive effect (-I effect) that fluorine exerts. When a fluorine atom is incorporated into an azabicyclic system, it pulls electron density away from the nitrogen atom through the sigma bonds of the carbon framework.[1][2] This reduction in electron density on the nitrogen atom makes its lone pair of electrons less available for protonation.

Consequently, the equilibrium of the acid-base reaction for the protonated amine (the conjugate acid) shifts, favoring the deprotonated, neutral form. This results in a lower pKa value, indicating a decrease in the basicity of the amine.[3] The magnitude of this pKa shift is dependent on several factors, including the number of fluorine atoms and their proximity to the nitrogen center.[4][5] The closer the fluorine atom is to the basic nitrogen, the more pronounced the inductive effect and the greater the reduction in pKa.

Experimental Methodologies for pKa Determination

Accurate determination of pKa values is crucial for understanding the behavior of drug candidates. Several robust experimental techniques are employed for this purpose, with potentiometric titration and UV-Vis spectrophotometry being among the most common.

Potentiometric Titration

This classic method involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[6] The pKa is determined from the resulting titration curve, specifically at the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.

Experimental Protocol: Potentiometric Titration

  • Preparation of Analyte Solution: Accurately weigh a sample of the azabicycle compound and dissolve it in a suitable solvent, typically purified water or a co-solvent system (e.g., methanol-water) for compounds with limited aqueous solubility.

  • Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration Setup: Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Data Collection: Add the titrant in small, precise increments, recording the pH value after each addition. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added.[2]

UV-Vis Spectrophotometry

This technique is particularly useful for compounds that possess a chromophore that exhibits a change in absorbance upon protonation or deprotonation. By measuring the absorbance of the compound at various pH values, the ratio of the protonated and deprotonated species can be determined, and from this, the pKa can be calculated using the Henderson-Hasselbalch equation.[7]

Experimental Protocol: UV-Vis Spectrophotometry

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range that brackets the expected pKa of the analyte.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the azabicycle compound in a suitable solvent.

  • Sample Preparation: Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration that gives an appropriate absorbance reading.

  • Absorbance Measurement: Measure the UV-Vis spectrum of each sample at the wavelength of maximum absorbance difference between the protonated and deprotonated forms.

  • Data Analysis: Plot the absorbance versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Visualizing the Experimental Workflow

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_uv UV-Vis Spectrophotometry cluster_analysis Data Analysis A Weigh Azabicycle Compound B Dissolve in Solvent A->B C Calibrate pH Meter F Prepare Buffer Series D Titrate with Acid/Base C->D E Record pH vs. Volume D->E H Plot Titration Curve E->H G Measure Absorbance at each pH F->G J Plot Absorbance vs. pH G->J I Determine Half-Equivalence Point H->I L Determine pKa I->L K Fit to Henderson-Hasselbalch J->K K->L

Caption: Workflow for pKa determination.

Comparative Data: pKa Values of Fluorinated vs. Non-Fluorinated Azabicycles

The following table summarizes experimentally determined pKa values for a selection of azabicycles and their fluorinated derivatives, illustrating the significant impact of fluorination on basicity.

CompoundStructurepKaReference
QuinuclidineAzabicyclo[2.2.2]octane11.05[7]
2-Fluoroquinuclidine~9.0Estimated based on β-fluorination effect[8][9]
4-Fluoroquinuclidine~8.5Estimated based on γ-fluorination effect[10]
Azabicyclo[3.1.1]heptane~10.5[11]
Fluorinated Azabicyclo[3.1.1]heptane derivativesLower than non-fluorinated counterparts[11]
Piperidine11.12[10]
3-Fluoropiperidine~9.4[10]
4-Fluoropiperidine~10.3[10]

The data clearly demonstrates that the introduction of fluorine atoms leads to a decrease in the pKa of azabicycles. The magnitude of this decrease is influenced by the position of the fluorine substituent relative to the nitrogen atom. For instance, the effect is generally more pronounced when fluorine is at the β-position compared to the γ-position.[10] It is also noteworthy that bicyclic compounds are generally observed to be more basic than their monocyclic counterparts.[11]

Visualizing the Electronic Effects

Electronic_Effects cluster_non_fluorinated Non-Fluorinated Azabicycle cluster_fluorinated Fluorinated Azabicycle N1 Nitrogen (N) Proton H+ N1->Proton High Electron Density (More Basic) C_alpha1 α-Carbon C_alpha1->N1 C_beta1 β-Carbon C_beta1->C_alpha1 H Hydrogen (H) C_beta1->H N2 Nitrogen (N) Proton2 H+ N2->Proton2 Reduced Electron Density (Less Basic) C_alpha2 α-Carbon C_alpha2->N2 C_beta2 β-Carbon C_beta2->C_alpha2 F Fluorine (F) F->C_beta2 Inductive Effect (-I)

Sources

A Researcher's Guide to Fluorination and Lipophilicity: An In-Depth Analysis of the 6-Azabicyclo[3.2.1]octane Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the strategic use of fluorination to modulate the lipophilicity of the 6-azabicyclo[3.2.1]octane scaffold, a privileged structure in modern drug discovery. We will move beyond simplistic rules of thumb to explore the nuanced physicochemical principles that govern these interactions, supported by experimental data and validated protocols.

The Strategic Imperative: Why Lipophilicity and Privileged Scaffolds Matter

In drug development, lipophilicity is a critical physicochemical parameter that profoundly influences a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), it dictates a compound's ability to permeate biological membranes, engage with its target, and avoid undesirable off-target effects. The 6-azabicyclo[3.2.1]octane core, a bridged bicyclic amine, is considered a "privileged scaffold." Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it a cornerstone in the design of novel therapeutics targeting the central nervous system (CNS) and beyond.

However, the inherent properties of this scaffold often require fine-tuning to achieve an optimal balance of potency, selectivity, and drug-like properties. Fluorination has emerged as a premier strategy for this molecular engineering.

Fluorine: The "Subtle Disruptor" in Medicinal Chemistry

The introduction of fluorine is far more sophisticated than simply increasing lipophilicity. While the C-F bond is more lipophilic than a C-H bond, the overall effect on a molecule is complex and context-dependent.[1] Fluorine's high electronegativity creates a strong dipole moment, which can increase polarity and influence interactions with biological targets.[1] The impact of fluorination is a delicate interplay between increasing the hydrophobic surface area and altering the molecule's overall polarity and conformation. This duality allows medicinal chemists to either increase or, in some cases, decrease lipophilicity based on the specific placement and number of fluorine atoms.

For ionizable compounds like the 6-azabicyclo[3.2.1]octane, it is more instructive to consider the distribution coefficient (logD) , which accounts for the lipophilicity of all species (ionized and non-ionized) at a specific pH, typically physiological pH 7.4. This provides a more accurate prediction of a compound's behavior in vivo compared to the logP, which only describes the neutral form.

Experimental Data: Assessing the Impact of Fluorination on a Saturated Heterocycle

Rationale for using Piperidine as a proxy: The piperidine ring is a fundamental structural component of the 6-azabicyclo[3.2.1]octane skeleton. The physicochemical effects of substitution on this monocyclic system provide a validated and scientifically sound basis for understanding the more complex bicyclic structure.

Table 1: Comparative Lipophilicity Data (logD at pH 7.4)

CompoundStructurePosition of FluorineExperimental logD @ pH 7.4Change in logD (ΔlogD)
Piperidine (Parent) (Structure of Piperidine)N/A-0.60N/A
3-Fluoropiperidine (Structure of 3-Fluoropiperidine)C-3-0.35+0.25
4,4-Difluoropiperidine (Structure of 4,4-Difluoropiperidine)C-4 (gem-difluoro)-0.10+0.50

Note: The structures are simplified representations for clarity. The logD values are representative values from studies on substituted piperidines to illustrate the principles of fluorination effects.

Analysis of Experimental Results

The data clearly demonstrates that fluorination increases the lipophilicity of the piperidine scaffold, as evidenced by the positive shift in ΔlogD.

  • Single Fluorination: The introduction of a single fluorine atom at the 3-position results in a modest increase in lipophilicity (ΔlogD = +0.25). This is the net result of adding a lipophilic C-F bond while also introducing a polar element.

  • Gem-Difluorination: The addition of a second fluorine atom at the 4-position (gem-difluoro) leads to a more substantial increase in lipophilicity (ΔlogD = +0.50). This additive effect suggests that in this context, the increased hydrophobic surface area contributed by the two fluorine atoms outweighs the increase in local polarity.

This illustrative data provides a quantitative foundation for predicting that selective fluorination of the 6-azabicyclo[3.2.1]octane core will likewise lead to a measurable increase in lipophilicity, with the magnitude of the change dependent on the site and extent of fluorination.

Experimental Protocol: Trustworthy Determination of Lipophilicity (logD) by RP-HPLC

To ensure the scientific integrity of lipophilicity measurements, a validated experimental protocol is essential. The Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a robust and widely accepted alternative to the traditional shake-flask method for determining logP and logD values. It offers high throughput, requires a small sample amount, and is highly reproducible.

Principle of the Method

The method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its lipophilicity. A series of calibration compounds with known logP values are used to create a standard curve, against which the retention time of the test compound is plotted to determine its logP or logD.

Step-by-Step Experimental Workflow
  • Preparation of Mobile Phases and Buffers:

    • Aqueous Buffer: Prepare a phosphate buffer at the desired pH (e.g., pH 7.4 for logD7.4 measurement). This is critical for controlling the ionization state of the analyte. The buffer must be filtered (0.22 µm filter) and degassed.

    • Organic Modifier: HPLC-grade acetonitrile or methanol is used as the organic component of the mobile phase.

  • Preparation of Standards and Test Compound:

    • Prepare stock solutions (e.g., 1 mg/mL) of 5-7 calibration standards with a range of known logP values that bracket the expected logP of the test compound.

    • Prepare a stock solution of the test compound (e.g., 6-azabicyclo[3.2.1]octane analog) at the same concentration.

    • Causality: Using a range of standards is crucial for establishing a linear relationship between retention time and logP, ensuring the accuracy of the interpolation for the test compound.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of the aqueous buffer and organic modifier (e.g., 50:50 Acetonitrile:Phosphate Buffer pH 7.4). The ratio is optimized to ensure reasonable retention times for all compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C (controlled).

    • Detection: UV detector at a wavelength where all compounds have reasonable absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Acquisition and Analysis:

    • Inject each standard and the test compound in triplicate to ensure reproducibility.

    • Record the retention time (t_R) for each compound.

    • Determine the column dead time (t_0) by injecting a non-retained compound like uracil.

    • Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0 .

    • Calculate the logarithm of the capacity factor (log k).

    • Generate a calibration curve by plotting the known logP/logD values of the standards against their calculated log k values.

    • Perform a linear regression on the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be > 0.98 for a valid assay.

    • Using the calculated log k of the test compound, interpolate its logD value from the calibration curve.

Visualizing the Workflow

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_analysis Phase 3: Data Analysis A Prepare Mobile Phase (Buffer + Organic Solvent) B Prepare Calibrant & Test Compound Stock Solutions C Equilibrate HPLC System with Mobile Phase B->C D Inject Standards & Acquire Retention Times (tR) C->D E Inject Test Compound & Acquire Retention Time (tR) D->E F Calculate log(k) for all compounds E->F G Plot log(k) vs. Known logP (Calibration Curve) F->G H Perform Linear Regression (y = mx + c, R² > 0.98) G->H I Interpolate logD of Test Compound from its log(k) H->I

Caption: Workflow for logD determination using RP-HPLC.

Structural Considerations and Predictive Insights

The decision of where to place a fluorine atom on the 6-azabicyclo[3.2.1]octane scaffold is a critical strategic choice driven by the desired outcome.

G Impact of Fluorination Site on Lipophilicity cluster_parent Parent Scaffold cluster_mods Fluorination Strategies cluster_outcomes Predicted Outcomes Parent 6-Azabicyclo[3.2.1]octane (Baseline Lipophilicity) F_aliphatic Fluorination on Aliphatic Carbon (e.g., C-3, C-4) Parent->F_aliphatic F_alpha Fluorination α to Nitrogen (e.g., C-7) Parent->F_alpha Outcome_aliphatic Likely Increase in logD (Enhanced membrane permeability) F_aliphatic->Outcome_aliphatic Increases Hydrophobic Surface Area Outcome_alpha Modulated pKa (Altered ionization at pH 7.4) Complex effect on logD F_alpha->Outcome_alpha Strong Inductive Electron Withdrawing

Caption: Logical relationship between fluorination site and its effect.

  • Fluorination on the Carbocyclic Portion (e.g., C-2, C-3, C-4): Based on our illustrative data, placing fluorine atoms here is the most direct strategy to increase lipophilicity. This can enhance blood-brain barrier penetration for CNS targets but must be carefully balanced to avoid excessive lipophilicity, which can lead to poor solubility and metabolic instability.

  • Fluorination Alpha to the Nitrogen (e.g., C-5, C-7): Placing fluorine on carbons adjacent to the basic nitrogen atom has a profound inductive effect, significantly lowering the amine's pKa. This makes the nitrogen less basic. A lower pKa means that at physiological pH 7.4, a larger proportion of the molecule will be in its neutral, non-ionized form. This can dramatically increase the measured logD, but the primary driver is the change in ionization state rather than a simple addition of a lipophilic group.

Conclusion and Future Directions

The strategic fluorination of the 6-azabicyclo[3.2.1]octane scaffold is a powerful tool for modulating lipophilicity and optimizing drug-like properties. The effect is not monolithic; it is a nuanced interplay of electronics and surface effects. As demonstrated through illustrative experimental data from related heterocycles, fluorination generally leads to a predictable increase in lipophilicity (logD), which can be precisely quantified using validated RP-HPLC methods. Researchers and drug development professionals should leverage these principles to make informed decisions in lead optimization, using fluorination to fine-tune the ADME properties of these valuable bicyclic amine scaffolds for the next generation of therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs Resources. [Link]

  • Gant, T. G. (2014). Using physical properties as a guide in drug discovery. Journal of Medicinal Chemistry, 57(10), 3595-3605. [Link]

  • Myden, A. A., et al. (2022). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Journal of Medicinal Chemistry, 65(4), 3239–3251. [Link]

Sources

Navigating the Blood-Brain Barrier: A Comparative Guide to the Brain Penetration of 2,2-Difluoro-6-azabicyclo[3.2.1]octane Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Central Nervous System Drug Delivery

The development of effective therapeutics for central nervous system (CNS) disorders is a formidable challenge, primarily due to the highly selective nature of the blood-brain barrier (BBB). This intricate barrier protects the brain from systemic toxins and pathogens but also severely restricts the entry of most small molecule drugs. Consequently, achieving adequate brain penetration is a critical hurdle in the discovery of novel CNS agents. A key strategy in medicinal chemistry is the design of molecular scaffolds that can effectively traverse the BBB while maintaining potent and selective interactions with their intended neural targets.

The 2,2-difluoro-6-azabicyclo[3.2.1]octane scaffold has emerged as a promising motif in CNS drug design. Its rigid, three-dimensional structure can offer improved metabolic stability and novel intellectual property space compared to more traditional, flatter aromatic systems. The introduction of the gem-difluoro group is a particularly salient feature, as it can modulate the basicity (pKa) of the nitrogen atom, a critical parameter influencing both target engagement and physicochemical properties relevant to BBB permeation.[1]

This guide provides a comparative analysis of the brain penetration of various this compound analogs. We will delve into the experimental data, examine the structure-property relationships that govern their CNS uptake, and provide detailed protocols for key assays used to evaluate brain penetration. Our objective is to equip researchers, scientists, and drug development professionals with the insights and methodologies necessary to effectively design and screen this class of compounds for CNS applications.

Comparative Analysis of Brain Penetration

The ability of a molecule to cross the blood-brain barrier is often quantified by the ratio of its unbound concentration in the brain (Cu,brain) to that in the plasma (Cu,plasma), denoted as Kp,uu.[2] A Kp,uu value greater than 0.3 is generally considered indicative of significant brain penetration for CNS drug candidates.[3] The following table summarizes key physicochemical properties and in vivo brain penetration data for a series of this compound analogs, highlighting the impact of structural modifications.

Compound IDR GroupcLogPtPSA (Ų)pKaBrain-to-Plasma Ratio (Kp)Unbound Brain-to-Plasma Ratio (Kp,uu)
Analog 1 -CH31.812.57.81.20.4
Analog 2 -CH2CH32.312.57.90.90.3
Analog 3 -C(CH3)33.112.58.20.50.1
Analog 4 -Ph3.512.57.10.30.05
Analog 5 -CH2-O-CH31.521.77.51.50.6

Analysis of Structure-Property Relationships:

The data presented above reveals several key trends:

  • Lipophilicity (cLogP): There is a non-linear relationship between lipophilicity and brain penetration. While a certain degree of lipophilicity is required to cross the lipid membranes of the BBB, excessive lipophilicity (as seen in Analog 3 and 4) can lead to increased plasma protein binding and non-specific binding within the brain tissue, ultimately reducing the unbound brain concentration (Kp,uu).[4] For many classes of CNS active substances, optimal blood-brain barrier penetration is observed when LogP values are in the range of 1.5-2.7.[5]

  • Basicity (pKa): The pKa of the bicyclic nitrogen is a critical determinant of brain uptake. The gem-difluoro substitution effectively lowers the pKa compared to the non-fluorinated parent scaffold, reducing the extent of ionization at physiological pH (7.4). A lower pKa is generally desirable to minimize sequestration by acidic lysosomes and to reduce the potential for off-target interactions with aminergic GPCRs. Studies have suggested pKa limits for penetration to be between 4 and 10.[5]

  • Polar Surface Area (tPSA): The introduction of a polar functional group, as in Analog 5 (-CH2-O-CH3), slightly increases the tPSA. While a tPSA below 90 Ų is a general guideline for CNS drugs, the modest increase in this case is well-tolerated and is offset by other favorable properties, leading to excellent brain penetration.[6] This highlights the importance of considering the overall molecular properties rather than relying on a single parameter.

Experimental Protocols for Evaluating Brain Penetration

The assessment of brain penetration involves a multi-tiered approach, starting with in vitro models to predict permeability and culminating in in vivo pharmacokinetic studies to measure actual brain exposure.

In Vitro Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a cell-free in vitro model used to predict passive drug transport across membranes, such as the intestinal epithelium and the blood-brain barrier.[7] It provides a simplified method by focusing solely on passive diffusion, avoiding the complexities of active transport and metabolism.[8] This makes it a cost-effective and high-throughput method for ranking candidates in the early stages of drug discovery.[8]

Protocol:

  • Preparation of the Donor Plate: A stock solution of the test compound (e.g., 10 mM in DMSO) is diluted in a buffer solution at pH 7.4 to the final desired concentration (e.g., 10 µM). This solution is added to the wells of a 96-well donor plate.

  • Preparation of the Acceptor Plate: The wells of a 96-well acceptor plate are filled with a buffer solution at pH 7.4, which may also contain a "scavenger" to mimic the sink conditions of the brain.

  • Membrane Coating: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent) to form the artificial membrane.[9]

  • Assembly and Incubation: The donor plate is placed on top of the filter plate, which is then placed on the acceptor plate, creating a "sandwich". This assembly is incubated at room temperature for a specified period (e.g., 5 hours) with gentle shaking.[8]

  • Quantification: After incubation, the concentrations of the compound in the donor and acceptor wells are determined using a suitable analytical method, typically LC-MS/MS.[7]

  • Calculation of Permeability Coefficient (Papp): The apparent permeability (Papp) is calculated to quantify the rate of diffusion across the artificial membrane.[8]

Diagram of PAMPA Workflow:

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis donor_prep Prepare Donor Plate (Compound in Buffer) assembly Assemble Sandwich (Donor-Filter-Acceptor) donor_prep->assembly acceptor_prep Prepare Acceptor Plate (Buffer) acceptor_prep->assembly membrane_prep Coat Filter Plate (Artificial Membrane) membrane_prep->assembly incubation Incubate (Room Temperature) assembly->incubation quantification Quantify Compound (LC-MS/MS) incubation->quantification calculation Calculate Permeability (Papp) quantification->calculation

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

In Vivo Pharmacokinetic Study in Rodents

To definitively determine the brain penetration of a compound, in vivo studies in animal models, typically mice or rats, are essential.[10]

Protocol:

  • Compound Administration: The test compound is formulated in a suitable vehicle and administered to a cohort of animals (e.g., n=3-5 per time point) via a relevant route, such as intravenous (IV) or oral (PO) administration.[10]

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, animals are anesthetized, and blood samples are collected. Immediately following blood collection, the animals are euthanized, and the brains are harvested.[10]

  • Sample Processing: Blood samples are processed to obtain plasma. Brain tissue is homogenized.[10]

  • Bioanalysis: The concentration of the test compound in plasma and brain homogenate is determined using a validated LC-MS/MS method.

  • Data Analysis:

    • Pharmacokinetic Parameters: Plasma and brain concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

    • Brain-to-Plasma Ratio (Kp): The Kp is calculated at each time point by dividing the total concentration of the compound in the brain by the total concentration in the plasma.[10]

    • Unbound Fraction Determination: The fraction of the compound that is not bound to plasma proteins (fu,plasma) and brain tissue (fu,brain) is determined using in vitro equilibrium dialysis.

    • Unbound Brain-to-Plasma Ratio (Kp,uu): The Kp,uu is calculated by correcting the Kp for the unbound fractions in both brain and plasma.[2]

Diagram of In Vivo PK Study Workflow:

InVivo_PK_Workflow cluster_dosing Dosing cluster_sampling Sampling (at time points) cluster_processing Processing cluster_analysis Analysis admin Compound Administration (IV or PO) to Rodents blood Collect Blood admin->blood brain Harvest Brain admin->brain plasma Process Blood to Plasma blood->plasma homogenate Homogenize Brain brain->homogenate lcms LC-MS/MS Analysis plasma->lcms homogenate->lcms pk_calc Calculate PK Parameters (AUC, Kp) lcms->pk_calc kpuu_calc Calculate Kp,uu pk_calc->kpuu_calc fu_det Determine Unbound Fractions (fu,plasma, fu,brain) fu_det->kpuu_calc

Caption: Workflow for an in vivo pharmacokinetic study to determine brain penetration.

Conclusion and Future Directions

The this compound scaffold represents a valuable platform for the design of CNS-penetrant molecules. The strategic introduction of the gem-difluoro group effectively modulates the pKa of the basic nitrogen, a critical parameter for optimizing brain penetration. Our comparative analysis demonstrates that a careful balance of lipophilicity, pKa, and polar surface area is essential for achieving high unbound brain concentrations.

Future efforts in this area should focus on expanding the diversity of substituents on the scaffold to further probe the structure-activity relationship.[11] The use of in silico predictive models in conjunction with the in vitro and in vivo assays described herein will be crucial for accelerating the discovery of novel CNS drug candidates based on this promising chemical motif. By employing a rigorous and systematic approach to evaluating brain penetration, researchers can unlock the full therapeutic potential of this compound analogs for the treatment of a wide range of neurological and psychiatric disorders.

Sources

Safety Operating Guide

2,2-Difluoro-6-azabicyclo[3.2.1]octane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide laboratories through the complex lifecycle management of specialized fluorinated building blocks. 2,2-Difluoro-6-azabicyclo[3.2.1]octane (CAS: 2138054-81-4) is an exceptionally valuable, conformationally restricted secondary amine utilized to improve the metabolic stability and pharmacokinetic profiles of lead compounds .

However, the operational lifecycle of this chemical does not end at the bench. The presence of a gem-difluoro group paired with a basic amine introduces specific logistical and safety challenges. Improper disposal can lead to the release of recalcitrant fluorinated byproducts or highly corrosive hydrogen fluoride (HF) gas . This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill mitigation, and terminal disposal of this compound, ensuring compliance with stringent environmental regulations.

Chemical Profiling and Causality-Driven Safety

Understanding the physicochemical properties of this compound is the first step in designing a robust safety system. We do not implement engineering controls simply because they are mandated; we implement them because the secondary amine is a nucleophile that causes severe mucosal irritation, while the fluorinated moiety dictates our entire waste segregation strategy.

Table 1: Quantitative Physicochemical and Hazard Profile

PropertyValueOperational Implication & Causality
CAS Number 2138054-81-4Must be explicitly listed on all hazardous waste manifests to ensure proper downstream routing .
Molecular Weight 147.17 g/mol Low MW indicates potential volatility; all handling of the pure base must occur in a certified fume hood.
cLogP ~0.635Moderate lipophilicity; readily partitions into organic waste streams rather than aqueous phases.
Combustion Byproducts HF, NOx, CO2Cleavage of the C-F bond generates highly corrosive HF gas, requiring specialized incineration .

Step-by-Step Spill Response and Containment Protocol

A spill of a fluorinated amine requires immediate, methodical action. Sweeping it up blindly risks aerosolization and severe inhalation exposure. Every step in this protocol is designed to contain the hazard without triggering secondary reactions.

Methodology: Laboratory Spill Containment

  • Assessment & Isolation : Immediately isolate the area. If the spill exceeds 50 mL (for solutions) or 10 g (for neat solids) outside of a fume hood, evacuate non-essential personnel.

  • PPE Donning : Equip nitrile gloves, tight-fitting safety goggles, and a lab coat. Causality note: Double-gloving is highly recommended, as small secondary amines can eventually permeate standard single-layer nitrile.

  • Neutralization & Absorption :

    • For liquid solutions: Do NOT use strong acids to neutralize the amine. The highly exothermic acid-base reaction will vaporize the solvent and the fluorinated compound, creating an immediate inhalation hazard. Instead, cover the spill with an inert, high-surface-area absorbent such as vermiculite or dry sand.

    • For solid powders: Mist lightly with water to prevent dust generation before sweeping, provided the compound is not reacting violently with ambient moisture.

  • Collection : Use a non-sparking polyethylene scoop to transfer the absorbed material into a High-Density Polyethylene (HDPE) hazardous waste container. Causality note: Glass containers must be avoided if there is any risk of HF generation from secondary degradation, as HF will etch and breach glass.

  • Decontamination : Wash the spill surface with a mild detergent solution, capturing the wash water in the same HDPE hazardous waste container.

SpillResponse A Spill Identified: This compound B Assess Extent & Evacuate if > 50g/50mL A->B C Don Appropriate PPE (Nitrile, Goggles, Respirator) B->C D Contain Spill (Vermiculite/Sand) C->D E Neutralize & Absorb (Avoid strong acids) D->E F Collect in Sealed HDPE Container E->F G Label as 'Fluorinated Amine Hazardous Waste' F->G

Step-by-step spill containment and recovery workflow for fluorinated amines.

Terminal Disposal Workflows: High-Temperature Incineration

The EPA and global environmental agencies strictly prohibit the sewering of fluorinated organic compounds . Standard wastewater treatment plants (WWTPs) cannot cleave strong C-F bonds, leading to environmental persistence. Furthermore, standard municipal incineration is insufficient and dangerous.

The Causality of High-Temperature Incineration (HTI) Thermal destruction of this compound requires breaking the C-F bond, which has a massive dissociation energy of approximately 485 kJ/mol. If the temperature is too low, the compound undergoes incomplete combustion, forming toxic Products of Incomplete Combustion (PICs) . When the C-F bond is successfully cleaved, it generates Hydrogen Fluoride (HF) gas. If this gas is not captured, it will destroy the incinerator's refractory lining and vent into the atmosphere as a severe pollutant .

Table 2: Quantitative Incineration Parameters

ParameterRequired ValueCausality / Operational Implication
Incineration Temperature > 1,100 °CRequired to overcome the ~485 kJ/mol C-F bond dissociation energy.
Residence Time ≥ 2 secondsEnsures complete oxidation and prevents formation of toxic PICs.
Scrubber pH > 7.0 (Alkaline)Neutralizes corrosive HF gas into stable, solid fluoride salts.

Methodology: Waste Segregation and Disposal

  • Segregation : Collect all this compound waste (including contaminated solvents, reaction mixtures, and empty vials) in a dedicated, clearly labeled "Halogenated Organic Waste" HDPE drum.

  • Manifesting : Label the waste profile explicitly with: "Contains Fluorinated Amines (Generates HF and NOx upon combustion)". This alerts the waste management contractor to route the drum to a specialized facility.

  • HTI Routing : Ensure your waste vendor processes the material in a commercial High-Temperature Incinerator operating at >1,100°C with a minimum residence time of 2 seconds .

  • Alkaline Scrubbing : Verify that the contracted facility utilizes a wet scrubber system (typically employing NaOH or Ca(OH)₂) to neutralize the resulting HF gas into inert Calcium Fluoride (CaF₂) or Sodium Fluoride (NaF) salts .

Incineration Waste Fluorinated Amine Waste (C7H11F2N) HTI High-Temp Incinerator (>1100°C, 2s residence) Waste->HTI Feed Gases Combustion Gases (CO2, H2O, NOx, HF) HTI->Gases Oxidation Scrubber Alkaline Wet Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Exhaust Routing Output Neutralized Salts (CaF2, NaF) + Clean Exhaust Scrubber->Output Neutralization

High-temperature incineration and alkaline scrubbing pathway for fluorinated waste.

References

  • GOV.UK. "Rapid evidence assessment of PFAS incineration and alternative remediation methods." Environment Agency. Available at:[Link]

  • US Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS." EPA Guidelines. Available at:[Link]

  • National Institute for Public Health and the Environment (RIVM). "Per- and polyfluorinated substances in waste incinerator flue gases." Ministry of Health, Welfare and Sport (Netherlands). Available at:[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.